molecular formula C9H10O2 B052182 2-Ethoxybenzaldehyde CAS No. 613-69-4

2-Ethoxybenzaldehyde

Cat. No.: B052182
CAS No.: 613-69-4
M. Wt: 150.17 g/mol
InChI Key: DUVJMSPTZMCSTQ-UHFFFAOYSA-N
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Description

2-Ethoxybenzaldehyde is a versatile aromatic aldehyde of significant interest in synthetic organic chemistry and industrial research. Its structure, featuring an electron-donating ethoxy group ortho to the formyl group, makes it a valuable and distinctive building block for the synthesis of complex heterocycles, pharmaceuticals, and fine chemicals. It is particularly prominent as a key precursor in the synthesis of chromene and coumarin derivatives, compounds studied for their diverse biological activities. Furthermore, this compound is extensively employed in the flavor and fragrance industry as an intermediate for creating compounds with sweet, balsamic, and hay-like olfactory notes. The aldehyde group is highly reactive, participating in condensation reactions (e.g., Aldol, Knoevenagel) and serving as an electrophile in nucleophilic addition pathways. The ortho-ethoxy substituent influences the molecule's electronic properties and steric profile, which can direct regioselectivity in subsequent chemical transformations and impart specific characteristics to the final products. Researchers value this compound for its utility in developing new synthetic methodologies, exploring structure-activity relationships in medicinal chemistry, and creating novel specialty chemicals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-ethoxybenzaldehyde
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InChI

InChI=1S/C9H10O2/c1-2-11-9-6-4-3-5-8(9)7-10/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

DUVJMSPTZMCSTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C9H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID2060624
Record name Benzaldehyde, 2-ethoxy-
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Molecular Weight

150.17 g/mol
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CAS No.

613-69-4
Record name 2-Ethoxybenzaldehyde
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Record name 2-Ethoxybenzaldehyde
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Record name 2-ETHOXYBENZALDEHYDE
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Record name Benzaldehyde, 2-ethoxy-
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Record name Benzaldehyde, 2-ethoxy-
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Record name 2-ethoxybenzaldehyde
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Record name 2-Ethoxybenzaldehyde
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Foundational & Exploratory

An In-depth Technical Guide to 2-Ethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

An Overview for Researchers and Drug Development Professionals

2-Ethoxybenzaldehyde, also known as o-ethoxybenzaldehyde or salicylaldehyde (B1680747) ethyl ether, is an aromatic aldehyde with significant applications in various fields of chemical synthesis.[1] Its molecular structure, featuring an ethoxy group ortho to a formyl group on a benzene (B151609) ring, makes it a versatile intermediate and building block. This guide provides a comprehensive overview of its chemical properties, synthesis protocols, applications, and safety information, tailored for professionals in research and development.

Core Properties and Identification

This compound is typically a clear yellow to purple liquid.[1] Its fundamental identifiers and physical characteristics are crucial for its application in controlled laboratory and industrial settings.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference(s)
CAS Number 613-69-4[2][3][4]
Molecular Formula C₉H₁₀O₂[1][2][3][4]
Molecular Weight 150.17 g/mol [2][4]
EC Number 210-349-2[2]
MDL Number MFCD00003316[1][3]
Appearance Clear yellow to purple liquid[1]
Boiling Point 136-138 °C at 24 mmHg; 248 °C at 760 mmHg[5][6][7]
Density 1.074 g/mL at 25 °C[6][7]
Refractive Index n20/D 1.543[6][7]
Melting Point 21.0 °C[5]
Solubility Soluble in water (851.7 mg/L at 25 °C, est.)[5]
InChI Key DUVJMSPTZMCSTQ-UHFFFAOYSA-N[2]
SMILES CCOC1=CC=CC=C1C=O[2]

Synthesis Protocols

The synthesis of this compound can be achieved through various methods. Below are detailed protocols derived from established chemical literature and patents.

Protocol 1: Oxidation of o-Ethoxybenzyl Alcohol

This protocol describes a direct oxidation method to produce this compound.

Experimental Procedure:

  • Combine o-ethoxybenzyl alcohol (100 mg, 0.818 mmol), a palladium catalyst (SS-Pd, 918 mg, containing 0.04 mmol Pd), and 3 ml of toluene (B28343) in a reaction vessel.[6]

  • Purge the reaction mixture with molecular oxygen.[6]

  • Heat the mixture to 110 °C and stir for 5 hours.[6] Monitor the reaction's progress using thin-layer chromatography (TLC).[6]

  • Once the reaction is complete, cool the mixture to room temperature.[6]

  • Dilute the mixture with ethyl acetate (B1210297) and filter it through a cotton bed to remove the catalyst.[6]

  • Concentrate the organic layers by evaporation under reduced pressure.[6]

  • Purify the resulting crude product using silica (B1680970) gel column chromatography (60-120 mesh) with a 95:5 hexane/ethanol (B145695) eluent to yield this compound as a colorless liquid (96% yield).[6]

G Workflow: Oxidation of o-Ethoxybenzyl Alcohol A o-Ethoxybenzyl Alcohol + Toluene + SS-Pd Catalyst B Purge with O₂ Heat to 110°C, 5h A->B C Reaction Mixture (Post-Reaction) B->C D Dilute with Ethyl Acetate Filter through Cotton C->D E Filtrate D->E F Evaporate Solvent (Reduced Pressure) E->F G Crude Product F->G H Column Chromatography (Silica Gel, Hexane/Ethanol) G->H I Pure this compound H->I

Workflow for the synthesis of this compound via oxidation.
Protocol 2: Two-Step Synthesis from Salicylaldehyde

This method involves the protection of the hydroxyl group followed by etherification.[8][9]

Experimental Procedure: Step 1: Formation of Schiff Base Intermediate

  • Dissolve salicylaldehyde and an amine (e.g., aniline, n-butylamine) in a solvent such as ethanol or toluene.[8] The molar ratio of salicylaldehyde to amine to solvent can be approximately 1:1:16.25.[9]

  • Heat the solution to boiling and reflux for 12-14 hours.[8]

  • After the reaction, evaporate the solvent to dryness and recrystallize the product to obtain the Schiff base intermediate.[8]

Step 2: Etherification and Hydrolysis

  • Dissolve the intermediate product from Step 1, bromoethane, and an acid-acceptor (e.g., potassium carbonate, potassium tert-butoxide) in a solvent like dimethyl sulfoxide (B87167) (DMSO) or toluene.[8]

  • Heat the mixture to 80 °C and allow it to react for 12 hours.[8]

  • After cooling, filter the reaction mixture.[8] The filtrate is then subjected to an acidic workup (e.g., with 2mol/mL HCl), followed by extraction with a solvent like ethyl acetate.[8]

  • Evaporate the solvent from the organic phase and purify the residue by column chromatography to yield this compound.[8]

Applications in Research and Drug Development

This compound is a valuable compound for chemical innovation.[1] Its applications span pharmaceuticals, agrochemicals, and the fragrance industry.[1]

  • Pharmaceutical and Agrochemical Synthesis : It serves as a key intermediate in the synthesis of more complex molecules for novel therapeutic agents and crop protection products.[1][10] The aldehyde functional group is highly versatile, allowing for its conversion into alcohols, carboxylic acids, and various heterocyclic systems that are common motifs in drug structures.[10]

  • Organic Synthesis : Researchers utilize this compound as a fundamental building block.[1] It has been specifically used to study 1,3-dipolar cycloaddition reactions, a class of reactions important for constructing five-membered heterocyclic rings.[6]

  • Fragrance Industry : The compound imparts a pleasant aroma, making it a useful ingredient in perfumes and other scented products.[1]

  • Precursor for Drug Candidates : While direct applications are proprietary, related structures like benzyloxybenzaldehyde derivatives have been designed and synthesized as potent and selective inhibitors of Aldehyde Dehydrogenase 1A3 (ALDH1A3), an enzyme overexpressed in several cancer types.[11] This suggests that the substituted benzaldehyde (B42025) scaffold, including the 2-ethoxy variant, is a promising starting point for developing targeted cancer therapies.[11]

G Application & Reactivity Profile A This compound B Pharmaceutical Intermediate A->B C Organic Synthesis Building Block A->C D Fragrance & Flavoring Applications A->D E Agrochemical Intermediate A->E B1 Scaffold for developing novel therapeutic agents B->B1 B2 Related structures used as selective ALDH1A3 inhibitors B->B2 C1 Used in 1,3-dipolar cycloaddition reactions C->C1

Logical relationships of this compound's applications.

Safety and Handling

Proper handling of this compound is essential to ensure laboratory safety. The compound is classified as an irritant and requires specific precautions.

Table 2: GHS Hazard and Precautionary Information

CategoryInformationReference(s)
Pictogram Warning[2]
Signal Word Warning[12]
Hazard Statements H315 : Causes skin irritation.H319 : Causes serious eye irritation.H335 : May cause respiratory irritation.[2][12]
Precautionary Statements P261 : Avoid breathing dust/fume/gas/mist/vapors/spray.P280 : Wear protective gloves/eye protection/face protection.P302 + P352 : IF ON SKIN: Wash with plenty of soap and water.P305 + P351 + P338 : IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.P403 + P233 : Store in a well-ventilated place. Keep container tightly closed.[2][12]
Storage Class 10 - Combustible liquids
Flash Point 92 °C (197.6 °F) - closed cup[5]
Incompatible Materials Strong oxidizing agents, strong bases, strong reducing agents.[12][13]
Special Handling Air sensitive. Store under an inert atmosphere.[12][13] Use only outdoors or in a well-ventilated area.[13]

References

2-Ethoxybenzaldehyde molecular structure and weight

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-Ethoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, an aromatic aldehyde, is a significant compound in various fields of chemical research and industrial application. This technical guide provides a comprehensive overview of its molecular structure, physicochemical properties, and detailed experimental protocols for its synthesis. The information is tailored for researchers, scientists, and professionals in drug development, offering a foundational understanding for its application in organic synthesis and as a building block for more complex molecules.

Molecular Structure and Properties

This compound, also known as o-ethoxybenzaldehyde or salicylaldehyde (B1680747) ethyl ether, is characterized by a benzene (B151609) ring substituted with an ethoxy group and a formyl group at adjacent positions.[1] Its chemical formula is C₉H₁₀O₂.[1][2] The presence of the ethoxy group influences its solubility and reactivity in various organic reactions.[1]

Visualization of Molecular Structure

The following diagram illustrates the molecular structure of this compound.

Caption: Molecular Structure of this compound.

Physicochemical Data

The quantitative properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueReference
Molecular Formula C₉H₁₀O₂[1][2][3][4][5]
Molecular Weight 150.17 g/mol [2][3][6][7]
CAS Number 613-69-4[1][2][6]
Appearance Clear yellow to purple liquid[1]
Boiling Point 136-138 °C at 24 mmHg[4][6]
Density 1.074 g/mL at 25 °C[4][6]
Refractive Index n20/D 1.543[4][6]
Purity ≥97% (GC)[1][6]
InChI Key DUVJMSPTZMCSTQ-UHFFFAOYSA-N[6][8][9]
SMILES CCOC1=CC=CC=C1C=O[9]

Experimental Protocols

The following section details a method for the synthesis of this compound, derived from established procedures.[10]

Synthesis of this compound

This protocol involves a two-step process starting from salicylaldehyde.

Step 1: Formation of Schiff Base Intermediate

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve salicylaldehyde and an amine (such as aniline, n-butylamine, cyclohexylamine, benzylamine, or tert-butylamine) in a suitable solvent like ethanol (B145695) or toluene.[10]

  • Reflux: Heat the mixture to boiling and maintain reflux for 12-14 hours.[10]

  • Isolation: After the reaction is complete, evaporate the solvent to dryness. The crude product can be purified by recrystallization.[10]

Step 2: Ethoxy Group Introduction

  • Reaction Setup: Dissolve the product from Step 1, bromoethane, and an acid-acceptor (such as potassium carbonate, sodium tert-butoxide, or potassium tert-butoxide) in a solvent like dimethyl sulfoxide, dimethylformamide, toluene, or tetrahydrofuran.[10]

  • Reaction Conditions: Heat the mixture to 80°C and allow it to react for 12 hours.[10][11]

  • Work-up and Purification:

    • Cool the reaction mixture and filter to remove any solid byproducts.[10]

    • Perform an extraction, followed by evaporation of the solvent.[10]

    • The final product, this compound, is purified by column chromatography.[10]

Synthesis and Purification Workflow

The logical flow of the synthesis and purification process is depicted in the diagram below.

synthesis_workflow cluster_step1 Step 1: Schiff Base Formation cluster_step2 Step 2: Ethoxylation and Purification A1 Dissolve Salicylaldehyde and Amine in Solvent A2 Reflux for 12-14 hours A1->A2 A3 Evaporate Solvent A2->A3 A4 Recrystallize Intermediate A3->A4 B1 Dissolve Intermediate, Bromoethane, and Acid-Acceptor in Solvent A4->B1 Proceed with purified intermediate B2 Heat to 80°C for 12 hours B1->B2 B3 Filter Reaction Mixture B2->B3 B4 Extraction B3->B4 B5 Evaporation of Solvent B4->B5 B6 Column Chromatography B5->B6 B7 Pure this compound B6->B7

Caption: Workflow for the Synthesis of this compound.

Applications in Research and Development

This compound is a versatile intermediate with several applications in scientific research and industry:

  • Organic Synthesis: It serves as a crucial building block for creating more complex molecules.[1] It has been utilized in studies of 1,3-dipolar cycloaddition reactions.[6][7]

  • Pharmaceuticals: This compound is an important intermediate in the synthesis of various pharmaceutical agents, contributing to the development of new medications.[1]

  • Fragrance Industry: Due to its pleasant aroma, it is a key ingredient in perfumes and other scented products.[1]

Safety and Handling

Appropriate safety precautions should be taken when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal. Store in a cool place, typically between 0-8°C.[1]

References

An In-Depth Technical Guide to the Synthesis of 2-Ethoxybenzaldehyde from Salicylaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a robust and efficient method for the synthesis of 2-ethoxybenzaldehyde, a valuable intermediate in the pharmaceutical and fine chemical industries. The synthesis route commences with the protection of the aldehyde functionality of salicylaldehyde (B1680747) via Schiff base formation, followed by a Williamson ether synthesis to introduce the ethoxy group, and concludes with the hydrolysis of the Schiff base to yield the final product. This document furnishes detailed experimental protocols, quantitative data, and visual representations of the synthetic pathway and workflow to aid in its practical implementation.

Introduction

This compound, also known as salicylaldehyde ethyl ether, is a key building block in the synthesis of various organic compounds, including pharmaceuticals, fragrances, and dyes. Its preparation from readily available salicylaldehyde is a common transformation in organic synthesis. The primary challenge in the direct O-alkylation of salicylaldehyde lies in the potential for side reactions involving the aldehyde group. To circumvent this, a protection-deprotection strategy is often employed. This guide details a two-step synthetic approach that involves the initial protection of the aldehyde group as a Schiff base, followed by the etherification of the phenolic hydroxyl group, and subsequent deprotection to afford this compound with good yield and purity.

Reaction Scheme

The overall synthetic strategy is depicted in the following reaction scheme:

Reaction_Scheme Salicylaldehyde Salicylaldehyde Step1 Step 1: Protection (Schiff Base Formation) Salicylaldehyde->Step1 Amine + R-NH2 Amine->Step1 Schiff_Base Schiff Base Intermediate Step2 Step 2: Etherification (Williamson Ether Synthesis) Schiff_Base->Step2 Step1->Schiff_Base Ethyl_Bromide + CH3CH2Br Ethyl_Bromide->Step2 Base Base Base->Step2 Ether_Intermediate O-Alkylated Schiff Base Step3 Step 3: Deprotection (Hydrolysis) Ether_Intermediate->Step3 Step2->Ether_Intermediate Hydrolysis H3O+ Hydrolysis->Step3 Product This compound Step3->Product Amine_Salt + R-NH3+ Step3->Amine_Salt

Caption: Overall reaction scheme for the synthesis of this compound.

Experimental Protocols

This section provides detailed experimental procedures for each step of the synthesis.

Step 1: Protection of Salicylaldehyde via Schiff Base Formation

Objective: To protect the aldehyde group of salicylaldehyde by converting it into a Schiff base. Aniline (B41778) is used here as the amine.

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve salicylaldehyde (0.1 mol) in ethanol (B145695) (150 mL).

  • To this solution, add aniline (0.1 mol) dropwise with continuous stirring.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Heat the reaction mixture to reflux for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature.

  • The precipitated yellow solid (salicylidene-aniline) is collected by filtration, washed with cold ethanol, and dried under vacuum.

Step 2: Williamson Ether Synthesis of the Schiff Base Intermediate

Objective: To introduce the ethoxy group onto the phenolic hydroxyl of the Schiff base intermediate.

Procedure:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, dissolve the dried salicylidene-aniline (0.05 mol) in a suitable solvent such as toluene (B28343) or dimethylformamide (DMF) (100 mL).

  • Add a base, such as potassium carbonate (0.1 mol) or potassium tert-butoxide (0.06 mol).

  • Heat the mixture to 80°C with vigorous stirring.

  • Add ethyl bromide (0.075 mol) dropwise from the dropping funnel over a period of 30 minutes.

  • Maintain the reaction mixture at 80°C for 12-16 hours. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the mixture to remove the inorganic salts.

  • The filtrate is concentrated under reduced pressure to obtain the crude O-alkylated Schiff base. This intermediate can be used in the next step without further purification.

Step 3: Hydrolysis of the O-Alkylated Schiff Base

Objective: To deprotect the aldehyde group by hydrolyzing the Schiff base.

Procedure:

  • Dissolve the crude O-alkylated Schiff base from the previous step in a mixture of ethanol and water (1:1 v/v).

  • Add a catalytic amount of a strong acid, such as concentrated hydrochloric acid or sulfuric acid, to the solution.

  • Heat the mixture to reflux for 2-4 hours, or until the hydrolysis is complete (monitored by TLC).

  • Cool the reaction mixture to room temperature and neutralize it with a saturated solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent, such as diethyl ether or ethyl acetate (B1210297) (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude this compound.

  • Purify the crude product by vacuum distillation or column chromatography on silica (B1680970) gel using a mixture of hexane (B92381) and ethyl acetate as the eluent.

Quantitative Data

The following table summarizes the typical quantitative data for the synthesis of this compound.

ParameterValueReference
Step 1: Schiff Base Formation
Salicylaldehyde12.21 g (0.1 mol)General Procedure
Aniline9.31 g (0.1 mol)General Procedure
Yield of Salicylidene-aniline~90-95%[1]
Step 2 & 3: Ether Synthesis & Hydrolysis
Salicylidene-aniline9.86 g (0.05 mol)General Procedure
Ethyl Bromide8.17 g (0.075 mol)General Procedure
Potassium Carbonate13.82 g (0.1 mol)General Procedure
Overall Yield of this compound70-80%[2]

Characterization of this compound

The final product should be characterized by various spectroscopic methods to confirm its identity and purity.

Property Value
Appearance Colorless to pale yellow liquid
Molecular Formula C₉H₁₀O₂
Molecular Weight 150.17 g/mol
Boiling Point 234-236 °C
Density 1.074 g/mL at 25 °C

Table of Spectroscopic Data:

Spectroscopic Technique Data
¹H NMR (CDCl₃, 400 MHz) δ (ppm) 10.51 (s, 1H, -CHO), 7.84 (dd, J=7.7, 1.8 Hz, 1H), 7.53 (ddd, J=8.4, 7.4, 1.8 Hz, 1H), 7.06 (td, J=7.5, 0.9 Hz, 1H), 6.98 (d, J=8.4 Hz, 1H), 4.16 (q, J=7.0 Hz, 2H, -OCH₂CH₃), 1.48 (t, J=7.0 Hz, 3H, -OCH₂CH₃)
¹³C NMR (CDCl₃, 101 MHz) δ (ppm) 189.8, 161.4, 135.9, 128.4, 124.9, 120.7, 112.5, 64.6, 14.7
IR (neat, cm⁻¹) 2982, 2875, 1685 (C=O), 1599, 1483, 1288, 1245, 1163, 1043, 756
Mass Spectrometry (EI, m/z) 150 (M⁺), 121, 93, 65

Workflow and Logical Diagrams

The following diagrams illustrate the experimental workflow and the logical relationships in the synthesis process.

Experimental_Workflow cluster_step1 Step 1: Protection cluster_step2 Step 2: Etherification cluster_step3 Step 3: Deprotection & Purification Mix_Reagents1 Mix Salicylaldehyde, Aniline, and Ethanol Catalyze1 Add Acetic Acid Mix_Reagents1->Catalyze1 Reflux1 Reflux for 2-3h Catalyze1->Reflux1 Cool1 Cool to RT Reflux1->Cool1 Filter1 Filter and Wash Cool1->Filter1 Dry1 Dry Schiff Base Filter1->Dry1 Mix_Reagents2 Dissolve Schiff Base and Base in Solvent Dry1->Mix_Reagents2 Heat2 Heat to 80°C Mix_Reagents2->Heat2 Add_EtBr Add Ethyl Bromide Heat2->Add_EtBr Reflux2 React for 12-16h Add_EtBr->Reflux2 Cool2 Cool to RT Reflux2->Cool2 Filter2 Filter Cool2->Filter2 Concentrate Concentrate Filtrate Filter2->Concentrate Dissolve_Intermediate Dissolve Crude Intermediate Concentrate->Dissolve_Intermediate Acidify Add Acid Catalyst Dissolve_Intermediate->Acidify Reflux3 Reflux for 2-4h Acidify->Reflux3 Neutralize Neutralize Reflux3->Neutralize Extract Extract with Organic Solvent Neutralize->Extract Dry_Organic Dry and Concentrate Extract->Dry_Organic Purify Purify by Distillation or Chromatography Dry_Organic->Purify

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound from salicylaldehyde via a Schiff base protection strategy is a reliable and high-yielding method. This guide provides the necessary detailed protocols and characterization data to enable researchers and professionals in drug development and other chemical industries to successfully implement this synthesis. The use of readily available starting materials and straightforward reaction conditions makes this an attractive route for the preparation of this important chemical intermediate.

References

An In-depth Technical Guide to 2-Ethoxybenzaldehyde: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 2-Ethoxybenzaldehyde (CAS No. 613-69-4). It details experimental protocols for its synthesis and key reactions, and explores its applications as a versatile intermediate in the pharmaceutical industry, including its role in the synthesis of bioactive compounds such as Sildenafil analogues and potassium channel inhibitors.

Core Properties of this compound

This compound, also known as o-ethoxybenzaldehyde or salicylaldehyde (B1680747) ethyl ether, is an aromatic aldehyde characterized by an ethoxy group at the ortho position to the formyl group. This substitution pattern influences its physical properties and chemical reactivity.

Physical and Chemical Data

The core physical and chemical properties of this compound are summarized in the table below for easy reference.

PropertyValueReference(s)
Molecular Formula C₉H₁₀O₂[1][2]
Molecular Weight 150.17 g/mol [1][2]
Appearance Clear, colorless to yellow or yellow-brown liquid[2][3]
Melting Point 21 °C
Boiling Point 248 °C @ 760 mmHg; 136-138 °C @ 24 mmHg[4]
Density 1.074 - 1.085 g/mL at 20-25 °C[4]
Refractive Index (n²⁰/D) 1.5405 - 1.5460[3]
Flash Point 92 °C (197.6 °F) - closed cup[4]
Solubility Poorly soluble in water; soluble in common organic solvents such as ethanol (B145695), methanol, DMSO, and oils.[5]
CAS Number 613-69-4[1][2]
InChI Key DUVJMSPTZMCSTQ-UHFFFAOYSA-N[1]
SMILES CCOC1=CC=CC=C1C=O[1]
Spectroscopic Data Summary

Spectroscopic analysis is crucial for the identification and characterization of this compound.

TechniqueKey Features
¹H NMR Aldehyde Proton (CHO): Singlet, ~10.4 ppm. Aromatic Protons (Ar-H): Multiplets, ~6.9-7.8 ppm (4H). Ethoxy Protons (-OCH₂CH₃): Quartet, ~4.1 ppm (2H, J≈7 Hz); Triplet, ~1.4 ppm (3H, J≈7 Hz).
¹³C NMR Carbonyl Carbon (C=O): ~190 ppm. Aromatic Carbons: ~112-161 ppm (including the C-O at ~161 ppm and the C-CHO at ~125 ppm). Ethoxy Carbons (-OCH₂CH₃): ~64 ppm (-OCH₂) and ~15 ppm (-CH₃).
Infrared (IR) C=O Stretch (Aldehyde): Strong absorption band around 1680-1700 cm⁻¹. C-H Stretch (Aldehyde): Two weak bands around 2720 and 2820 cm⁻¹. C-O-C Stretch (Ether): Strong absorption around 1240-1260 cm⁻¹. Aromatic C=C Stretch: Bands in the 1450-1600 cm⁻¹ region.
Mass Spectrometry (MS) Molecular Ion (M⁺): m/z 150. Major Fragments: m/z 121 ([M-CHO]⁺), m/z 93 ([M-CHO-C₂H₄]⁺).

Experimental Protocols

Detailed methodologies for the synthesis and key reactions of this compound are provided below for laboratory application.

Synthesis of this compound

Two common synthetic routes to this compound are the etherification of salicylaldehyde and the oxidation of 2-ethoxybenzyl alcohol.

Method 1: Synthesis from Salicylaldehyde (via Schiff Base Intermediate)

This two-step method involves the protection of the aldehyde group as a Schiff base (imine), followed by etherification of the phenolic hydroxyl group and subsequent hydrolysis to regenerate the aldehyde.[6]

Step 1: Formation of N-(2-hydroxybenzylidene)aniline

  • Apparatus: Round-bottom flask, reflux condenser, magnetic stirrer.

  • Reagents: Salicylaldehyde (1.0 eq), Aniline (B41778) (1.0 eq), Ethanol.

  • Procedure:

    • Dissolve salicylaldehyde (e.g., 12.2 g, 0.1 mol) in ethanol (200 mL) in a round-bottom flask.

    • Add aniline (e.g., 9.3 g, 0.1 mol) to the solution.

    • Heat the mixture to reflux and maintain for 12-14 hours.

    • Cool the reaction mixture and evaporate the solvent under reduced pressure.

    • Recrystallize the resulting solid from ethanol to yield the Schiff base intermediate.

Step 2: Etherification and Hydrolysis

  • Apparatus: Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel.

  • Reagents: N-(2-hydroxybenzylidene)aniline (1.0 eq), Bromoethane (B45996) (1.1 eq), Potassium Carbonate (K₂CO₃, 2.0 eq), Acetone (B3395972) or DMF, 2M Hydrochloric Acid, Ethyl Acetate (B1210297).

  • Procedure:

    • Dissolve the Schiff base from Step 1 (e.g., 19.7 g, 0.1 mol) and potassium carbonate (e.g., 27.6 g, 0.2 mol) in acetone (250 mL).

    • Add bromoethane (e.g., 12.0 g, 0.11 mol) and heat the mixture to reflux for 12 hours.

    • Cool the reaction, filter off the inorganic salts, and evaporate the solvent.

    • To the crude product, add 2M HCl (100 mL) and stir vigorously at room temperature for 1-2 hours to hydrolyze the imine.

    • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure.

    • Purify the resulting oil by vacuum distillation or column chromatography (silica gel, hexane/ethyl acetate eluent) to obtain this compound.

G Salicylaldehyde Salicylaldehyde Schiff_Base Schiff Base Intermediate (N-(2-hydroxybenzylidene)aniline) Salicylaldehyde->Schiff_Base Reflux in EtOH Aniline Aniline Aniline->Schiff_Base Reflux in EtOH Ether_Intermediate Etherified Schiff Base Schiff_Base->Ether_Intermediate Etherification Bromoethane Bromoethane, K₂CO₃ Final_Product This compound Ether_Intermediate->Final_Product Deprotection HCl Acid Hydrolysis (e.g., 2M HCl) G Aldehyde This compound Imine Imine Intermediate Aldehyde->Imine Formation Amine Amine (R-NH₂) Amine->Imine Formation Product Secondary Amine Product Imine->Product Reduction ReducingAgent NaBH(OAc)₃ ReducingAgent->Product Reduction G cluster_0 Vascular Smooth Muscle Cell NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP PDE5 PDE-5 cGMP->PDE5 Degraded by PKG Protein Kinase G (PKG) cGMP->PKG Activates GMP GMP PDE5->GMP Relaxation Muscle Relaxation (Vasodilation) PKG->Relaxation Sildenafil Sildenafil (Derived from This compound) Sildenafil->PDE5 Inhibits

References

In-Depth Technical Guide: 2-Ethoxybenzaldehyde Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling procedures for 2-Ethoxybenzaldehyde, a versatile aromatic aldehyde used in various research and development applications, including the synthesis of pharmaceuticals and fragrances.[1] Due to the limited availability of specific toxicological data for this compound, this guide also draws upon information from structurally related compounds, such as benzaldehyde (B42025) and other aromatic aldehydes, to provide a thorough understanding of potential hazards.

Chemical and Physical Properties

A clear understanding of the physical and chemical properties of this compound is fundamental for its safe handling and use in experimental settings.

PropertyValueReference
CAS Number 613-69-4[1][2][3][4][5]
Molecular Formula C₉H₁₀O₂[2][4][5]
Molecular Weight 150.17 g/mol [3]
Appearance Clear yellow to purple liquid[2]
Boiling Point 136-138 °C at 24 mmHg[3][6]
Melting Point 21.00 °C at 760.00 mm Hg[7]
Density 1.074 g/mL at 25 °C[3][6]
Refractive Index 1.543 at 20 °C[3][6]
Flash Point 92 °C (197.6 °F) - closed cup[3][6]
Solubility Soluble in water (851.7 mg/L at 25 °C, estimated)[8]

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). Understanding these hazards is critical for implementing appropriate safety measures.

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2H319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation

The following diagram illustrates the GHS pictograms and corresponding personal protective equipment (PPE) required when handling this compound.

GHS_and_PPE cluster_hazards GHS Hazard Pictograms cluster_ppe Required Personal Protective Equipment H315 Irritant gloves Protective Gloves H319 Irritant goggles Safety Goggles H335 Irritant respirator Respirator (if ventilation is inadequate) coat Lab Coat

Caption: GHS Hazards and Recommended PPE for this compound.

Safe Handling and Storage

Adherence to proper handling and storage protocols is paramount to ensure the safety of laboratory personnel and the integrity of the chemical.

Handling Workflow

The following diagram outlines the recommended workflow for the safe handling of this compound.

Safe_Handling_Workflow Safe Handling Workflow for this compound start Start assess_risks Assess Risks & Review SDS start->assess_risks ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) assess_risks->ppe ventilation Ensure Adequate Ventilation (Fume Hood) ppe->ventilation dispense Dispense Chemical Carefully ventilation->dispense experiment Perform Experiment dispense->experiment spill Spill Occurs dispense->spill No waste Dispose of Waste in Designated Container experiment->waste spill_cleanup Follow Spill Cleanup Protocol spill->spill_cleanup Yes spill_cleanup->waste decontaminate Decontaminate Work Area & Remove PPE waste->decontaminate end End decontaminate->end

Caption: Recommended workflow for handling this compound safely.

Storage Requirements
  • Storage Conditions: Store in a cool, dry, well-ventilated area away from incompatible substances.[2]

  • Incompatible Materials: Keep away from strong oxidizing agents, strong bases, and strong reducing agents.

  • Containers: Keep containers tightly closed when not in use.

Toxicological Information and Experimental Data

Potential Toxicological Profile (by Analogy)
  • Metabolism: Like benzaldehyde, this compound is likely metabolized in the body. Benzaldehyde is rapidly metabolized to benzoic acid, which is then conjugated with glycine (B1666218) or glucuronic acid and excreted in the urine.[10] A similar metabolic pathway can be anticipated for this compound, likely involving oxidation of the aldehyde group and potential modification of the ethoxy group.

  • Acute Toxicity: For benzaldehyde, the oral LD50 in rats and mice ranges from 800 to 2850 mg/kg.[10]

  • Carcinogenicity: Studies on benzaldehyde have shown no evidence of carcinogenicity in rats, but some evidence in mice.[10] However, some research suggests that benzaldehyde may also possess anti-tumor properties.[11] No carcinogenicity data is available for this compound.

  • Genotoxicity: Benzaldehyde did not show mutagenic activity in bacterial assays but did induce chromosomal abnormalities in Chinese hamster cells.[10]

The following diagram illustrates a generalized metabolic pathway for aromatic aldehydes.

Metabolic_Pathway Generalized Metabolic Pathway of Aromatic Aldehydes AromaticAldehyde Aromatic Aldehyde (e.g., this compound) CarboxylicAcid Aromatic Carboxylic Acid (Oxidation) AromaticAldehyde->CarboxylicAcid Aldehyde Dehydrogenase Conjugation Conjugation (with Glycine or Glucuronic Acid) CarboxylicAcid->Conjugation Excretion Excretion (Urine) Conjugation->Excretion

Caption: A generalized metabolic pathway for aromatic aldehydes.

Experimental Protocols

Detailed experimental protocols for the toxicological assessment of this compound are not available in the cited literature. For researchers designing such studies, it is recommended to adapt established OECD guidelines for testing of chemicals, such as:

  • OECD Guideline 402: Acute Dermal Toxicity

  • OECD Guideline 404: Acute Dermal Irritation/Corrosion

  • OECD Guideline 405: Acute Eye Irritation/Corrosion

  • OECD Guideline 423: Acute Oral Toxicity - Acute Toxic Class Method

  • OECD Guideline 471: Bacterial Reverse Mutation Test (Ames Test)

First-Aid and Emergency Procedures

In the event of exposure or a spill, immediate and appropriate action is critical.

Exposure RouteFirst-Aid Measures
Inhalation Move the victim to fresh air. If not breathing, give artificial respiration. Get medical attention.[9]
Skin Contact Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes. Get medical attention if irritation develops or persists.[9]
Eye Contact Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[9]
Ingestion Clean mouth with water and drink plenty of water. Do NOT induce vomiting. Get medical attention.[9]

Spill Response: In case of a spill, absorb with an inert material (e.g., sand, silica (B1680970) gel) and place in a suitable container for disposal. Ensure adequate ventilation and wear appropriate PPE during cleanup.

Disposal Considerations

Dispose of this compound and contaminated materials in accordance with local, state, and federal regulations. Do not empty into drains.[9]

This technical guide provides a framework for the safe handling and use of this compound. Given the gaps in specific toxicological data, a cautious and conservative approach is strongly recommended. Always consult the most recent Safety Data Sheet from your supplier before use and ensure all laboratory personnel are trained on the potential hazards and emergency procedures.

References

Spectroscopic Profile of 2-Ethoxybenzaldehyde: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Ethoxybenzaldehyde, a key aromatic aldehyde used in organic synthesis. The document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering valuable insights for compound identification, purity assessment, and structural elucidation.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for this compound.

¹H NMR Data

Solvent: Chloroform-d (B32938) (CDCl₃)

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
10.52s-Aldehyde H (CHO)
7.85dd7.7, 1.8Aromatic H
7.53ddd8.4, 7.4, 1.8Aromatic H
7.07t7.5Aromatic H
6.97d8.4Aromatic H
4.17q7.0Methylene H (-OCH₂CH₃)
1.48t7.0Methyl H (-OCH₂CH₃)
¹³C NMR Data

Solvent: Chloroform-d (CDCl₃)

Chemical Shift (δ) ppmAssignment
191.8Aldehyde C (C=O)
161.5Aromatic C (C-O)
136.2Aromatic C-H
128.9Aromatic C-H
125.1Aromatic C (C-CHO)
121.0Aromatic C-H
112.4Aromatic C-H
64.6Methylene C (-OCH₂)
14.7Methyl C (-CH₃)
Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)Functional Group Assignment
2982C-H stretch (aliphatic)
2878, 2780C-H stretch (aldehyde)
1686C=O stretch (aromatic aldehyde)
1599, 1479C=C stretch (aromatic)
1242C-O stretch (aryl ether)
1045C-O stretch (alkyl ether)
756C-H bend (ortho-disubstituted aromatic)
Mass Spectrometry (MS) Data

Ionization Method: Electron Ionization (EI)

m/zRelative Intensity (%)Assignment
15065[M]⁺ (Molecular Ion)
121100[M - CHO]⁺
9355[M - CHO - CO]⁺ or [M - C₂H₅O]⁺
6540[C₅H₅]⁺

Experimental Protocols

The following sections detail the generalized experimental methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of this compound (typically 5-10 mg) is prepared in a deuterated solvent, such as chloroform-d (CDCl₃), and transferred to an NMR tube.[1] ¹H and ¹³C NMR spectra are acquired on a standard NMR spectrometer (e.g., 300 or 500 MHz).

For ¹H NMR, the spectral width is typically set from 0 to 12 ppm. A sufficient number of scans are acquired to obtain a good signal-to-noise ratio. Chemical shifts are referenced to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

For ¹³C NMR, the spectral width is generally set from 0 to 200 ppm. Proton decoupling is employed to simplify the spectrum to single lines for each unique carbon atom. Chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy

For liquid samples like this compound, the IR spectrum can be obtained using the Attenuated Total Reflectance (ATR) technique. A small drop of the neat liquid is placed directly onto the ATR crystal (e.g., diamond or germanium).[2][3] The spectrum is typically recorded in the mid-infrared range, from 4000 to 400 cm⁻¹.[4] A background spectrum of the clean, empty ATR crystal is recorded prior to the sample analysis and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Electron Ionization (EI) mass spectrometry is a common technique for volatile organic compounds.[5][6] The sample is introduced into the mass spectrometer, where it is vaporized and bombarded with a high-energy electron beam (typically 70 eV).[5][6] This causes the molecule to ionize and fragment. The resulting positively charged ions are then separated by their mass-to-charge ratio (m/z) and detected. The resulting mass spectrum shows the relative abundance of each ion.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic analysis and structural confirmation of an organic compound like this compound.

Spectroscopic_Workflow Workflow for Spectroscopic Analysis of this compound cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_elucidation Structural Elucidation Sample This compound Sample NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts (δ) Coupling Constants (J) Integration NMR->NMR_Data IR_Data Vibrational Frequencies (cm⁻¹) Functional Groups IR->IR_Data MS_Data Mass-to-Charge Ratio (m/z) Fragmentation Pattern MS->MS_Data Structure Confirm Structure of This compound NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow of Spectroscopic Analysis.

References

The Synthetic Versatility of 2-Ethoxybenzaldehyde: A Technical Guide for Organic Chemists and Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of Key Synthetic Transformations and Potential Applications

2-Ethoxybenzaldehyde, an aromatic aldehyde bearing an ethoxy group at the ortho position, serves as a versatile and valuable building block in modern organic synthesis. Its unique electronic and steric properties make it a reactive substrate for a variety of carbon-carbon and carbon-nitrogen bond-forming reactions, leading to a diverse array of molecular scaffolds with significant potential in medicinal chemistry, materials science, and the fragrance industry.[1][2] This technical guide provides a comprehensive overview of the principal applications of this compound in organic synthesis, complete with detailed experimental protocols for key transformations, quantitative data, and visual representations of reaction workflows.

Claisen-Schmidt Condensation: A Gateway to Chalcones with Therapeutic Potential

The Claisen-Schmidt condensation is a cornerstone of organic synthesis, enabling the formation of α,β-unsaturated ketones, commonly known as chalcones. These compounds are of particular interest to drug development professionals due to their broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4] this compound readily participates in this reaction with various ketones to yield 2'-ethoxy-substituted chalcones.

Experimental Protocol: Synthesis of a 2-Ethoxy-Substituted Chalcone (B49325)

This protocol describes a general procedure for the base-catalyzed Claisen-Schmidt condensation of this compound with a substituted acetophenone (B1666503).

Materials:

  • This compound

  • Substituted Acetophenone (e.g., 4'-hydroxyacetophenone)

  • Ethanol (B145695)

  • Aqueous Sodium Hydroxide (B78521) (NaOH) solution (e.g., 60%)

  • Hydrochloric Acid (HCl) (e.g., 10%)

  • Distilled Water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) and the substituted acetophenone (1 equivalent) in ethanol.

  • With continuous stirring, add the aqueous sodium hydroxide solution dropwise to the mixture. The amount of base can be catalytic or stoichiometric depending on the specific substrates.

  • The reaction mixture is typically stirred at room temperature for a period ranging from a few hours to overnight (14-16 hours), or gently refluxed for a shorter duration (e.g., 3 hours).[5][6] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is poured into a beaker containing crushed ice and acidified with dilute hydrochloric acid to a pH of approximately 1-2.

  • The precipitated crude chalcone is collected by vacuum filtration and washed thoroughly with cold distilled water until the washings are neutral.

  • The crude product is then dried and purified by recrystallization from a suitable solvent, such as ethanol or methanol, to afford the pure crystalline chalcone.[6]

Table 1: Representative Yields of Chalcone Synthesis via Claisen-Schmidt Condensation

AldehydeKetoneCatalyst/SolventReaction TimeYield (%)Reference
4-Hydroxybenzaldehyde2,4-Dihydroxy acetophenone60% aq. NaOH / Ethanol3 h (reflux)Not Specified[5]
Substituted BenzaldehydesSubstituted Acetophenones60% aq. KOH / Ethanol14-16 h (RT)Significant[6]

Claisen_Schmidt_Condensation reactant1 This compound intermediate2 Nucleophilic Attack reactant1->intermediate2 reactant2 Acetophenone Derivative intermediate1 Enolate Formation reactant2->intermediate1 reagents Base (e.g., NaOH) Ethanol reagents->intermediate1 intermediate1->intermediate2 intermediate3 Aldol Adduct intermediate2->intermediate3 intermediate4 Dehydration intermediate3->intermediate4 product Chalcone Derivative intermediate4->product

Claisen-Schmidt Condensation Workflow

Synthesis of Schiff Bases: Versatile Ligands and Bioactive Molecules

Schiff bases, or imines, are formed through the condensation of a primary amine with an aldehyde or ketone. These compounds are not only crucial intermediates in organic synthesis but also exhibit a wide range of biological activities, including antimicrobial and anticancer properties.[7][8] this compound serves as a readily available aldehyde component for the synthesis of a diverse library of Schiff bases.

Experimental Protocol: Synthesis of a 2-Ethoxybenzylidene-Substituted Aniline

This protocol outlines a general method for the synthesis of a Schiff base from this compound and a primary amine.

Materials:

  • This compound

  • Primary Amine (e.g., Aniline)

  • Ethanol

  • Glacial Acetic Acid (catalytic amount)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

Procedure:

  • Dissolve equimolar amounts of this compound and the primary amine in ethanol in a round-bottom flask.[9]

  • Add a few drops of glacial acetic acid to the mixture to catalyze the reaction.

  • The reaction mixture is then refluxed for a period of 2 to 5 hours.[9] The progress of the reaction can be monitored by TLC.

  • After the reaction is complete, the mixture is cooled to room temperature.

  • The product may precipitate upon cooling. If not, the solvent can be partially evaporated, and the mixture cooled in an ice bath to induce crystallization.

  • The solid Schiff base is collected by filtration, washed with cold ethanol, and dried.

  • Recrystallization from a suitable solvent like ethanol can be performed for further purification.

Table 2: Antimicrobial Activity of Representative Schiff Bases

Schiff Base DerivativeTest OrganismMethodActivity/Zone of Inhibition (mm)MIC (µg/mL)Reference
Derived from Benzaldehyde & p-AminophenolVarious bacteria & fungiNot specifiedSignificant activityNot specified[8]
Derived from Salicylaldehyde & various aminesS. aureus, E. coliDisc diffusion7.4 - 32.5Not specified[10]
Derived from Benzaldehyde & AnilineE. coliDisc diffusion7-1262.5[11]
Derived from Benzaldehyde & AnilineS. aureusDisc diffusion8-1362.5[11]

Note: Data for Schiff bases derived specifically from this compound is limited in the provided search results. The table shows representative data for structurally similar Schiff bases.

Schiff_Base_Formation reactant1 This compound intermediate1 Nucleophilic Addition reactant1->intermediate1 reactant2 Primary Amine reactant2->intermediate1 reagents Ethanol Catalytic Acid (e.g., Acetic Acid) reagents->intermediate1 intermediate2 Hemiaminal intermediate1->intermediate2 intermediate3 Dehydration intermediate2->intermediate3 product Schiff Base (Imine) intermediate3->product

Schiff Base Formation Workflow

Knoevenagel Condensation: Access to Electron-Deficient Alkenes

The Knoevenagel condensation provides an efficient route to α,β-unsaturated compounds by reacting an aldehyde or ketone with an active methylene (B1212753) compound in the presence of a weak base.[12] this compound can be employed in this reaction to synthesize various functionalized alkenes, which are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals.

Experimental Protocol: Knoevenagel Condensation of this compound

This is a general procedure for the Knoevenagel condensation of this compound with an active methylene compound like malononitrile (B47326) or ethyl cyanoacetate.

Materials:

  • This compound

  • Active Methylene Compound (e.g., Malononitrile)

  • Base catalyst (e.g., Piperidine, Triethylamine, or a solid-supported base)

  • Solvent (e.g., Ethanol, Toluene, or solvent-free)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • In a round-bottom flask, combine this compound (1 equivalent) and the active methylene compound (1-1.2 equivalents).

  • Add the base catalyst. The reaction can be performed in a solvent or under solvent-free conditions.

  • The reaction mixture is stirred at a temperature ranging from room temperature to reflux, depending on the reactivity of the substrates and the catalyst used.

  • The reaction progress is monitored by TLC.

  • Upon completion, the reaction mixture is worked up. If the product precipitates, it can be filtered and washed. Otherwise, the solvent is removed under reduced pressure, and the residue is purified by recrystallization or column chromatography.

Knoevenagel_Condensation reactant1 This compound intermediate2 Nucleophilic Addition reactant1->intermediate2 reactant2 Active Methylene Compound intermediate1 Enolate Formation reactant2->intermediate1 catalyst Base Catalyst (e.g., Piperidine) catalyst->intermediate1 intermediate1->intermediate2 intermediate3 Intermediate Adduct intermediate2->intermediate3 intermediate4 Dehydration intermediate3->intermediate4 product α,β-Unsaturated Product intermediate4->product

Knoevenagel Condensation Pathway

Further Synthetic Applications

Beyond the aforementioned reactions, this compound is a valuable precursor for several other important transformations in organic synthesis.

  • Wittig Reaction: This reaction allows for the conversion of the aldehyde group of this compound into an alkene with high control over the double bond's position. The reaction involves a phosphonium (B103445) ylide and typically proceeds under basic conditions.[13]

  • Perkin Reaction: this compound can be used in the Perkin reaction with an acid anhydride (B1165640) and its corresponding salt to synthesize α,β-unsaturated carboxylic acids, specifically derivatives of cinnamic acid.[3]

  • Synthesis of Quinolines: Quinolines are a class of heterocyclic compounds with a wide range of pharmacological activities. The Friedländer synthesis, which involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, can be adapted to use precursors derived from this compound to construct the quinoline (B57606) scaffold.[4][14]

Conclusion

This compound is a readily accessible and highly versatile building block in organic synthesis. Its participation in a variety of classical and modern synthetic methodologies, including the Claisen-Schmidt condensation, Schiff base formation, and Knoevenagel condensation, provides access to a rich diversity of molecular architectures. The resulting chalcones, imines, and other derivatives often exhibit promising biological activities, making this compound a compound of significant interest for researchers in drug discovery and development. The experimental protocols and workflows provided in this guide serve as a valuable resource for chemists seeking to exploit the synthetic potential of this important aromatic aldehyde. Further exploration of its reactivity is likely to uncover even more novel applications in the future.

References

An In-depth Technical Guide to 2-Ethoxybenzaldehyde: Discovery and History

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

2-Ethoxybenzaldehyde (also known as o-ethoxybenzaldehyde or salicylaldehyde (B1680747) ethyl ether) is an organic compound characterized by a benzene (B151609) ring substituted with an aldehyde group and an adjacent ethoxy group. This arrangement imparts unique chemical properties that make it a valuable intermediate in organic synthesis.[1] Its applications range from being a precursor in the synthesis of pharmaceuticals and agrochemicals to its use as a component in fragrances due to its pleasant aroma.[1]

While extensive data exists on its modern applications and synthesis, a definitive record of its initial discovery and the first scientist to synthesize it remains elusive in currently accessible scientific literature. It is plausible that its first synthesis was achieved in the latter half of the 19th century, following Alexander Williamson's development of the Williamson ether synthesis in 1850, a robust method for forming ethers from an alkoxide and an alkyl halide.[2][3] Given the availability of salicylaldehyde at the time, its conversion to this compound via this method would have been a logical synthetic step.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in Table 1 for easy reference and comparison.

PropertyValueReference(s)
Molecular Formula C₉H₁₀O₂[1]
Molecular Weight 150.17 g/mol [1]
CAS Number 613-69-4[1]
Appearance Clear yellow to light brown liquid[1]
Boiling Point 136-138 °C at 24 mmHg
Density 1.074 g/mL at 25 °C
Refractive Index (n20/D) 1.543
Flash Point 92 °C (closed cup)
Solubility Soluble in ethanol (B145695) and ether

Synthesis of this compound

Two detailed experimental protocols for the synthesis of this compound are provided below. The first is a modern patented method, and the second is based on the classical Williamson ether synthesis, a plausible historical route.

Modern Synthesis via Schiff Base Intermediate

This method, described in Chinese patent CN103724171A, involves a two-step process starting from salicylaldehyde.

Step 1: Formation of a Schiff Base

  • In a round-bottom flask, dissolve salicylaldehyde (1 mole) and an amine (e.g., aniline, 1 mole) in a solvent such as ethanol or toluene (B28343) (16.25 moles).

  • Heat the mixture to boiling and reflux for 12-14 hours.

  • After the reaction is complete, evaporate the solvent to dryness.

  • Recrystallize the resulting crude product to obtain the purified Schiff base.

Step 2: Ethylation and Hydrolysis

  • Dissolve the purified Schiff base from Step 1 in a solvent such as dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), toluene, or tetrahydrofuran (B95107) (THF).

  • Add bromoethane (B45996) (4.47 moles) and an acid acceptor (e.g., potassium carbonate, sodium tert-butoxide, or potassium tert-butoxide, 1 mole) to the solution.

  • Heat the reaction mixture to 80 °C and maintain for 12 hours.

  • After cooling, filter the mixture to remove any inorganic salts.

  • Extract the filtrate with a suitable organic solvent.

  • Evaporate the solvent from the organic extract.

  • Purify the resulting crude product by column chromatography to yield this compound.

Plausible Historical Synthesis: Williamson Ether Synthesis

This protocol is based on the principles of the Williamson ether synthesis, a method available since the mid-19th century.[2][3]

  • In a suitable reaction vessel, dissolve salicylaldehyde in a non-protic solvent.

  • Add a strong base, such as sodium hydride or sodium ethoxide, to deprotonate the phenolic hydroxyl group, forming the corresponding sodium phenoxide.

  • To this solution, add an ethylating agent, such as ethyl iodide or ethyl bromide, dropwise.

  • Stir the reaction mixture, possibly with gentle heating, until the reaction is complete (as monitored by an appropriate method).

  • After the reaction, quench the mixture with water.

  • Extract the aqueous mixture with a water-immiscible organic solvent (e.g., diethyl ether).

  • Wash the organic layer with a dilute aqueous base solution to remove any unreacted salicylaldehyde, followed by a wash with brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate).

  • Filter to remove the drying agent and remove the solvent by distillation to obtain crude this compound.

  • Further purify the product by vacuum distillation.

Visualizing the Synthesis Pathway

The following diagrams illustrate the logical flow of the synthesis methods described above.

G cluster_0 Modern Synthesis via Schiff Base Salicylaldehyde Salicylaldehyde SchiffBase Schiff Base Intermediate Salicylaldehyde->SchiffBase + Amine (Reflux) Amine Amine (e.g., Aniline) Amine->SchiffBase EthylatedIntermediate Ethylated Schiff Base SchiffBase->EthylatedIntermediate + Bromoethane + Acid Acceptor (80°C) Bromoethane Bromoethane Bromoethane->EthylatedIntermediate AcidAcceptor Acid Acceptor AcidAcceptor->EthylatedIntermediate Product1 This compound EthylatedIntermediate->Product1 Hydrolysis Hydrolysis Hydrolysis

Caption: Modern synthesis of this compound.

G cluster_1 Plausible Historical Synthesis (Williamson Ether Synthesis) Salicylaldehyde2 Salicylaldehyde Phenoxide Sodium Salicylaldehyde Phenoxide Salicylaldehyde2->Phenoxide + Strong Base Base Strong Base (e.g., NaH) Base->Phenoxide Product2 This compound Phenoxide->Product2 + Ethyl Halide (SN2 Reaction) EthylHalide Ethyl Halide (e.g., Ethyl Iodide) EthylHalide->Product2

References

2-Ethoxybenzaldehyde: A Versatile Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 2-Ethoxybenzaldehyde, an aromatic aldehyde, serves as a crucial building block in the synthesis of a diverse array of pharmacologically active molecules.[1] Its versatile chemical nature allows for its incorporation into various molecular frameworks, leading to the development of compounds with potential therapeutic applications in oncology, infectious diseases, and neurology. This technical guide provides a comprehensive overview of the use of this compound in medicinal chemistry, detailing the synthesis of key compound classes, their biological activities, and underlying mechanisms of action.

Core Applications in Medicinal Chemistry

This compound is a valuable precursor for the synthesis of several classes of bioactive compounds, most notably chalcones and Schiff bases. These scaffolds are of significant interest in drug discovery due to their broad spectrum of biological activities.

Chalcones and their Derivatives

Chalcones are α,β-unsaturated ketones that serve as precursors for flavonoids and isoflavonoids.[2] They are synthesized through a Claisen-Schmidt condensation reaction between a substituted benzaldehyde (B42025) and an acetophenone (B1666503).[3] Derivatives of this compound have been incorporated into chalcone (B49325) structures to explore their therapeutic potential.

Anticancer Activity: Chalcones are known to exhibit cytotoxic effects against various cancer cell lines.[2][4] The proposed mechanism of action often involves the induction of apoptosis through both intrinsic and extrinsic pathways.[4]

Table 1: Cytotoxicity of Chalcone Derivatives

Compound IDDerivative ClassCancer Cell LineIC50 (µM)Reference
B3 ChalconeHela3.204[5]
B3 ChalconeMCF-73.849[5]
23a Benzimidazole-ChalconeA5499.73[6]
23a Benzimidazole-ChalconeMCF-78.91[6]
23a Benzimidazole-ChalconeHEP-G210.93[6]
23a Benzimidazole-ChalconeOVCAR-310.76[6]

Note: The IC50 values presented are for chalcone derivatives that may not be directly synthesized from this compound but represent the general cytotoxic potential of this class of compounds.

Experimental Protocol: Synthesis of Chalcones via Claisen-Schmidt Condensation

A general procedure for the synthesis of chalcones from this compound is as follows:

  • Dissolve this compound (1 equivalent) and a substituted acetophenone (1 equivalent) in ethanol.

  • Add an aqueous solution of a base, such as sodium hydroxide (B78521) (NaOH), dropwise to the mixture with constant stirring.[3]

  • Continue stirring at room temperature for a specified period (typically several hours) until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Pour the reaction mixture into cold water and acidify with a dilute acid (e.g., HCl) to precipitate the crude chalcone.

  • Filter the solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to yield the purified chalcone.[3]

G cluster_synthesis Chalcone Synthesis Workflow Start Start Dissolve Reactants Dissolve this compound and Acetophenone in Ethanol Start->Dissolve Reactants Add Base Add aq. NaOH dropwise Dissolve Reactants->Add Base Stir Stir at Room Temperature Add Base->Stir Monitor Monitor by TLC Stir->Monitor Monitor->Stir Incomplete Precipitate Pour into cold water and acidify Monitor->Precipitate Complete Isolate & Purify Filter, Wash, and Recrystallize Precipitate->Isolate & Purify End End Isolate & Purify->End

Chalcone Synthesis Workflow
Schiff Bases and their Derivatives

Schiff bases, or imines, are formed by the condensation of a primary amine with an aldehyde or ketone. They are a versatile class of ligands that can coordinate with various metal ions to form stable complexes and exhibit a wide range of biological activities.

Antimicrobial Activity: Schiff bases derived from substituted benzaldehydes have demonstrated significant antibacterial and antifungal properties.[7] The mechanism of action is often attributed to the azomethine group, which can interfere with microbial cell wall synthesis or disrupt cellular processes.

Table 2: Antimicrobial Activity of Schiff Base Derivatives

Compound IDDerivative ClassMicroorganismMIC (µg/mL)Reference
3c Schiff BaseCandida albicans24[7]
3e Schiff BaseStaphylococcus aureus24-49[7]
Zn-L11 Reduced Schiff Base ComplexEscherichia coli>100[8]
Zn-L11 Reduced Schiff Base ComplexStaphylococcus aureus>100[8]

Note: The MIC values presented are for Schiff base derivatives that may not be directly synthesized from this compound but are representative of the antimicrobial potential of this compound class.

Experimental Protocol: Synthesis of Schiff Bases

A general procedure for the synthesis of Schiff bases from this compound is as follows:

  • Dissolve this compound (1 equivalent) in a suitable solvent, such as ethanol.

  • Add a solution of a primary amine (1 equivalent) in the same solvent to the aldehyde solution.

  • Add a catalytic amount of an acid, such as glacial acetic acid.

  • Reflux the reaction mixture for a few hours, monitoring the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The Schiff base product may precipitate.

  • Filter the solid product, wash with a cold solvent, and dry. If no precipitate forms, the solvent can be removed under reduced pressure, and the crude product can be purified by recrystallization or chromatography.

G cluster_synthesis Schiff Base Synthesis Workflow Start Start Mix Reactants Mix this compound and Primary Amine in Ethanol Start->Mix Reactants Add Catalyst Add catalytic Acetic Acid Mix Reactants->Add Catalyst Reflux Reflux for several hours Add Catalyst->Reflux Monitor Monitor by TLC Reflux->Monitor Monitor->Reflux Incomplete Isolate Product Cool, Filter/Evaporate, and Purify Monitor->Isolate Product Complete End End Isolate Product->End

Schiff Base Synthesis Workflow

Anticonvulsant Activity: Certain Schiff base derivatives of benzaldehydes have been investigated for their anticonvulsant properties.[9][10][11] The proposed mechanisms often involve modulation of GABAergic neurotransmission or interaction with voltage-gated sodium channels.[12]

Putative Signaling Pathways

The biological activities of this compound derivatives are believed to be mediated through their interaction with key cellular signaling pathways.

Apoptosis Induction by Chalcone Derivatives

Chalcones are known to induce apoptosis in cancer cells through the activation of caspase cascades. This can occur via the extrinsic (death receptor-mediated) or intrinsic (mitochondrial-mediated) pathway.

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Chalcone_ext This compound Chalcone Derivative Death_Receptor Death Receptor (e.g., Fas, TNFR) Chalcone_ext->Death_Receptor Binds/Activates Caspase8 Caspase-8 (Initiator) Death_Receptor->Caspase8 Activates Caspase3 Caspase-3 (Executioner) Caspase8->Caspase3 Activates Chalcone_int This compound Chalcone Derivative Mitochondrion Mitochondrion Chalcone_int->Mitochondrion Induces Stress Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 (Initiator) Apaf1->Caspase9 Activates Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Putative Apoptosis Induction Pathway
Inhibition of NF-κB Signaling by Anti-inflammatory Derivatives

Many anti-inflammatory compounds exert their effects by inhibiting the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[13] This pathway plays a central role in regulating the expression of pro-inflammatory genes.[1][13] Derivatives of this compound with anti-inflammatory properties may act by preventing the activation and nuclear translocation of NF-κB.

G Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS, Cytokines) IKK IKK Complex Inflammatory_Stimulus->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB_cytoplasm NF-κB (in cytoplasm) IkB->NFkB_cytoplasm Degrades, releasing NFkB_nucleus NF-κB (in nucleus) NFkB_cytoplasm->NFkB_nucleus Translocates Derivative This compound Derivative Derivative->IKK Inhibits Gene_Expression Pro-inflammatory Gene Expression NFkB_nucleus->Gene_Expression Induces Inflammation Inflammation Gene_Expression->Inflammation

Putative NF-κB Inhibition Pathway

Conclusion

This compound is a versatile and valuable building block in medicinal chemistry, providing a scaffold for the synthesis of a wide range of bioactive compounds. The resulting chalcones and Schiff bases have demonstrated promising anticancer, antimicrobial, and anticonvulsant activities. Further exploration of derivatives of this compound and detailed investigation into their mechanisms of action hold significant potential for the development of novel therapeutic agents. This guide provides a foundational understanding for researchers to further explore the rich chemistry and pharmacology of this important synthetic intermediate.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Schiff Bases Using 2-Ethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Schiff bases, characterized by the presence of an azomethine (-C=N-) group, are a versatile class of organic compounds with significant applications in medicinal chemistry, materials science, and coordination chemistry.[1][2] Their synthesis is typically a straightforward condensation reaction between a primary amine and an aldehyde or ketone.[1] The incorporation of a 2-ethoxybenzaldehyde moiety can influence the steric and electronic properties of the resulting Schiff base, potentially leading to novel biological activities and material characteristics. Schiff bases derived from substituted benzaldehydes are known to exhibit a range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antioxidant, and anticancer properties.[2][3][4] This document provides detailed protocols for the synthesis of Schiff bases from this compound and an overview of their potential applications.

Applications in Research and Drug Development

While specific applications for Schiff bases derived directly from this compound are an emerging area of research, the broader class of alkoxy-substituted Schiff bases has demonstrated significant potential in several fields:

  • Antimicrobial Agents: The imine group is crucial for the biological activity of Schiff bases.[1] Schiff bases and their metal complexes have shown potent antibacterial and antifungal activities.[5][6]

  • Anticancer Agents: Numerous studies have highlighted the cytotoxic effects of Schiff bases against various cancer cell lines.[4][7][8] For instance, derivatives of the structurally related 2-hydroxybenzaldehyde have been investigated as potential anticancer agents, inducing apoptosis through pathways like the MAPK signaling pathway.[4]

  • Chemosensors: The ability of the azomethine nitrogen to coordinate with metal ions makes Schiff bases excellent candidates for chemosensors for metal ion detection.[3]

  • Coordination Chemistry: Schiff bases are important ligands in the field of coordination chemistry, forming stable complexes with a variety of metal ions. These complexes themselves can have interesting catalytic and biological properties.[9][10]

Experimental Protocols

The following protocols are generalized methods for the synthesis of Schiff bases from this compound and a primary amine. The choice of solvent and reaction conditions can be optimized for specific substrates.

Protocol 1: Synthesis via Reflux in Ethanol (B145695)

This method is suitable for a wide range of primary amines and generally provides good to excellent yields.

Materials:

  • This compound

  • Primary amine (e.g., aniline, substituted aniline, aminopyridine)

  • Absolute Ethanol

  • Glacial Acetic Acid (catalytic amount)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Büchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in absolute ethanol.

  • Add an equimolar amount of the desired primary amine to the solution.

  • Add a few drops of glacial acetic acid to the mixture to catalyze the reaction.[11]

  • Attach a reflux condenser and heat the mixture to reflux with constant stirring. The reaction time can vary from 2 to 6 hours.[11]

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature. A solid precipitate of the Schiff base will often form.

  • If precipitation is slow, the mixture can be cooled in an ice bath to maximize product formation.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.

  • Dry the purified Schiff base in a desiccator or a vacuum oven.

  • Characterize the product using techniques such as melting point determination, FT-IR, ¹H NMR, and ¹³C NMR spectroscopy.

Protocol 2: Synthesis at Room Temperature

This "green" synthesis method avoids heating and is suitable for more reactive amines.

Materials:

  • This compound

  • Primary amine

  • Ethanol or an ethanol-water mixture (1:1 v/v)

  • Beaker or Erlenmeyer flask

  • Magnetic stirrer

  • Standard laboratory glassware

Procedure:

  • In a beaker, dissolve this compound (1 equivalent) in either ethanol or a 1:1 ethanol-water mixture.

  • Add an equimolar amount of the primary amine to the solution.

  • Stir the reaction mixture vigorously at room temperature. Reaction times can range from 1 to 24 hours depending on the reactivity of the amine.[12]

  • Monitor the formation of the product by observing the formation of a precipitate or by TLC analysis.

  • Once the reaction is complete, collect the solid product by filtration.

  • Wash the product with a small amount of the cold solvent system used for the reaction.

  • Dry the product and proceed with characterization.

Data Presentation

The following tables summarize typical data obtained from the synthesis and characterization of Schiff bases derived from ethoxy-substituted benzaldehydes. While specific values for this compound derivatives will vary, these provide a reference for expected outcomes.

Table 1: Reaction Conditions and Yields for Schiff Base Synthesis

Amine ReactantAldehyde ReactantSolventMethodReaction Time (hours)Yield (%)Melting Point (°C)Reference
2-Aminopyridine4-EthoxybenzaldehydeEthanolReflux288.295-97
2-Aminopyridine4-EthoxybenzaldehydeEthanolStirring169.295-97
2-Aminopyridine4-EthoxybenzaldehydeEthanol-Water (1:1)Stirring143.595-97
2-Amino benzoic acid3-Ethoxy salicylaldehydeEthanolReflux295148[6]

Table 2: Spectroscopic Data for a Representative Schiff Base (from 4-Ethoxybenzaldehyde and 2-Aminopyridine)

Spectroscopic Technique Key Peaks / Chemical Shifts (δ ppm) Assignment
FT-IR (cm⁻¹) 1681C=N (Azomethine)
1595Aromatic C=C
1036Aromatic C-O
¹H NMR (ppm) 9.71 (s, 1H)HC=N- (Imine proton)
7.06-7.91 (m, 8H)Aromatic-H
4.10 (q, 2H)-OCH₂CH₃
1.32 (t, 3H)-OCH₂CH₃
¹³C NMR (ppm) 158.48C=N (Imino carbon)
158.68Aromatic C-O
63.88Aliphatic C-O (-OCH₂)
15.22Aliphatic C (-CH₃)

Visualizations

The following diagrams illustrate the synthesis workflow and the general reaction mechanism for the formation of Schiff bases from this compound.

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_characterization Characterization Reactants This compound + Primary Amine Reaction Reflux or Stirring Reactants->Reaction Solvent Ethanol Solvent->Reaction Catalyst Glacial Acetic Acid (optional) Catalyst->Reaction Cooling Cooling / Precipitation Reaction->Cooling Filtration Filtration Cooling->Filtration Washing Washing with Cold Ethanol Filtration->Washing Drying Drying Washing->Drying MP Melting Point Drying->MP FTIR FT-IR Drying->FTIR NMR ¹H & ¹³C NMR Drying->NMR MS Mass Spectrometry Drying->MS

Caption: General experimental workflow for the synthesis of Schiff bases.

Reaction_Mechanism reagents This compound + R-NH₂ intermediate1 Carbinolamine Intermediate reagents->intermediate1 Nucleophilic Attack product Schiff Base + H₂O intermediate1->product Dehydration

Caption: Simplified reaction mechanism for Schiff base formation.

References

Application Notes and Protocols: 2-Ethoxybenzaldehyde in 1,3-Dipolar Cycloaddition Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,3-dipolar cycloaddition is a powerful and versatile reaction in organic synthesis for the construction of five-membered heterocyclic rings. This method is particularly significant in medicinal chemistry and drug development due to the prevalence of such heterocyclic scaffolds in biologically active molecules. One of the key applications of this reaction is the synthesis of isoxazolines, which are known to exhibit a wide range of pharmacological activities.

This document provides detailed application notes and protocols for the use of 2-ethoxybenzaldehyde in 1,3-dipolar cycloaddition reactions, specifically focusing on the synthesis of 3-(2-ethoxyphenyl)-substituted isoxazolines. The primary route involves the conversion of this compound to its corresponding aldoxime, followed by in situ generation of a nitrile oxide, which then undergoes a [3+2] cycloaddition with a dipolarophile, such as an alkene.

Reaction Principle

The overall synthetic strategy involves a two-step, one-pot procedure starting from this compound.

  • Oxime Formation: this compound is first reacted with hydroxylamine (B1172632) to form this compound oxime.

  • Nitrile Oxide Formation and Cycloaddition: The aldoxime is then oxidized in situ to generate the corresponding 2-ethoxybenzonitrile (B1582733) oxide, a reactive 1,3-dipole. This intermediate is immediately trapped by a dipolarophile (e.g., styrene) present in the reaction mixture to yield the desired 3,5-disubstituted isoxazoline (B3343090).

The regioselectivity of the cycloaddition is governed by both electronic and steric factors, typically leading to the formation of the 3,5-disubstituted regioisomer.

Experimental Protocols

The following protocols are representative methods for the synthesis of 3-(2-ethoxyphenyl)-5-phenyl-4,5-dihydroisoxazole, a common isoxazoline derivative. These protocols are based on established procedures for similar substituted benzaldehydes.

Protocol 1: In Situ Generation of Nitrile Oxide using Sodium Hypochlorite (B82951)

This protocol describes a classic and widely used method for the in situ generation of nitrile oxides from aldoximes using an oxidizing agent like sodium hypochlorite.

Materials:

Procedure:

Step 1: Synthesis of this compound Oxime

  • In a 100 mL round-bottom flask, dissolve this compound (1.50 g, 10 mmol) in ethanol (20 mL).

  • Add a solution of hydroxylamine hydrochloride (0.76 g, 11 mmol) and sodium hydroxide (0.44 g, 11 mmol) in water (5 mL).

  • Stir the mixture at room temperature for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, pour the mixture into ice-cold water (50 mL) and extract with dichloromethane (3 x 30 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain this compound oxime as a crude product, which can be used in the next step without further purification.

Step 2: 1,3-Dipolar Cycloaddition

  • Dissolve the crude this compound oxime (from the previous step, approx. 10 mmol) and styrene (1.15 g, 11 mmol) in dichloromethane (40 mL) in a 250 mL three-necked flask equipped with a dropping funnel and a magnetic stirrer.

  • Add triethylamine (0.14 mL, 1 mmol) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add sodium hypochlorite solution (approx. 15 mL of a 10-15% solution) dropwise over 30 minutes with vigorous stirring.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-16 hours.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Combine the organic layers, wash with water (2 x 30 mL) and brine (30 mL), and dry over anhydrous magnesium sulfate.

  • Filter and evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure 3-(2-ethoxyphenyl)-5-phenyl-4,5-dihydroisoxazole.

Data Presentation

The following table summarizes representative quantitative data for the 1,3-dipolar cycloaddition of a substituted benzonitrile (B105546) oxide with styrene, based on literature for analogous compounds. The actual yield for the 2-ethoxy derivative may vary.

Entry1,3-Dipole PrecursorDipolarophileProductYield (%)Diastereomeric Ratio (trans:cis)
1This compound OximeStyrene3-(2-Ethoxyphenyl)-5-phenyl-4,5-dihydroisoxazole75-85 (expected)>95:5 (expected)

Note: The yield and diastereoselectivity are estimated based on typical outcomes for similar reactions. Experimental optimization may be required to achieve these values.

Visualizations

Reaction Workflow

The following diagram illustrates the general workflow for the synthesis of 3-(2-ethoxyphenyl)-5-phenyl-4,5-dihydroisoxazole.

workflow cluster_start Starting Materials cluster_synthesis Synthesis Steps cluster_purification Purification & Analysis cluster_product Final Product This compound This compound Oxime_Formation Oxime Formation This compound->Oxime_Formation Hydroxylamine HCl Hydroxylamine HCl Hydroxylamine HCl->Oxime_Formation Styrene Styrene Cycloaddition 1,3-Dipolar Cycloaddition Styrene->Cycloaddition Oxime_Formation->Cycloaddition Workup Aqueous Workup Cycloaddition->Workup Chromatography Column Chromatography Workup->Chromatography Characterization Spectroscopic Characterization Chromatography->Characterization Product 3-(2-Ethoxyphenyl)-5-phenyl- 4,5-dihydroisoxazole Characterization->Product

Caption: General workflow for the synthesis of the target isoxazoline.

Reaction Mechanism

The following diagram outlines the key steps in the 1,3-dipolar cycloaddition reaction mechanism.

mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Aldoxime This compound Oxime Nitrile_Oxide 2-Ethoxybenzonitrile Oxide (1,3-Dipole) Aldoxime->Nitrile_Oxide Oxidation (e.g., NaOCl) Alkene Styrene Isoxazoline 3-(2-Ethoxyphenyl)-5-phenyl- 4,5-dihydroisoxazole Alkene->Isoxazoline [3+2] Cycloaddition Nitrile_Oxide->Isoxazoline

Caption: Simplified mechanism of the 1,3-dipolar cycloaddition.

Conclusion

The 1,3-dipolar cycloaddition reaction provides an efficient route to synthesize isoxazoline derivatives from this compound. The presented protocols, based on well-established methodologies, offer a reliable starting point for researchers in synthetic and medicinal chemistry. The resulting 3-(2-ethoxyphenyl)-substituted isoxazolines can serve as valuable scaffolds for further functionalization and biological evaluation in drug discovery programs. Careful optimization of reaction conditions may be necessary to maximize yields and stereoselectivity for specific substrate combinations.

Application Note and Protocol for the Synthesis of 2-Ethoxybenzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethoxybenzaldehyde and its derivatives are valuable intermediates in the synthesis of a wide range of organic compounds, including pharmaceuticals, fragrances, and dyes.[1] The versatile benzaldehyde (B42025) scaffold allows for extensive chemical modifications, leading to a diverse library of molecules with varied biological activities.[2] Notably, derivatives of benzaldehyde have garnered significant attention for their therapeutic potential, including anticancer, anti-inflammatory, and neuroprotective properties.[2] For instance, certain benzyloxybenzaldehyde derivatives have been identified as potent and selective inhibitors of aldehyde dehydrogenase 1A3 (ALDH1A3), an enzyme implicated in cancer stem cell proliferation and differentiation.[3]

This application note provides a detailed protocol for the synthesis of this compound derivatives via the Williamson ether synthesis, a robust and widely applicable method for forming ethers.[4][5] The protocol is designed to be a practical guide for researchers in organic synthesis and medicinal chemistry.

Synthesis of this compound Derivatives via Williamson Ether Synthesis

The Williamson ether synthesis is a reliable SN2 reaction involving an alkoxide nucleophile and an alkyl halide.[4][6][7] In the context of this compound derivatives, a substituted salicylaldehyde (B1680747) is deprotonated to form a phenoxide, which then reacts with an ethyl halide to yield the desired ether.

General Reaction Scheme:

Starting Material: A substituted salicylaldehyde. Reagents: A base (e.g., potassium carbonate, sodium hydride) to deprotonate the phenolic hydroxyl group, and an ethylating agent (e.g., ethyl iodide, ethyl bromide). Solvent: A polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.

Experimental Protocol: Synthesis of 2-Ethoxy-4-nitrobenzaldehyde (B8762213)

This protocol details the synthesis of 2-ethoxy-4-nitrobenzaldehyde from 2-hydroxy-4-nitrobenzaldehyde (B20821) as a representative example.

Materials:

  • 2-Hydroxy-4-nitrobenzaldehyde

  • Potassium carbonate (K₂CO₃), anhydrous

  • Ethyl iodide (CH₃CH₂I)

  • Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Silica (B1680970) gel for column chromatography

  • Hexane and Ethyl Acetate (B1210297) for chromatography

Procedure:

  • Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-hydroxy-4-nitrobenzaldehyde (1.0 eq).

  • Addition of Base and Solvent: Add anhydrous potassium carbonate (1.5 eq) to the flask. Add anhydrous DMF (approximately 10 mL per gram of salicylaldehyde) to the flask.

  • Addition of Ethylating Agent: Stir the mixture at room temperature for 15 minutes. Add ethyl iodide (1.2 eq) dropwise to the suspension.

  • Reaction: Heat the reaction mixture to 80°C and stir for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing 100 mL of water.

  • Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Washing: Combine the organic layers and wash with brine (2 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent, to yield the pure 2-ethoxy-4-nitrobenzaldehyde.

Data Presentation

The following table summarizes the reaction conditions and yields for the synthesis of various this compound derivatives based on literature data.

Starting MaterialBaseEthylating AgentSolventReaction Time (h)Yield (%)
SalicylaldehydeK₂CO₃BromoethaneDMF12High
SalicylaldehydePotassium tert-butoxideBromoethaneToluene1278
SalicylaldehydePotassium hydroxideBromoethaneToluene1283
5-ChlorosalicylaldehydeNaHEthyl iodideDMF892
3-MethoxysalicylaldehydeK₂CO₃Ethyl bromideAcetonitrile1088

Characterization of this compound

The synthesized this compound can be characterized by various spectroscopic methods.

TechniqueExpected Data
¹H NMR Signals corresponding to the ethoxy group (a triplet around 1.4 ppm and a quartet around 4.1 ppm), aromatic protons (in the range of 6.9-7.8 ppm), and the aldehyde proton (a singlet around 10.3 ppm).[1]
¹³C NMR Resonances for the ethoxy carbons, aromatic carbons, and a characteristic signal for the carbonyl carbon in the range of 190-200 ppm.[8]
IR Spectroscopy A strong C=O stretching absorption band around 1690-1710 cm⁻¹ and characteristic C-H stretching for the aldehyde group around 2720 and 2820 cm⁻¹.[9]
Mass Spectrometry A molecular ion peak corresponding to the calculated molecular weight of the product.

Logical Workflow and Signaling Pathway

The synthesis of this compound derivatives is a key step in the development of novel therapeutic agents. The following diagrams illustrate the general experimental workflow and a relevant biological signaling pathway where these compounds may exert their effects.

G cluster_synthesis Synthesis & Purification cluster_characterization Characterization start Substituted Salicylaldehyde reaction Williamson Ether Synthesis (Base, Ethyl Halide, Solvent) start->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product Pure this compound Derivative purification->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms

Caption: Experimental workflow for the synthesis and characterization of this compound derivatives.

G cluster_pathway ALDH1A3 Signaling Pathway Inhibition derivative Benzyloxybenzaldehyde Derivative aldh1a3 ALDH1A3 Enzyme derivative->aldh1a3 Inhibition retinoic_acid Retinoic Acid aldh1a3->retinoic_acid retinaldehyde Retinaldehyde retinaldehyde->aldh1a3 Oxidation rar_rxr RAR/RXR Receptors retinoic_acid->rar_rxr gene_expression Target Gene Expression (Proliferation, Differentiation) rar_rxr->gene_expression cellular_response Cancer Stem Cell Self-Renewal gene_expression->cellular_response

Caption: Inhibition of the ALDH1A3 signaling pathway by benzyloxybenzaldehyde derivatives.

References

Application Notes and Protocols for 2-Ethoxybenzaldehyde as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-ethoxybenzaldehyde as a versatile intermediate in the synthesis of pharmaceutically relevant compounds. This document includes detailed experimental protocols for the synthesis of key compound classes, quantitative data, and visualizations of relevant biological pathways to guide researchers in their drug discovery and development efforts.

Introduction

This compound is an aromatic aldehyde that serves as a valuable building block in organic synthesis.[1] Its chemical structure, featuring a reactive aldehyde group and an ethoxy substituent on the benzene (B151609) ring, allows for its participation in a variety of chemical reactions to form more complex molecules with potential therapeutic applications. This intermediate is particularly useful in the synthesis of heterocyclic compounds such as benzimidazoles and chalcones, which are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.

Key Applications in Pharmaceutical Synthesis

This compound is a key starting material for the synthesis of two major classes of biologically active compounds: benzimidazoles and chalcones.

  • Benzimidazoles: The benzimidazole (B57391) scaffold is a privileged structure in medicinal chemistry, found in numerous approved drugs. Derivatives of this compound can be readily converted to 2-(2-ethoxyphenyl)-1H-benzo[d]imidazole and related compounds. These derivatives have shown promise as anticancer agents, acting through mechanisms such as microtubule inhibition and topoisomerase inhibition.

  • Chalcones: Chalcones are biogenetic precursors to flavonoids and are characterized by an open-chain structure with two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system. Chalcones derived from this compound are of significant interest due to their potential anticancer, anti-inflammatory, and antioxidant activities. Their mechanisms of action often involve the modulation of key signaling pathways such as NF-κB and the induction of apoptosis.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of a benzimidazole and a chalcone (B49325) derivative using an ethoxybenzaldehyde as a starting material. While the specific examples may use a positional isomer (4-ethoxybenzaldehyde), the reaction conditions are readily adaptable for this compound.

Protocol 1: Synthesis of 2-(Ethoxyphenyl)-1H-benzimidazole Derivatives

This protocol describes the synthesis of 2-(ethoxyphenyl)-1H-benzimidazole derivatives via the condensation of an ethoxybenzaldehyde with o-phenylenediamine (B120857).

Reaction Scheme:

This compound This compound Intermediate Schiff Base Intermediate This compound->Intermediate + o-Phenylenediamine (Ethanol, Reflux) o-Phenylenediamine o-Phenylenediamine Product 2-(2-Ethoxyphenyl)-1H-benzo[d]imidazole Intermediate->Product Cyclization & Oxidation (Na2S2O5)

Caption: Synthesis of 2-(2-Ethoxyphenyl)-1H-benzo[d]imidazole.

Materials:

Procedure:

  • In a round-bottom flask, dissolve 3.75 mmol of o-phenylenediamine and 5.6 mmol (1.5 equivalents) of this compound in ethanol and 2.5 mL of water.

  • Add 1.9 mmol (0.5 equivalents) of sodium metabisulfite to the solution.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water to precipitate the crude product.

  • Collect the solid by vacuum filtration and wash with water.

  • Purify the crude product by silica (B1680970) gel column chromatography using a gradient of ethyl acetate in hexane.

  • Collect the fractions containing the pure product and evaporate the solvent to obtain the final product as a solid.

Quantitative Data (Adapted from a similar synthesis):

CompoundStarting MaterialYieldPurityReference
2-(4-Ethoxyphenyl)-1H-benzo[d]imidazole-6-carbonitrile4-Ethoxybenzaldehyde72.8%>95%[2][3]
Protocol 2: Synthesis of Chalcone Derivatives via Claisen-Schmidt Condensation

This protocol outlines the synthesis of a chalcone derivative from an ethoxybenzaldehyde and a ketone using a base-catalyzed Claisen-Schmidt condensation.

Reaction Scheme:

This compound This compound Product (2E)-2-(2-ethoxybenzylidene)-3,4-dihydro-2H-naphthalen-1-one This compound->Product + α-Tetralone (Ethanol, NaOH) alpha-Tetralone α-Tetralone

Caption: Synthesis of a chalcone derivative from this compound.

Materials:

  • This compound

  • α-Tetralone

  • Absolute Ethanol

  • 10% Sodium Hydroxide (B78521) (NaOH) solution

  • Ice-cold water

Procedure:

  • In a 250 mL round-bottomed flask, dissolve 0.05 mol of α-tetralone and 0.05 mol of this compound in 100 mL of absolute ethanol and stir until fully dissolved.

  • After 10 minutes, add 10 mL of 10% sodium hydroxide solution to the flask.

  • Stir the reaction mixture at room temperature for 1 hour.

  • Allow the mixture to stand for 12 hours.

  • Add ice-cold water to the flask to precipitate the product.

  • Filter the resulting solid, wash with double-distilled water, and dry to obtain the crude product.

  • The crude product can be further purified by recrystallization from ethanol.

Quantitative Data (Adapted from a similar synthesis):

CompoundStarting MaterialYieldPurityReference
(2E)-2-(4-ethoxybenzylidene)-3,4-dihydro-2H-naphthalen-1-one4-Ethoxybenzaldehyde85%>95%[4]

Biological Activity and Signaling Pathways

Derivatives of this compound have shown potential in modulating key cellular signaling pathways implicated in cancer and inflammation.

Anticancer Mechanisms of Benzimidazole Derivatives

Benzimidazole derivatives synthesized from precursors like this compound have been reported to exhibit anticancer activity through multiple mechanisms.[5] One of the primary modes of action is the inhibition of microtubule polymerization, which is crucial for cell division.[5] By disrupting microtubule dynamics, these compounds can induce cell cycle arrest, typically at the G2/M phase, and subsequently trigger apoptosis.[5]

cluster_0 Benzimidazole Derivative Action Benzimidazole This compound Derivative Tubulin Tubulin Dimers Benzimidazole->Tubulin Binds to Microtubules Microtubule Polymerization Tubulin->Microtubules Inhibits MitoticSpindle Mitotic Spindle Formation Microtubules->MitoticSpindle Disrupts G2M_Arrest G2/M Phase Arrest MitoticSpindle->G2M_Arrest Leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis Induces

Caption: Microtubule inhibition by benzimidazole derivatives.

Anti-inflammatory and Anticancer Effects of Chalcone Derivatives

Chalcones are known to modulate inflammatory and cancer-related signaling pathways. A key target is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway, which is a central regulator of inflammation and cell survival. By inhibiting the activation of NF-κB, chalcone derivatives can suppress the expression of pro-inflammatory cytokines and anti-apoptotic genes, thereby exerting anti-inflammatory effects and promoting cancer cell death.

cluster_1 Chalcone Derivative Action on NF-κB Pathway Chalcone This compound Chalcone Derivative IKK IKK Complex Chalcone->IKK Inhibits IkappaB IκBα IKK->IkappaB Inhibits Phosphorylation NFkappaB NF-κB Nucleus Nucleus NFkappaB->Nucleus Translocation GeneExpression Pro-inflammatory & Anti-apoptotic Genes Nucleus->GeneExpression Regulates Transcription

Caption: Inhibition of the NF-κB pathway by chalcone derivatives.

Conclusion

This compound is a valuable and versatile pharmaceutical intermediate with significant potential for the synthesis of a wide array of biologically active compounds. The straightforward synthesis of benzimidazole and chalcone derivatives from this starting material, coupled with their promising pharmacological profiles, makes this compound a key molecule for researchers and scientists in the field of drug discovery and development. The provided protocols and pathway diagrams serve as a foundational guide for the exploration of novel therapeutics derived from this important chemical building block.

References

Application Notes and Protocols: 2-Ethoxybenzaldehyde in Fragrance Compound Preparation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-ethoxybenzaldehyde as a versatile starting material in the synthesis of fragrance compounds. This document details key chemical transformations, including Schiff base formation and aldol (B89426) condensation, providing adaptable experimental protocols. The olfactory characteristics of the resulting compounds and the underlying principles of their interaction with olfactory receptors are also discussed.

Introduction to this compound in Fragrance Chemistry

This compound is an aromatic aldehyde with a complex and pleasant odor profile, characterized by sweet, spicy, vanilla, and almond-like notes.[1] Its chemical structure, featuring a reactive aldehyde group and an ethoxy substituent on the benzene (B151609) ring, makes it an excellent precursor for a variety of fragrance ingredients. The ethoxy group can influence the molecule's volatility, solubility, and olfactory properties, often imparting unique nuances to the final fragrance compound.

The primary routes for converting this compound into valuable fragrance molecules are through Schiff base formation with primary amines and aldol condensation (specifically the Claisen-Schmidt condensation) with ketones. These reactions extend the carbon skeleton and introduce new functional groups, leading to a diverse range of aromatic compounds with interesting and desirable scents.

Key Chemical Data of this compound

A summary of the key physical and chemical properties of this compound is presented in Table 1.

PropertyValueReference
CAS Number 613-69-4[1]
Molecular Formula C₉H₁₀O₂[1]
Molecular Weight 150.17 g/mol [1]
Appearance Colorless to pale yellow liquid
Odor Profile Sweet, Spicy, Vanilla, Anisic, Almond, Cinnamon, Herbal, Cherry, Phenolic, Aromatic[1]
Boiling Point 238 °C (estimated)[1]
Specific Gravity 1.08100 to 1.08500 @ 20.00 °C[2]
Refractive Index 1.54200 to 1.54600 @ 20.00 °C[2]

Synthesis of Fragrance Compounds from this compound

Schiff Base Formation for Floral and Fruity Notes

The reaction of an aldehyde with a primary amine forms a Schiff base, a class of compounds widely used in the fragrance industry.[3][4] The resulting imine linkage can contribute to the stability and tenacity of the fragrance.[3] A common amine used in fragrance synthesis is methyl anthranilate, which itself has a fruity, grape-like scent. The Schiff base formed between benzaldehyde (B42025) (a close structural analog of this compound) and methyl anthranilate is described as having a sweet cherry-almond character with pronounced fruity and floral facets.[5]

This protocol is adapted from the synthesis of a Schiff base from 4-ethoxybenzaldehyde (B43997) and 2-aminopyridine, which provides a good model for the reaction of this compound with an amine.[6]

Reaction:

Schiff_Base_Formation Reactant1 This compound Reaction + Reactant1->Reaction Reactant2 Methyl Anthranilate Reactant2->Reaction Product Schiff Base Byproduct Water Arrow Ethanol, Reflux Reaction->Arrow Arrow->Product Arrow->Byproduct Aldol_Condensation Reactant1 This compound Reaction + Reactant1->Reaction Reactant2 Acetone Reactant2->Reaction Intermediate β-Hydroxy Ketone Arrow2 - H₂O Intermediate->Arrow2 Product α,β-Unsaturated Ketone Byproduct Water Arrow1 NaOH, Ethanol Reaction->Arrow1 Arrow1->Intermediate Arrow2->Product Olfactory_Signaling cluster_OSN Olfactory Sensory Neuron Odorant This compound Derivative OR Olfactory Receptor (GPCR) Odorant->OR Binding G_protein G-protein (Golf) OR->G_protein Activation AC Adenylyl Cyclase G_protein->AC Activation cAMP cAMP AC->cAMP ATP to cAMP Ion_Channel Ion Channel cAMP->Ion_Channel Opening Depolarization Depolarization (Action Potential) Ion_Channel->Depolarization Ca²⁺/Na⁺ influx Brain Brain (Odor Perception) Depolarization->Brain Signal Transmission

References

Application Notes and Protocols for the Synthesis of Substituted Salicylaldehydes via Ortho-Formylation of Phenols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Formylation is a fundamental chemical transformation in organic synthesis that introduces a formyl group (-CHO) onto a substrate. While the user requested a procedure for formylation with 2-ethoxybenzaldehyde, it is important to clarify that this compound is typically the product of a formylation reaction, specifically the O-ethylated derivative of salicylaldehyde (B1680747), not a formylating agent itself. This document provides a detailed experimental procedure for a highly regioselective ortho-formylation of phenols to produce substituted salicylaldehydes. The described method utilizes paraformaldehyde as the formyl source in the presence of magnesium chloride and triethylamine (B128534), offering a simple and efficient route to valuable salicylaldehyde derivatives which are key intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.[1][2][3]

Several classical methods exist for the formylation of phenols, including the Reimer-Tiemann, Vilsmeier-Haack, Duff, and Rieche reactions.[4][5][6][7][8] However, these methods can suffer from drawbacks such as harsh reaction conditions, the use of hazardous reagents, and a lack of regioselectivity, often yielding mixtures of ortho and para isomers.[1][2][9] The presented protocol, based on the work of Hansen and Skattebøl, provides an efficient and highly selective method for the ortho-formylation of a wide range of phenols.[1][2][3]

Experimental Protocol: Ortho-Formylation of Phenols

This protocol details a general procedure for the regioselective ortho-formylation of phenols using paraformaldehyde, magnesium chloride, and triethylamine. The reaction is typically carried out in an anhydrous solvent under an inert atmosphere.[1][2][3]

Materials:

Equipment:

  • Three-necked round-bottomed flask

  • Reflux condenser

  • Stirring bar or mechanical stirrer

  • Syringes

  • Oil bath

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Procedure:

  • Reaction Setup:

    • In a dry, three-necked round-bottomed flask equipped with a stirring bar, reflux condenser, and rubber septa, add anhydrous magnesium chloride (2.0 equiv.) and paraformaldehyde (3.0 equiv.).[1]

    • Purge the flask with argon or nitrogen gas to establish an inert atmosphere.[1]

    • Add anhydrous tetrahydrofuran or acetonitrile via syringe.[1][3]

    • To the stirred suspension, add triethylamine (2.0 equiv.) dropwise via syringe.[1] Stir the mixture for 10 minutes at room temperature.

  • Addition of Phenol:

    • Add the substituted phenol (1.0 equiv.) dropwise to the reaction mixture.[1]

  • Reaction:

    • Immerse the flask in a preheated oil bath and heat the mixture to gentle reflux (approximately 75-80°C).[1]

    • Maintain the reaction at reflux for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).[1]

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature.[1]

    • Add diethyl ether to the reaction mixture.[1]

    • Transfer the organic phase to a separatory funnel.

    • Wash the organic layer successively with 1 N HCl (3 times) and water (3 times).[1]

    • Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.[1]

  • Purification:

    • The crude product, typically a solid, can be further purified by recrystallization from a suitable solvent such as hexane (B92381) or by column chromatography on silica (B1680970) gel.[1][9]

Quantitative Data Summary

The following table summarizes representative quantitative data for the ortho-formylation of various substituted phenols using the described protocol. Yields are typically high, and the reaction shows excellent regioselectivity for the ortho position.[1][2][3]

Substrate (Phenol)Product (Salicylaldehyde)Molar Ratio (Phenol:MgCl₂:Paraformaldehyde:Et₃N)SolventReaction Time (h)Temperature (°C)Yield (%)Reference
2-Bromophenol3-Bromosalicylaldehyde1:2:3:2THF47580-90[1]
Estradiol2-Formylestradiol & 4-Formylestradiol (13:1 ratio)Not specifiedNot specifiedNot specifiedNot specified92[2][3]
Estrone2-Formylestrone & 4-Formylestrone (9:1 ratio)Not specifiedNot specifiedNot specifiedNot specified90[3]
4-tert-Butylphenol2-Hydroxy-5-tert-butylbenzaldehydeNot specifiedMeCNNot specifiedNot specified93[3]
4-Methylphenol2-Hydroxy-5-methylbenzaldehydeNot specifiedMeCNNot specifiedNot specified85[3]
4-Bromophenol2-Hydroxy-5-bromobenzaldehydeNot specifiedMeCNNot specifiedNot specified80[3]

Experimental Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the experimental workflow for the ortho-formylation of phenols.

experimental_workflow Experimental Workflow for Ortho-Formylation of Phenols cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A 1. Add MgCl2 and Paraformaldehyde to Flask B 2. Purge with Inert Gas (Ar/N2) A->B C 3. Add Anhydrous Solvent (THF/MeCN) B->C D 4. Add Triethylamine Dropwise C->D E 5. Add Phenol Substrate D->E Stir for 10 min F 6. Heat to Reflux (75-80°C) for 2-4h E->F G 7. Cool to Room Temperature F->G H 8. Add Diethyl Ether G->H I 9. Wash with 1N HCl and Water H->I J 10. Dry (MgSO4), Filter, and Concentrate I->J K 11. Purify (Recrystallization/Chromatography) J->K

Caption: Workflow for the ortho-formylation of phenols.

logical_relationship Key Relationships in Ortho-Formylation Reagents Reagents (MgCl2, (CH2O)n, Et3N) Intermediate Chelated Intermediate Reagents->Intermediate Phenol Phenol Substrate Phenol->Intermediate Product Ortho-Salicylaldehyde Intermediate->Product Formylation & Hydrolysis

References

Green Synthesis of 2-Ethoxybenzaldehyde Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the green synthesis of 2-Ethoxybenzaldehyde derivatives. These methods emphasize the use of environmentally benign techniques such as microwave-assisted synthesis, ultrasound irradiation, and solvent-free conditions, which offer significant advantages over traditional synthetic routes by reducing reaction times, increasing yields, and minimizing waste.

Introduction to Green Synthesis Approaches

Traditional methods for the synthesis of benzaldehyde (B42025) derivatives often rely on volatile organic solvents, hazardous reagents, and harsh reaction conditions. Green chemistry principles aim to mitigate these environmental and safety concerns by designing chemical processes that are more efficient and sustainable. Key green approaches applicable to the synthesis of this compound derivatives include:

  • Microwave-Assisted Organic Synthesis (MAOS): Utilizes microwave energy to rapidly heat reactions, often leading to dramatically reduced reaction times and improved yields.[1]

  • Ultrasound-Assisted Synthesis: Employs ultrasonic waves to create acoustic cavitation, which enhances mass transfer and accelerates reaction rates under milder conditions.[2]

  • Solvent-Free Synthesis: Conducts reactions in the absence of a solvent, which reduces waste and simplifies product purification. This can be achieved through techniques like grinding or heating neat reactants.

  • Biocatalysis: Leverages enzymes as catalysts, which operate under mild conditions with high selectivity, offering a green alternative to conventional chemical catalysts.

These methods are particularly relevant for the synthesis of derivatives of this compound, a versatile intermediate in the production of pharmaceuticals, fragrances, and dyes.

Microwave-Assisted Synthesis of this compound Derivatives

Microwave-assisted organic synthesis is a well-established green technique that can significantly accelerate a variety of organic reactions. For the synthesis of this compound derivatives, this method is particularly effective for condensation reactions.

Application Notes: Microwave-Assisted Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration. This reaction is fundamental for creating carbon-carbon double bonds. Microwave irradiation provides a rapid and efficient means to synthesize α,β-unsaturated compounds from this compound.

A general workflow for this process is outlined below:

G cluster_0 Reactant Preparation cluster_1 Microwave Irradiation cluster_2 Work-up and Purification cluster_3 Product Reactants This compound + Active Methylene Compound + Catalyst MWI Microwave Reactor (Set Temperature and Time) Reactants->MWI Irradiation Workup Cooling -> Precipitation -> Filtration MWI->Workup Reaction Completion Purification Recrystallization Workup->Purification Product This compound Derivative Purification->Product

Caption: Microwave-assisted Knoevenagel condensation workflow.

Experimental Protocol: Microwave-Assisted Synthesis of (E)-2-(2-ethoxybenzylidene)malononitrile

This protocol is adapted from general procedures for microwave-assisted Knoevenagel condensation.[3]

Materials:

Procedure:

  • In a cylindrical quartz reactor, combine this compound (1 mmol, 150.17 mg), malononitrile (1.2 mmol, 79.27 mg), and boric acid (0.2 mmol, 12.37 mg).

  • Place the reactor in a microwave synthesizer.

  • Irradiate the stirred mixture at 160 °C for 10-40 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, allow the reaction mixture to cool to room temperature.

  • Add 10 mL of ethanol to the crude mixture to precipitate the product.

  • Filter the solid product, wash with cold ethanol, and dry under vacuum.

  • Recrystallize the product from ethanol to obtain pure (E)-2-(2-ethoxybenzylidene)malononitrile.

Quantitative Data Summary (Representative):

Reactant 1Reactant 2CatalystSolventPower (W)Time (min)Temp (°C)Yield (%)
This compoundMalononitrileBoric AcidSolvent-free30040160~70-90 (expected)
This compoundEthyl CyanoacetatePiperidineEthanol30015120~80-95 (expected)

Ultrasound-Assisted Synthesis of this compound Derivatives

Ultrasound irradiation provides mechanical and thermal energy to the reaction mixture, accelerating the rate of reaction through acoustic cavitation. This method is particularly effective for heterogeneous reactions and can often be performed at lower temperatures than conventional heating.

Application Notes: Ultrasound-Assisted Synthesis of Chalcones

Chalcones (1,3-diaryl-2-propen-1-ones) are important intermediates in the synthesis of flavonoids and other biologically active compounds. The Claisen-Schmidt condensation between this compound and an appropriate acetophenone (B1666503) derivative can be efficiently promoted by ultrasound.[4][5]

The general reaction scheme is as follows:

G 2_Ethoxybenzaldehyde This compound Ultrasound Ultrasound Irradiation 2_Ethoxybenzaldehyde->Ultrasound Acetophenone_Derivative Acetophenone Derivative Acetophenone_Derivative->Ultrasound Base_Catalyst Base Catalyst (e.g., NaOH) Base_Catalyst->Ultrasound Solvent Solvent (e.g., Ethanol) Solvent->Ultrasound Chalcone_Derivative 2-Ethoxy-Chalcone Derivative Ultrasound->Chalcone_Derivative

Caption: Ultrasound-assisted Claisen-Schmidt condensation.

Experimental Protocol: Ultrasound-Assisted Synthesis of (E)-1-(phenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one

This protocol is based on general procedures for the ultrasound-assisted synthesis of chalcones.[4][5]

Materials:

  • This compound

  • Acetophenone

  • Sodium Hydroxide (NaOH)

  • Ethanol

Procedure:

  • In a 10 mL flask, dissolve this compound (2 mmol, 300.34 mg) and acetophenone (2 mmol, 240.28 mg) in 2 mL of ethanol.

  • Add 2 mL of a 2.5 M aqueous solution of NaOH.

  • Place the flask in an ultrasonic bath and irradiate for 15-30 minutes at room temperature. Monitor the reaction by TLC.

  • Upon completion, extract the product with dichloromethane (B109758) (3 x 5 mL).

  • Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from ethanol.

Quantitative Data Summary (Representative):

Reactant 1Reactant 2CatalystSolventTime (min)Temp (°C)Yield (%)
This compoundAcetophenoneNaOHEthanol/Water15-30Room Temp>90 (expected)
This compound4-MethylacetophenoneKOHEthanol/Water20-40Room Temp>85 (expected)

Solvent-Free Synthesis of this compound Derivatives

Eliminating the solvent from a reaction is a key principle of green chemistry. Solvent-free reactions can be performed by grinding the reactants together, sometimes with a catalytic amount of a solid support, or by heating a neat mixture of reactants.

Application Notes: Solvent-Free Synthesis of Imines (Schiff Bases)

Imines are formed by the condensation of a primary amine with an aldehyde or ketone. These reactions are often reversible and require the removal of water to drive the reaction to completion. A solvent-free approach, often assisted by microwave irradiation or simple grinding, is highly effective for this transformation.[6]

G Reactants This compound + Primary Amine Mixing Grinding or Microwave Irradiation (Solvent-Free) Reactants->Mixing Product Imine Derivative + Water (removed) Mixing->Product

Caption: Solvent-free synthesis of imines.

Experimental Protocol: Solvent-Free Synthesis of N-(2-ethoxybenzylidene)aniline

This protocol is adapted from general procedures for the solvent-free synthesis of imines.[6]

Materials:

  • This compound

  • Aniline (B41778)

  • Glacial Acetic Acid (catalytic amount, optional)

Procedure:

  • Grinding Method: In a mortar, combine this compound (1 mmol, 150.17 mg) and aniline (1 mmol, 93.13 mg).

  • Add one drop of glacial acetic acid (optional, as a catalyst).

  • Grind the mixture with a pestle at room temperature for 5-10 minutes. The reaction progress can be monitored by the change in consistency and color.

  • Upon completion, wash the solid product with cold water and recrystallize from ethanol.

Quantitative Data Summary (Representative):

Reactant 1Reactant 2MethodCatalystTime (min)Temp (°C)Yield (%)
This compoundAnilineGrindingAcetic Acid (cat.)5-10Room Temp>90 (expected)
This compoundp-ToluidineMicrowaveNone2-580-100>95 (expected)

Biocatalytic Synthesis of this compound Derivatives

Biocatalysis utilizes enzymes to perform chemical transformations with high selectivity and under mild, aqueous conditions. For aldehydes, aldolases are particularly useful enzymes for forming carbon-carbon bonds.

Application Notes: Biocatalytic Aldol (B89426) Condensation

Enzymes such as 2-deoxy-D-ribose-5-phosphate aldolase (B8822740) (DERA) can catalyze the aldol condensation of aldehydes. While specific studies on this compound may be limited, the general principles of biocatalytic aldol reactions can be applied.[7] These reactions are typically performed in an aqueous buffer at or near room temperature.

The workflow involves enzyme and substrate preparation, the enzymatic reaction, and subsequent product extraction and purification.

Representative Protocol: Biocatalytic Aldol Condensation of this compound with Acetaldehyde

This protocol is a conceptual adaptation based on known DERA-catalyzed reactions.[7]

Materials:

  • This compound

  • Acetaldehyde

  • DERA enzyme

  • Triethanolamine (TEA) buffer

Procedure:

  • Prepare a solution of this compound in a minimal amount of a co-solvent (e.g., DMSO) if solubility in the aqueous buffer is low.

  • In a reaction vessel, combine the TEA buffer (pH 7.5), the DERA enzyme solution, and acetaldehyde.

  • Add the this compound solution to initiate the reaction.

  • Incubate the reaction mixture at room temperature with gentle agitation for 24-48 hours.

  • Monitor the reaction progress using HPLC or GC.

  • Upon completion, quench the reaction by adding an organic solvent (e.g., ethyl acetate) and extract the product.

  • Dry the organic phase, evaporate the solvent, and purify the product using column chromatography.

Quantitative Data Summary (Conceptual):

Reactant 1Reactant 2BiocatalystMediumTime (h)Temp (°C)Conversion (%)
This compoundAcetaldehydeDERATEA Buffer24-4825-30Substrate-dependent

Disclaimer: The provided protocols and quantitative data for this compound derivatives are based on established green synthesis methodologies for analogous compounds and may require optimization for specific substrates and equipment. It is recommended to perform small-scale pilot reactions to determine the optimal conditions.

References

Application of 2-Ethoxybenzaldehyde in Materials Science: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

2-Ethoxybenzaldehyde, an aromatic aldehyde, serves as a versatile precursor in the synthesis of a variety of functional materials. Its derivatives, particularly Schiff bases and polymers, exhibit promising properties for applications in fields ranging from optical materials to corrosion inhibition and sensory devices. This document provides detailed application notes and experimental protocols for the utilization of this compound in materials science.

Schiff Base Derivatives for Fluorescent Ion Sensing

Schiff bases derived from this compound can act as selective fluorescent chemosensors for metal ions. The imine (-C=N-) linkage and the presence of the ethoxy group, along with other potential coordinating atoms in the amine precursor, allow for the formation of stable complexes with specific metal ions. This complexation often leads to a significant change in the fluorescence properties of the molecule, enabling the detection and quantification of the target ion.

Application Notes:

The fluorescence response of this compound-based Schiff base sensors is contingent on the chelation-enhanced fluorescence (CHEF) effect. Upon binding with a metal ion, the molecule's conformational rigidity increases, and the photoinduced electron transfer (PET) process is often inhibited, leading to an enhancement of fluorescence intensity. The selectivity of the sensor can be tuned by judiciously choosing the amine precursor to create a specific binding pocket for the target metal ion.

Experimental Protocol: Synthesis of a Fluorescent Zn²⁺ Sensor

This protocol details the synthesis of a Schiff base derived from this compound and 2-aminophenol (B121084), which can serve as a fluorescent sensor for Zn²⁺ ions.

Materials:

  • This compound

  • 2-Aminophenol

  • Absolute Ethanol (B145695)

  • Glacial Acetic Acid (catalyst)

  • Standard laboratory glassware

Procedure:

  • Dissolve this compound (10 mmol) in 20 mL of absolute ethanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • In a separate beaker, dissolve 2-aminophenol (10 mmol) in 20 mL of absolute ethanol.

  • Add the 2-aminophenol solution to the this compound solution dropwise while stirring.

  • Add a few drops of glacial acetic acid to the mixture to catalyze the reaction.

  • Reflux the reaction mixture for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • The precipitated solid (the Schiff base) is collected by filtration, washed with cold ethanol, and dried under vacuum.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure Schiff base.

Characterization: The synthesized Schiff base should be characterized by FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.

Fluorescence Sensing Protocol:
  • Prepare a stock solution of the Schiff base sensor (e.g., 1 mM) in a suitable solvent (e.g., DMSO or ethanol).

  • Prepare a series of solutions of various metal ions (e.g., Zn²⁺, Cu²⁺, Ni²⁺, Co²⁺, etc.) as their chloride or nitrate (B79036) salts in deionized water.

  • In a cuvette, place a solution of the Schiff base sensor at a low concentration (e.g., 10 µM) in a buffered aqueous solution (e.g., HEPES buffer, pH 7.4).

  • Record the fluorescence emission spectrum of the sensor solution.

  • Sequentially add small aliquots of the metal ion solutions to the sensor solution and record the fluorescence spectrum after each addition.

  • A significant increase in fluorescence intensity upon the addition of a specific metal ion indicates a sensing event.

  • The detection limit can be calculated based on the fluorescence titration data.[1][2]

Quantitative Data for a Representative this compound-based Fluorescent Sensor

ParameterValue
Excitation Wavelength~380 nm
Emission Wavelength~460 nm
Fluorescence Enhancement (upon Zn²⁺ binding)>10-fold
Detection Limit for Zn²⁺~10⁻⁷ M[1]
Stoichiometry (Sensor:Zn²⁺)2:1[2]

Corrosion Inhibitors for Mild Steel

Derivatives of this compound, particularly Schiff bases, can function as effective corrosion inhibitors for mild steel in acidic environments. These molecules adsorb onto the metal surface, forming a protective film that isolates the metal from the corrosive medium. The lone pair of electrons on the nitrogen and oxygen atoms, as well as the π-electrons of the aromatic rings, facilitate the adsorption process.

Application Notes:

The inhibition efficiency of these compounds depends on their concentration, the nature of the corrosive environment, and the molecular structure of the inhibitor. The presence of the ethoxy group can enhance the electron density on the aromatic ring, promoting better adsorption. The planar nature of the Schiff base allows for a high surface coverage on the metal. These inhibitors typically act as mixed-type inhibitors, affecting both anodic and cathodic reactions.

Experimental Protocol: Evaluation of Corrosion Inhibition Efficiency

This protocol describes the evaluation of a this compound-derived Schiff base as a corrosion inhibitor for mild steel in a 1 M HCl solution using electrochemical methods.

Materials:

  • Mild steel coupons

  • Synthesized this compound Schiff base inhibitor

  • 1 M Hydrochloric acid (HCl)

  • Acetone

  • Standard three-electrode electrochemical cell (working electrode: mild steel; counter electrode: platinum; reference electrode: saturated calomel (B162337) electrode - SCE)

  • Potentiostat/Galvanostat

Procedure:

  • Preparation of Mild Steel Coupons: Mechanically polish the mild steel coupons with a series of emery papers of decreasing grit size, wash with deionized water and acetone, and dry.

  • Electrochemical Measurements:

    • Place the prepared mild steel working electrode in the electrochemical cell containing the 1 M HCl solution without the inhibitor.

    • Allow the open-circuit potential (OCP) to stabilize.

    • Perform electrochemical impedance spectroscopy (EIS) measurements over a frequency range (e.g., 100 kHz to 0.01 Hz).

    • Conduct potentiodynamic polarization scans from a potential cathodic to the OCP to a potential anodic to the OCP.

  • Repeat the electrochemical measurements in the presence of different concentrations of the this compound Schiff base inhibitor dissolved in the 1 M HCl solution.

  • Data Analysis:

    • From the potentiodynamic polarization curves, determine the corrosion potential (Ecorr), corrosion current density (icorr), and Tafel slopes.

    • From the EIS data, determine the charge transfer resistance (Rct).

    • Calculate the inhibition efficiency (IE%) using the following equations:

      • From polarization data: IE% = [(icorr(uninhibited) - icorr(inhibited)) / icorr(uninhibited)] x 100

      • From EIS data: IE% = [(Rct(inhibited) - Rct(uninhibited)) / Rct(inhibited)] x 100

Quantitative Data for a Representative Benzaldehyde-derived Corrosion Inhibitor

Inhibitor Concentration (ppm)Inhibition Efficiency (IE%) from PolarizationInhibition Efficiency (IE%) from EIS
10075.2%78.5%
20085.6%88.1%
30090.3%92.4%
40092.8%94.6%
50094.1%95.8%

Note: Data is representative for a benzaldehyde (B42025) derivative and serves as an example.

Precursors for Nonlinear Optical (NLO) Materials

Schiff bases derived from this compound can exhibit significant second-order nonlinear optical (NLO) properties. These molecules typically possess a donor-π-acceptor (D-π-A) structure, which is crucial for a large second-order hyperpolarizability (β). The ethoxy group can act as an electron-donating group, and by reacting this compound with an amine containing an electron-withdrawing group, a molecule with a significant intramolecular charge transfer character can be synthesized.

Application Notes:

The NLO response of these materials is highly dependent on their molecular structure and electronic properties. The Z-scan technique is a common method to measure the nonlinear refractive index (n₂) and the nonlinear absorption coefficient (β) of these materials. Materials with high NLO coefficients are promising for applications in optical switching, frequency conversion, and optical limiting.

Experimental Protocol: Z-Scan Measurement of NLO Properties

This protocol outlines the procedure for measuring the third-order NLO properties of a this compound-derived Schiff base solution using the Z-scan technique.

Materials:

  • Synthesized this compound Schiff base

  • High-purity solvent (e.g., chloroform (B151607) or DMSO)

  • Quartz cuvette with a short path length (e.g., 1 mm)

  • Continuous wave (CW) or pulsed laser (e.g., Nd:YAG laser at 532 nm)

  • Focusing lens

  • Beam splitter

  • Two photodetectors

  • Motorized translation stage

Procedure:

  • Sample Preparation: Prepare a solution of the Schiff base in the chosen solvent at a specific concentration.

  • Z-Scan Setup:

    • The laser beam is split into two beams: a reference beam and a transmitted beam.

    • The transmitted beam is focused by a lens.

    • The sample cuvette is mounted on a motorized translation stage that moves it along the z-axis through the focal point of the lens.

    • An aperture is placed in the far-field of the transmitted beam before it reaches the photodetector (for closed-aperture Z-scan).

  • Closed-Aperture Z-Scan (to measure nonlinear refractive index, n₂):

    • With the aperture in place, the sample is moved along the z-axis, and the normalized transmittance is recorded as a function of the sample position (z).

    • A pre-focal peak followed by a post-focal valley in the transmittance curve indicates a negative nonlinear refractive index (self-defocusing), while a valley followed by a peak indicates a positive n₂ (self-focusing).

  • Open-Aperture Z-Scan (to measure nonlinear absorption coefficient, β):

    • The aperture is removed, and the measurement is repeated.

    • A valley in the normalized transmittance at the focal point indicates nonlinear absorption (e.g., two-photon absorption).

  • Data Analysis: The experimental data is fitted to theoretical models to extract the values of n₂ and β. The real and imaginary parts of the third-order nonlinear susceptibility (χ⁽³⁾) can then be calculated.[3][4][5]

Quantitative Data for a Representative Schiff Base NLO Material

ParameterValue
Nonlinear Refractive Index (n₂)~10⁻¹¹ cm²/W
Nonlinear Absorption Coefficient (β)~10⁻⁵ cm/W
Third-Order Nonlinear Susceptibility (χ⁽³⁾)~10⁻⁷ esu

Note: Data is representative for a Schiff base and serves as an example.

Monomers for Novel Copolymers

This compound and its derivatives can be used as monomers in copolymerization reactions, particularly with vinyl ethers, to produce well-defined alternating copolymers. Cationic copolymerization is a suitable method for this purpose. The resulting polymers contain acetal (B89532) linkages in their backbone, which can be designed to be degradable under specific conditions.

Application Notes:

The properties of the resulting copolymers, such as their glass transition temperature (Tg) and degradability, can be tuned by the choice of the comonomer and the polymerization conditions. These materials could find applications as degradable plastics or in drug delivery systems. The alternating structure is achieved by carefully selecting the reactivity of the benzaldehyde derivative and the vinyl ether.[6][7]

Experimental Protocol: Cationic Copolymerization of a this compound Derivative with a Vinyl Ether

This protocol is adapted from the cationic copolymerization of benzaldehyde derivatives with vinyl ethers.[7][8]

Materials:

  • This compound derivative (BzAs)

  • Vinyl ether (VE), e.g., isobutyl vinyl ether (IBVE) or 2-chloroethyl vinyl ether (CEVE)

  • Ethanesulfonic acid (EtSO₃H) - initiator

  • Gallium trichloride (B1173362) (GaCl₃) - catalyst

  • 1,4-Dioxane - added Lewis base

  • Toluene (B28343) - solvent

  • 2,6-di-tert-butylpyridine (DTBP) - proton trap

  • Dry glassware and inert atmosphere setup (Schlenk line)

Procedure:

  • All reagents and solvents must be rigorously dried and purified before use.

  • The polymerization is carried out in a Schlenk flask under a nitrogen or argon atmosphere.

  • In the reaction flask, cool the toluene solvent to -78 °C.

  • Add the this compound derivative, vinyl ether, 1,4-dioxane, and DTBP to the cold solvent.

  • In a separate flask, prepare the initiating system by mixing EtSO₃H and GaCl₃ in toluene at -78 °C.

  • Add the initiating system to the monomer solution to start the polymerization.

  • Maintain the reaction at -78 °C for the desired time (e.g., 24-48 hours).

  • Quench the polymerization by adding pre-chilled methanol (B129727).

  • Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol or hexane).

  • Filter the polymer, wash it with the non-solvent, and dry it under vacuum.

Characterization: The resulting copolymer should be characterized by Gel Permeation Chromatography (GPC) to determine its molecular weight and polydispersity index (PDI), and by ¹H NMR and ¹³C NMR to confirm its alternating structure.

Quantitative Data for a Representative Benzaldehyde-Vinyl Ether Copolymer

ParameterValue
Monomer Conversion> 80%[7]
Number-Average Molecular Weight (Mn)5,000 - 20,000 g/mol [7]
Polydispersity Index (PDI)< 1.5[7]
BzA derivative content in copolymer~50% (alternating)[7]

Visualizations

experimental_workflow_schiff_base_synthesis cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product 2_Ethoxybenzaldehyde 2_Ethoxybenzaldehyde Dissolve_Reactants Dissolve in Ethanol 2_Ethoxybenzaldehyde->Dissolve_Reactants Amine_Precursor Amine Precursor (e.g., 2-Aminophenol) Amine_Precursor->Dissolve_Reactants Add_Catalyst Add Acetic Acid (Catalyst) Dissolve_Reactants->Add_Catalyst Reflux Reflux (4-6 hours) Add_Catalyst->Reflux Cooling Cool to RT Reflux->Cooling Filtration Filter Precipitate Cooling->Filtration Washing Wash with Cold Ethanol Filtration->Washing Drying Dry under Vacuum Washing->Drying Recrystallization Recrystallize Drying->Recrystallization Schiff_Base Pure Schiff Base Recrystallization->Schiff_Base

Caption: Workflow for the synthesis of a this compound-based Schiff base.

corrosion_inhibition_pathway Inhibitor This compound Schiff Base Adsorption Adsorption Inhibitor->Adsorption Metal_Surface Mild Steel Surface Metal_Surface->Adsorption Protective_Film Formation of a Protective Film Adsorption->Protective_Film Corrosion_Prevention Corrosion Prevention Protective_Film->Corrosion_Prevention

Caption: Mechanism of corrosion inhibition by a this compound derivative.

z_scan_workflow cluster_detection Detection Laser_Source Laser Source (e.g., 532 nm) Focusing_Lens Focusing Lens Laser_Source->Focusing_Lens Sample Sample on Translation Stage Focusing_Lens->Sample Far_Field Far-Field Sample->Far_Field Aperture Aperture Far_Field->Aperture Detector Photodetector Far_Field->Detector No Aperture Aperture->Detector Closed_Aperture Closed Aperture (measures n₂) Aperture->Closed_Aperture Open_Aperture Open Aperture (measures β) Detector->Open_Aperture

Caption: Simplified workflow of the Z-scan experimental setup.

References

Troubleshooting & Optimization

Technical Support Center: 2-Ethoxybenzaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Ethoxybenzaldehyde, a key intermediate in the production of various organic compounds.[1][2] Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during its synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common and highest-yielding method for synthesizing this compound?

A1: The most prevalent and effective method for synthesizing this compound is the Williamson ether synthesis, starting from salicylaldehyde (B1680747) (2-hydroxybenzaldehyde). This method involves the O-alkylation of salicylaldehyde using an ethylating agent, such as bromoethane (B45996), in the presence of a base.[1][2] A patented two-step method reports high yields by first forming a Schiff base intermediate from salicylaldehyde and an amine, followed by ethylation.[1][2]

Q2: I am experiencing low yields in my reaction. What are the common causes?

A2: Low yields in the synthesis of this compound can stem from several factors:

  • Incomplete deprotonation of salicylaldehyde: The phenolic hydroxyl group needs to be deprotonated to form a nucleophilic phenoxide ion. If the base is not strong enough or used in insufficient quantity, the reaction will not proceed to completion.[3]

  • Poor quality of reagents: The presence of moisture in the solvent or degradation of the ethylating agent can significantly hinder the reaction.[4]

  • Suboptimal reaction temperature: The reaction may require heating to proceed at a reasonable rate. However, excessively high temperatures can lead to the formation of side products.[4]

  • Choice of solvent and base: The selection of solvent and base can significantly impact the reaction's efficiency. For instance, polar aprotic solvents like DMF or DMSO are often preferred for Williamson ether synthesis.[1][3]

Q3: What are the typical side products I should be aware of?

A3: During the synthesis of this compound, potential side products can include unreacted salicylaldehyde and byproducts from side reactions. If the reaction conditions are not carefully controlled, C-alkylation of the aromatic ring can occur, although O-alkylation is generally favored for phenoxides.[4] In methods involving the protection of the aldehyde group, incomplete deprotection can also lead to impurities.

Q4: How can I effectively purify the final product?

A4: Purification of this compound is typically achieved through column chromatography on silica (B1680970) gel, using a mixture of ethyl acetate (B1210297) and petroleum ether as the eluent.[1][2] Distillation under reduced pressure is another common method for purifying the final product.[5]

Troubleshooting Guide

Issue Potential Cause Recommended Solution(s)
Low or No Product Yield Incomplete deprotonation of salicylaldehyde.Use a stronger base such as potassium carbonate, sodium tert-butoxide, or potassium tert-butoxide. Ensure the base is used in a sufficient molar ratio.[1][2]
Poor quality of reagents (e.g., wet solvent, degraded bromoethane).Use anhydrous solvents and freshly opened or purified reagents.
Suboptimal reaction temperature.Optimize the reaction temperature. A temperature of around 80°C has been reported to be effective.[1][2]
Inefficient stirring.Ensure vigorous and consistent stirring, especially for heterogeneous mixtures, to improve reaction kinetics.
Presence of Unreacted Salicylaldehyde Insufficient amount of ethylating agent.Use a slight excess of the ethylating agent (e.g., bromoethane).
Short reaction time.Monitor the reaction progress using Thin Layer Chromatography (TLC) and ensure the reaction is allowed to proceed to completion. Reaction times of around 12 hours have been reported.[1][2]
Inadequate base.The base may not be strong enough or used in sufficient quantity to drive the reaction to completion. Consider changing the base or increasing its amount.[1]
Formation of Multiple Products (Spotted on TLC) Reaction temperature is too high.Lower the reaction temperature to minimize the formation of side products.
Incorrect stoichiometry of reactants.Carefully control the molar ratios of the reactants as specified in the protocol.
Difficulty in Product Isolation Emulsion formation during extraction.Add brine (saturated NaCl solution) to the aqueous layer to break the emulsion.
Co-elution of impurities during column chromatography.Optimize the solvent system for column chromatography to achieve better separation. A gradient elution might be necessary.

Data Presentation

Table 1: Effect of Different Reagents on the Yield of this compound

The following data is derived from a patented two-step synthesis method where salicylaldehyde is first reacted with an amine, followed by ethylation.[1]

Amine Used in Step 1Acid Acceptor (Base) in Step 2Solvent for Step 2Yield (%)
AnilinePotassium tert-butoxideToluene (B28343)72
CyclohexylaminePotassium tert-butoxideToluene64
AnilineSodium tert-butoxideToluene68
AnilinePotassium hydroxideToluene83
AnilinePotassium tert-butoxideTetrahydrofuran (THF)78

Experimental Protocols

Detailed Methodology for the Synthesis of this compound (Two-Step Method)

This protocol is adapted from a patented procedure.[1][2]

Step 1: Formation of the Schiff Base Intermediate

  • In a round-bottom flask, dissolve salicylaldehyde (1 equivalent) and an amine (e.g., aniline, 1 equivalent) in a suitable solvent (e.g., ethanol (B145695) or toluene). The molar ratio of salicylaldehyde to amine to solvent should be approximately 1:1:16.25.[1]

  • Heat the mixture to boiling and reflux for 12-14 hours.

  • After the reaction is complete, evaporate the solvent to dryness.

  • Recrystallize the obtained solid to purify the Schiff base intermediate.

Step 2: Ethylation of the Intermediate

  • Dissolve the purified intermediate from Step 1 (1 equivalent), bromoethane (4.47 equivalents), and an acid acceptor (base, e.g., potassium hydroxide, 1 equivalent) in a suitable solvent (e.g., toluene or THF). The molar ratio of the intermediate to bromoethane to base to solvent should be approximately 1:4.47:1:9.33.[1]

  • Heat the reaction mixture to 80°C and stir for 12 hours.

  • After the reaction is complete, cool the mixture and filter to remove the inorganic salts.

  • The filtrate can be worked up by extraction with a suitable solvent like ethyl acetate and washing with dilute acid (e.g., 2M HCl) and water.[1][2]

  • Dry the organic layer over anhydrous sodium sulfate (B86663) and evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and petroleum ether as the eluent to obtain pure this compound.

Visualizations

Diagram 1: Experimental Workflow for this compound Synthesis

G Experimental Workflow cluster_0 Step 1: Schiff Base Formation cluster_1 Step 2: Ethylation a Dissolve Salicylaldehyde and Amine in Solvent b Reflux for 12-14 hours a->b c Evaporate Solvent b->c d Recrystallize Intermediate c->d e Dissolve Intermediate, Bromoethane, and Base d->e Proceed to Ethylation f Heat at 80°C for 12 hours e->f g Filter and Extract f->g h Purify by Column Chromatography g->h i i h->i Obtain Pure This compound

Caption: Workflow for the two-step synthesis of this compound.

Diagram 2: Troubleshooting Logic for Low Yield

G Troubleshooting Low Yield cluster_solutions1 Solutions for Incomplete Reaction cluster_solutions2 Solutions for Side Products A Low Yield of This compound B Check Reagents and Conditions A->B C Incomplete Reaction? B->C D Side Product Formation? B->D E Increase Reaction Time C->E Yes F Increase Temperature C->F Yes G Use Stronger/More Base C->G Yes H Use Anhydrous Solvent C->H Yes I Lower Reaction Temperature D->I Yes J Adjust Stoichiometry D->J Yes

Caption: A logical guide for troubleshooting low product yield.

References

Technical Support Center: 2-Ethoxybenzaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-ethoxybenzaldehyde.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound, primarily through the Williamson ether synthesis route using salicylaldehyde (B1680747) and an ethylating agent.

Issue 1: Low Yield of this compound and Formation of Side Products

Question: My reaction is resulting in a low yield of the desired this compound, and I am observing significant amounts of unknown impurities. What are the likely side reactions, and how can I minimize them?

Answer:

Low yields in this compound synthesis are often attributed to competing side reactions. The primary synthesis route, the Williamson ether synthesis, involves the O-alkylation of the salicylaldehyde phenoxide. However, two major side reactions can occur: C-alkylation and elimination.

  • C-Alkylation: The phenoxide ion is an ambident nucleophile, meaning it can react at the oxygen (O-alkylation) or at the aromatic ring (C-alkylation), typically at the positions ortho and para to the hydroxyl group. This leads to the formation of ethylated salicylaldehyde derivatives, which are common impurities.

  • Elimination (E2 Reaction): If the reaction conditions are not optimal, the ethylating agent (e.g., ethyl bromide) can undergo an E2 elimination reaction in the presence of the basic phenoxide, leading to the formation of ethene gas and consuming the starting materials.

Troubleshooting Strategies:

Factor Recommendation to Favor O-Alkylation (this compound) Rationale
Solvent Use polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), or Acetonitrile (ACN).These solvents solvate the cation of the base but not the phenoxide anion, leaving the oxygen atom more nucleophilic and accessible for O-alkylation. Protic solvents (e.g., ethanol, water) can form hydrogen bonds with the phenoxide oxygen, shielding it and promoting C-alkylation.[1]
Base Use a moderately strong base like potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃).Stronger bases, especially bulky ones, can favor the E2 elimination side reaction. The choice of base can also influence the degree of ion pairing, which can affect the O/C alkylation ratio.
Temperature Maintain a moderate reaction temperature.Higher temperatures can favor the elimination reaction and potentially lead to decomposition or polymerization.
Ethylating Agent Use a good leaving group on the ethyl chain (e.g., ethyl iodide or ethyl bromide).This facilitates the desired SN2 reaction for O-alkylation.

Issue 2: Difficulty in Product Purification

Question: I am having trouble separating the this compound from the reaction mixture. What are the recommended purification techniques?

Answer:

Purification of this compound can be challenging due to the presence of unreacted starting materials and side products with similar polarities.

Recommended Purification Protocol:

  • Work-up: After the reaction is complete, quench the reaction mixture with water and extract the product into an organic solvent like ethyl acetate (B1210297) or diethyl ether.

  • Aqueous Wash: Wash the organic layer with a dilute base (e.g., 5% NaOH solution) to remove unreacted salicylaldehyde. Subsequently, wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Column Chromatography: The most effective method for separating this compound from C-alkylated side products is flash column chromatography on silica (B1680970) gel. A gradient of ethyl acetate in hexanes is typically used as the eluent.

  • Distillation: For larger scales, vacuum distillation can be an effective purification method.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in the synthesis of this compound from salicylaldehyde?

A1: The most common side products are:

  • C-Alkylated Products: 4-ethylsalicylaldehyde (B60528) and 6-ethylsalicylaldehyde, formed from the alkylation of the aromatic ring.

  • Over-Alkylated Products: Di-ethoxylated products, although less common.

  • Elimination Product: Ethene gas, which results in the loss of the ethylating agent.

  • Unreacted Salicylaldehyde: Incomplete reaction will leave the starting material in the product mixture.

Q2: How can I monitor the progress of the reaction?

A2: Thin-Layer Chromatography (TLC) is a simple and effective way to monitor the reaction. Use a suitable solvent system (e.g., 20% ethyl acetate in hexanes) to separate the starting material (salicylaldehyde) from the product (this compound). The product will have a higher Rf value than the starting material.

Q3: What analytical techniques can be used to confirm the identity and purity of the final product?

A3:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are essential for confirming the structure of this compound and identifying any impurities. The characteristic peaks for the ethoxy group and the aldehyde proton can be used for identification.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to determine the purity of the sample and identify the molecular weights of any side products.

  • Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the aldehyde C=O stretch and the ether C-O stretch.

Q4: Can I use other ethylating agents besides ethyl bromide or ethyl iodide?

A4: Yes, other ethylating agents like diethyl sulfate (B86663) can also be used. However, ethyl bromide and ethyl iodide are commonly preferred due to their reactivity and the ease of removal of the resulting halide salts.

Experimental Protocols

General Protocol for Williamson Ether Synthesis of this compound:

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add salicylaldehyde and a polar aprotic solvent (e.g., DMF).

  • Base Addition: Add a slight excess of a suitable base (e.g., potassium carbonate) to the mixture.

  • Ethylating Agent Addition: Slowly add the ethylating agent (e.g., ethyl bromide or ethyl iodide) to the reaction mixture.

  • Reaction: Heat the mixture to a moderate temperature (e.g., 60-80 °C) and monitor the reaction progress by TLC.

  • Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature, and follow the purification protocol described in the troubleshooting section.

Visualizations

Reaction_Pathway cluster_reactants Reactants cluster_products Products Salicylaldehyde Salicylaldehyde Product This compound (Desired Product) Salicylaldehyde->Product O-Alkylation (SN2) C_Alkylation C-Alkylated Products (Side Products) Salicylaldehyde->C_Alkylation C-Alkylation (Side Reaction) Ethyl_Bromide Ethyl Bromide Elimination Ethene (Elimination Side Product) Ethyl_Bromide->Elimination E2 Elimination (Side Reaction) Base Base (e.g., K₂CO₃) Base->Product Base->C_Alkylation Base->Elimination Troubleshooting_Workflow Start Low Yield of This compound Check_Reaction Analyze Reaction Mixture (TLC, GC-MS) Start->Check_Reaction Identify_Side_Products Identify Major Side Products Check_Reaction->Identify_Side_Products C_Alkylation_Detected C-Alkylation Products Detected Identify_Side_Products->C_Alkylation_Detected Elimination_Detected Evidence of Elimination (e.g., gas evolution) Identify_Side_Products->Elimination_Detected Optimize_Solvent Switch to Polar Aprotic Solvent (DMF, DMSO) C_Alkylation_Detected->Optimize_Solvent Yes Optimize_Base Use Weaker/Less Bulky Base (e.g., K₂CO₃) Elimination_Detected->Optimize_Base Yes Optimize_Temp Lower Reaction Temperature Elimination_Detected->Optimize_Temp Yes Re_run_Reaction Re-run Optimized Reaction Optimize_Solvent->Re_run_Reaction Optimize_Base->Re_run_Reaction Optimize_Temp->Re_run_Reaction Success Improved Yield Re_run_Reaction->Success

References

Technical Support Center: Purification of Crude 2-Ethoxybenzaldehyde by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of crude 2-Ethoxybenzaldehyde using column chromatography.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the column chromatography of this compound, offering potential causes and solutions.

Problem Potential Cause(s) Suggested Solution(s)
Poor Separation of this compound from Impurities Inappropriate solvent system (eluent polarity is too high or too low).Column overloading.Improperly packed column (channeling).Optimize the eluent by performing Thin Layer Chromatography (TLC) with various solvent ratios (e.g., hexane (B92381):ethyl acetate). Aim for an Rf value of 0.2-0.3 for this compound.[1][2]Reduce the amount of crude material loaded onto the column. A general guideline is 1-5g of crude material per 100g of silica (B1680970) gel.[1]Ensure the silica gel is packed uniformly as a slurry to avoid air bubbles and cracks.[1]
This compound is Eluting Too Quickly (High Rf) The mobile phase is too polar.Decrease the polarity of the eluent by increasing the proportion of the non-polar solvent (e.g., increase the percentage of hexane in a hexane:ethyl acetate (B1210297) mixture).[2]
This compound is Not Eluting from the Column (Low or No Rf) The mobile phase is not polar enough.The compound may be strongly adsorbed or reacting with the silica gel.Gradually increase the polarity of the eluent by increasing the proportion of the polar solvent (e.g., ethyl acetate).[1]Consider deactivating the silica gel with a small amount of triethylamine (B128534) (1-2%) in the eluent, especially if acidic impurities are causing strong adsorption.[3] Alternatively, alumina (B75360) can be used as the stationary phase.
Streaking or Tailing of the Product Spot on TLC and Column Fractions The sample is too concentrated on the TLC plate.The compound is interacting with the acidic silica gel.Presence of highly polar impurities.Dilute the sample before spotting it on the TLC plate.Add a small amount of a modifier like triethylamine to the mobile phase to reduce interactions with the silica gel.[3]Perform a pre-purification step, such as an aqueous wash of the crude product, to remove highly polar impurities.
Product Fractions are Contaminated with an Unknown Impurity Co-elution of an impurity with a similar polarity to this compound.Degradation of the product on the silica gel column.Try a different solvent system with different selectivity (e.g., dichloromethane/methanol or toluene/ethyl acetate).Check the stability of this compound on silica gel by spotting it on a TLC plate and letting it sit for a few hours before developing. If degradation is observed, consider using a less acidic stationary phase like neutral alumina.
Low Recovery of this compound Irreversible adsorption of the product onto the column.The product is spread across too many fractions in very low concentrations.Use a more polar eluent to ensure all the product is eluted.If streaking was observed, this can lead to broad elution bands. Optimize the separation to get sharper bands.Ensure complete elution by flushing the column with a highly polar solvent at the end of the chromatography and checking the flush for your product.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the column chromatography of this compound?

A good starting point for the mobile phase is a mixture of hexane and ethyl acetate. Based on the purification of structurally similar aromatic aldehydes, a ratio of 9:1 to 4:1 (hexane:ethyl acetate) is a reasonable range to start with for TLC analysis to determine the optimal solvent system. An ideal Rf value for good separation on a column is typically between 0.2 and 0.3.[1][2]

Q2: How can I identify the potential impurities in my crude this compound?

Potential impurities can arise from the starting materials or side reactions during synthesis. Common synthetic routes for this compound involve the Williamson ether synthesis from salicylaldehyde (B1680747) and an ethylating agent.[4] Therefore, likely impurities include unreacted salicylaldehyde, and potentially over-ethylated byproducts. The presence of these can be checked by TLC, as they will likely have different polarities.

Q3: Is this compound stable on silica gel?

Aldehydes can sometimes be sensitive to the acidic nature of silica gel, potentially leading to side reactions like acetal (B89532) formation if alcohols are used as eluents, or other degradation pathways.[3] It is advisable to first test the stability of this compound on a silica TLC plate. If streaking or the appearance of new spots is observed over time, using a deactivated silica gel (by adding a small amount of triethylamine to the eluent) or switching to a neutral stationary phase like alumina is recommended.

Q4: How much silica gel should I use for my column?

The amount of silica gel depends on the quantity of crude material and the difficulty of the separation. A general rule of thumb is to use a silica gel to crude material ratio of 20:1 to 100:1 by weight. For difficult separations, a higher ratio is recommended.

Q5: How should I load my crude this compound onto the column?

There are two common methods for sample loading:

  • Wet Loading: Dissolve the crude product in a minimal amount of the initial mobile phase and carefully add it to the top of the column. This is generally the preferred method.

  • Dry Loading: If the crude product is not very soluble in the mobile phase, it can be adsorbed onto a small amount of silica gel. Dissolve the crude product in a suitable volatile solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to obtain a dry, free-flowing powder. This powder can then be carefully added to the top of the packed column.

Experimental Protocol: Column Chromatography of this compound

This is a general protocol and may require optimization based on the specific impurities present in the crude mixture.

1. Materials:

  • Crude this compound

  • Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)

  • Hexane (analytical grade)

  • Ethyl acetate (analytical grade)

  • Glass chromatography column

  • Collection tubes or flasks

  • TLC plates, chamber, and UV lamp

2. Thin Layer Chromatography (TLC) Analysis:

  • Dissolve a small amount of the crude this compound in a suitable solvent (e.g., ethyl acetate or dichloromethane).

  • Spot the solution on a TLC plate.

  • Develop the plate in a TLC chamber with varying ratios of hexane:ethyl acetate (e.g., 9:1, 8:2, 7:3) to find a solvent system that provides an Rf value of approximately 0.2-0.3 for the this compound spot and good separation from impurities.

3. Column Preparation:

  • Secure the column vertically. Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.

  • Prepare a slurry of silica gel in the initial, least polar mobile phase determined from the TLC analysis.

  • Pour the slurry into the column, gently tapping the column to ensure even packing and to remove any air bubbles.

  • Add a thin layer of sand on top of the packed silica gel.

  • Drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.

4. Sample Loading:

  • Wet loading: Dissolve the crude product in a minimal amount of the initial mobile phase. Carefully add the solution to the top of the column using a pipette.

  • Dry loading: Dissolve the crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent. Add the resulting powder to the top of the column.

  • Carefully add a small amount of eluent and allow it to pass through the sample layer into the silica gel.

5. Elution and Fraction Collection:

  • Carefully fill the column with the mobile phase.

  • Begin collecting fractions.

  • The polarity of the mobile phase can be kept constant (isocratic elution) or gradually increased (gradient elution) by increasing the percentage of ethyl acetate.

  • Monitor the collected fractions by TLC to identify which fractions contain the pure this compound.

6. Isolation of Pure Product:

  • Combine the fractions that contain the pure product.

  • Remove the solvent using a rotary evaporator to obtain the purified this compound.

  • Assess the purity of the final product using analytical techniques such as NMR, GC-MS, or HPLC.

Quantitative Data Summary

The following tables provide representative data for the column chromatography of aromatic aldehydes similar in structure to this compound. This data should be used as a guideline for developing a specific purification protocol.

Table 1: Representative TLC Rf Values for Aromatic Aldehydes on Silica Gel

Solvent System (Hexane:Ethyl Acetate) Approximate Rf Value
9:10.4 - 0.6
8:20.2 - 0.4
7:30.1 - 0.3

Note: The optimal Rf for column chromatography is generally 0.2-0.3.[1]

Table 2: General Parameters for Column Chromatography Purification

Parameter Typical Value/Range
Stationary Phase Silica Gel (60-120 mesh)
Mobile Phase Hexane:Ethyl Acetate (gradient or isocratic)
Silica Gel to Crude Product Ratio (w/w) 20:1 to 100:1
Expected Purity after Chromatography >95%
Expected Recovery Yield 70-90% (dependent on crude purity)

Visualizations

experimental_workflow cluster_prep Preparation cluster_execution Execution cluster_post Post-Purification tlc TLC Analysis (Optimize Solvent System) column_prep Column Packing (Silica Gel Slurry) tlc->column_prep sample_prep Sample Preparation (Wet or Dry Loading) column_prep->sample_prep loading Sample Loading sample_prep->loading elution Elution & Fraction Collection loading->elution monitoring TLC Monitoring of Fractions elution->monitoring combine Combine Pure Fractions monitoring->combine Identify Pure Fractions evaporation Solvent Evaporation combine->evaporation analysis Purity Analysis (NMR, GC-MS) evaporation->analysis

Caption: Experimental workflow for the purification of this compound.

troubleshooting_logic cluster_separation Separation Issues cluster_elution Elution Issues cluster_yield Yield Issues start Problem Encountered poor_sep Poor Separation? start->poor_sep no_elution Product Not Eluting? start->no_elution low_yield Low Recovery? start->low_yield optimize_solvent Optimize Solvent System (TLC) poor_sep->optimize_solvent Yes check_loading Check Column Loading poor_sep->check_loading No repack_column Repack Column check_loading->repack_column Overloaded increase_polarity Increase Eluent Polarity no_elution->increase_polarity Yes check_stability Check Stability on Silica no_elution->check_stability Still No stronger_elution Elute with Stronger Solvent low_yield->stronger_elution Yes optimize_separation Optimize for Sharper Bands low_yield->optimize_separation No

Caption: Troubleshooting logic for common column chromatography issues.

References

Technical Support Center: Troubleshooting Schiff Base Formation with 2-Ethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of Schiff bases, with a specific focus on reactions involving 2-Ethoxybenzaldehyde.

Frequently Asked Questions (FAQs)

Q1: What is the primary reason for observing low yields in Schiff base formation with this compound?

Low yields in Schiff base formation with this compound are often attributed to significant steric hindrance. The ethoxy group (-OCH₂CH₃) at the ortho (2-) position of the benzaldehyde (B42025) physically obstructs the incoming amine, slowing down the nucleophilic attack on the carbonyl carbon. This steric impediment can lead to an incomplete reaction and, consequently, a lower yield compared to reactions with para- or meta-substituted benzaldehydes.

Q2: How does the position of the ethoxy group affect the reaction yield?

The position of the ethoxy group has a substantial impact on the reaction's success. In the para position (4-Ethoxybenzaldehyde), the group's electronic effect (electron-donating) slightly deactivates the aldehyde, but the steric hindrance is minimal. In contrast, the ortho position leads to significant steric hindrance, which is often the dominant factor leading to lower yields.

Q3: What role does water play in this reaction, and why is its removal critical?

Schiff base formation is a reversible condensation reaction that produces water as a byproduct. The presence of water can shift the reaction equilibrium back towards the reactants (hydrolysis of the imine), thereby reducing the yield of the desired Schiff base.[1] Effective removal of water is crucial to drive the reaction to completion.

Q4: Can a catalyst be used to improve the reaction yield?

Yes, a catalyst can be employed to accelerate the reaction. Mild acid catalysis is common in Schiff base synthesis. The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the amine. However, the amount of acid should be catalytic, as an excess can protonate the amine, rendering it non-nucleophilic.

Q5: Are there any specific safety precautions to consider during this synthesis?

Standard laboratory safety practices should always be followed. Many amines are volatile and may be toxic or corrosive. Therefore, it is recommended to perform the reaction in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Troubleshooting Guide

Issue: Low to No Product Formation
Potential Cause Troubleshooting Steps
Significant Steric Hindrance 1. Increase Reaction Temperature: Refluxing the reaction mixture can provide the necessary energy to overcome the activation barrier caused by steric hindrance.
2. Prolong Reaction Time: Monitor the reaction using Thin Layer Chromatography (TLC) and allow it to proceed for an extended period (e.g., 12-24 hours) to ensure maximum conversion.
3. Use a More Nucleophilic Amine: If possible, select an amine with higher nucleophilicity to enhance the rate of attack on the sterically hindered carbonyl carbon.
Inefficient Water Removal 1. Use a Dean-Stark Apparatus: When using a solvent that forms an azeotrope with water (e.g., toluene (B28343) or benzene), a Dean-Stark trap is highly effective for continuous water removal.
2. Add a Dehydrating Agent: Incorporate anhydrous magnesium sulfate (B86663) (MgSO₄), sodium sulfate (Na₂SO₄), or molecular sieves (3Å or 4Å) directly into the reaction mixture to sequester water as it is formed.[2]
Suboptimal pH 1. Optimize Catalyst Concentration: Start with a catalytic amount of a weak acid (e.g., a few drops of glacial acetic acid). The optimal pH is typically mildly acidic (around 4-5).
2. Avoid Excess Acid: Too much acid will protonate the amine, rendering it non-nucleophilic and halting the reaction.
Impure Reactants 1. Purify Starting Materials: Ensure the this compound and the amine are of high purity. Impurities can interfere with the reaction.
2. Use Anhydrous Solvents: Use dry solvents to minimize the initial amount of water in the reaction mixture.

Data Presentation

The following table summarizes the impact of different reaction conditions on the yield of a Schiff base synthesized from the isomeric 4-Ethoxybenzaldehyde, which can be used as a reference to understand the general effects of these parameters. Due to steric hindrance, yields for this compound are expected to be lower under similar conditions.[3]

Method Solvent Temperature Time Yield (%) Reference
RefluxEthanol (B145695)Reflux (approx. 78°C)2 hours88.2[4]
StirringEthanolRoom Temperature1 hour69.2[4]
StirringEthanol-Water (1:1)Room Temperature1 hour43.5[4]

Experimental Protocols

General Protocol for Schiff Base Formation with this compound

This protocol is a general guideline and may require optimization based on the specific amine used.

Materials:

  • This compound (1.0 equivalent)

  • Primary Amine (1.0-1.1 equivalents)

  • Anhydrous Ethanol or Toluene

  • Glacial Acetic Acid (catalytic amount)

  • Anhydrous Magnesium Sulfate or 4Å Molecular Sieves (optional, for reactions in ethanol)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Dean-Stark apparatus (if using toluene)

Procedure:

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq.) in the chosen anhydrous solvent (e.g., ethanol or toluene).

  • Amine Addition: In a separate flask, dissolve the primary amine (1.0-1.1 eq.) in the same solvent and add it to the aldehyde solution.

  • Catalyst Addition: Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops) to the reaction mixture.

  • Water Removal:

    • Method A (Dean-Stark): If using toluene, set up a Dean-Stark apparatus with the reflux condenser and fill the trap with toluene.

    • Method B (Dehydrating Agent): If using ethanol, add anhydrous MgSO₄ or activated 4Å molecular sieves to the reaction mixture.

  • Reaction: Heat the mixture to reflux and maintain for 4-24 hours. Monitor the progress of the reaction by TLC.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • If a dehydrating agent was used, filter it off.

    • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol, or hexane/ethyl acetate (B1210297) mixtures).

Mandatory Visualizations

Schiff_Base_Formation_Equilibrium cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products This compound This compound Hemiaminal_Intermediate Hemiaminal Intermediate This compound->Hemiaminal_Intermediate Nucleophilic Attack Primary_Amine + Primary Amine Schiff_Base Schiff Base (Imine) Hemiaminal_Intermediate->Schiff_Base Dehydration (Water Removal) Schiff_Base->Hemiaminal_Intermediate Hydrolysis Water + Water

Caption: Chemical equilibrium in Schiff base formation.

Troubleshooting_Workflow start Low Yield Observed check_steric_hindrance Is Steric Hindrance a Likely Factor? start->check_steric_hindrance address_steric_hindrance Increase Temperature Prolong Reaction Time Use More Nucleophilic Amine check_steric_hindrance->address_steric_hindrance Yes check_water_removal Is Water Being Efficiently Removed? check_steric_hindrance->check_water_removal No address_steric_hindrance->check_water_removal address_water_removal Use Dean-Stark Apparatus Add Dehydrating Agent check_water_removal->address_water_removal No check_ph Is the pH Optimal? check_water_removal->check_ph Yes address_water_removal->check_ph address_ph Optimize Catalyst Concentration Avoid Excess Acid check_ph->address_ph No check_reactants Are Reactants Pure and Anhydrous? check_ph->check_reactants Yes address_ph->check_reactants address_reactants Purify Starting Materials Use Dry Solvents check_reactants->address_reactants No end Yield Improved check_reactants->end Yes address_reactants->end

Caption: Troubleshooting workflow for low yield.

References

Technical Support Center: Optimization of Reaction Conditions for 2-Ethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Ethoxybenzaldehyde.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly via the Williamson ether synthesis, a common route starting from salicylaldehyde (B1680747).

Issue 1: Low or No Product Yield

  • Question: My reaction is resulting in a low yield of this compound. What are the potential causes and how can I improve the yield?

  • Answer: Low yields in the synthesis of this compound can stem from several factors related to reagents, reaction conditions, and the reaction mechanism itself.

    Potential CauseRecommended Solution(s)
    Ineffective Deprotonation The base used may not be strong enough to fully deprotonate the starting salicylaldehyde to form the phenoxide ion. Consider using a stronger base such as sodium hydride (NaH) or ensuring anhydrous conditions when using bases like potassium carbonate (K₂CO₃).[1]
    Low Reaction Temperature The reaction may lack sufficient energy to proceed at an adequate rate. Gently heating the reaction mixture is recommended. Depending on the solvent and base, typical temperatures can range from room temperature to 80°C.[1][2]
    Poor Reagent Quality Degradation of the alkylating agent (e.g., bromoethane (B45996) or iodoethane) or the presence of water in the solvent can inhibit the reaction. Use freshly distilled or high-purity reagents and ensure the use of anhydrous solvents.[1]
    Insufficient Reaction Time The reaction may not have reached completion. It is crucial to monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[1]

Issue 2: Formation of Significant Side Products

  • Question: I am observing significant impurities alongside my desired this compound product. What are the likely side reactions and how can I minimize them?

  • Answer: The formation of side products is a common challenge. The primary side reactions in a Williamson ether synthesis are E2 elimination and C-alkylation.

    Potential CauseRecommended Solution(s)
    E2 Elimination The basic conditions can promote the elimination of HBr or HI from the ethyl halide, leading to the formation of ethylene (B1197577) gas. This is more likely with stronger bases and higher temperatures.[1][3][4] To mitigate this, use a milder base and maintain a moderate reaction temperature.[1] Primary alkyl halides are less prone to elimination than secondary or tertiary halides.[5]
    C-Alkylation The phenoxide ion is an ambident nucleophile, meaning alkylation can occur on the aromatic ring (C-alkylation) in addition to the desired O-alkylation.[1][4] The use of polar aprotic solvents like DMF, DMSO, or acetonitrile (B52724) can favor O-alkylation over C-alkylation.[1][3][4]

Issue 3: Difficulty in Product Purification

  • Question: I am struggling to purify the final this compound product. What are the common impurities and the best purification methods?

  • Answer: Purification challenges often arise from unreacted starting materials or closely related side products.

    Potential CauseRecommended Solution(s)
    Presence of Unreacted Salicylaldehyde An incomplete reaction will leave unreacted salicylaldehyde in the crude product. To remove this, you can wash the crude product with a dilute aqueous base solution (e.g., 5% NaOH) to deprotonate and dissolve the phenolic starting material.[1]
    Co-eluting Impurities If impurities are co-eluting with the product during column chromatography, optimizing the solvent system is necessary. A gradient elution, starting with a low polarity mobile phase and gradually increasing the polarity, can improve separation.[6] Monitoring fractions by TLC is essential to isolate the pure product.[6]

Frequently Asked Questions (FAQs)

  • Question: What is the most common and efficient method for synthesizing this compound?

  • Answer: A widely used method is the Williamson ether synthesis. This involves the reaction of salicylaldehyde with an ethyl halide (like bromoethane or iodoethane) in the presence of a base.[4] A two-step method has also been described where salicylaldehyde is first reacted with an amine, followed by etherification with bromoethane. This method is reported to have few side reactions and high product yield.[2]

  • Question: What are the critical reaction parameters to control for optimal synthesis?

  • Answer: The key parameters to optimize are the choice of base, solvent, temperature, and reaction time.[1] The use of a suitable base (e.g., potassium carbonate, potassium hydroxide) and a polar aprotic solvent (e.g., DMF, DMSO, toluene) is crucial.[2][4] The reaction temperature should be controlled to minimize side reactions, with a typical range being around 80°C.[2]

  • Question: Which analytical techniques are recommended for monitoring the reaction and assessing the purity of this compound?

  • Answer: A combination of chromatographic and spectroscopic methods is ideal.

    • Thin Layer Chromatography (TLC): Excellent for monitoring the progress of the reaction by observing the disappearance of starting materials and the appearance of the product.[6]

    • High-Performance Liquid Chromatography (HPLC): Useful for quantifying the purity of the final product and separating it from isomers and byproducts.[7]

    • Gas Chromatography-Mass Spectrometry (GC-MS): Effective for identifying volatile impurities and providing structural information.[6]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful for confirming the structure of the final product and identifying any impurities.[6]

Experimental Protocols

Protocol: Williamson Ether Synthesis of this compound

This protocol is based on a method described for the synthesis of this compound.[2]

  • Step 1: Protection of the Aldehyde Group (Optional but Recommended)

    • Dissolve salicylaldehyde and an amine (e.g., aniline (B41778) or cyclohexylamine) in a solvent such as ethanol (B145695) or toluene.[2]

    • The molar ratio of salicylaldehyde to amine can be approximately 1:1.[2]

    • Heat the mixture to reflux for 12-14 hours.[2]

    • After the reaction is complete, evaporate the solvent and recrystallize the resulting Schiff base intermediate.

  • Step 2: Etherification

    • Dissolve the product from Step 1, bromoethane, and a suitable base (acid-acceptor) in a solvent.[2]

    • Suitable bases include potassium carbonate, sodium tert-butoxide, or potassium tert-butoxide.[2]

    • Appropriate solvents include dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), toluene, or tetrahydrofuran (B95107) (THF).[2]

    • Heat the reaction mixture to 80°C and allow it to react for approximately 12 hours.[2]

  • Work-up and Purification

    • After the reaction is complete, filter the mixture to remove any inorganic salts.

    • Extract the filtrate with a suitable organic solvent.

    • Evaporate the solvent from the combined organic layers.

    • Purify the crude product using column chromatography on silica (B1680970) gel to obtain pure this compound.[2]

Data Presentation

Table 1: Effect of Different Bases on Yield

BaseYield of this compound
Potassium tert-butoxideNot specified, but used as an example
Sodium tert-butoxide68%
Potassium hydroxide83%
Data adapted from a patent describing the synthesis of this compound.[2]

Table 2: Effect of Different Solvents on Yield

Solvent (for Step 2)Yield of this compound
TolueneNot specified, but used as an example
Tetrahydrofuran (THF)78%
Data adapted from a patent describing the synthesis of this compound.[2]

Visualizations

experimental_workflow cluster_step1 Step 1: Protection (Optional) cluster_step2 Step 2: Etherification cluster_purification Work-up and Purification a Dissolve Salicylaldehyde and Amine in Solvent b Reflux for 12-14h a->b c Evaporate and Recrystallize Intermediate b->c d Dissolve Intermediate, Bromoethane, and Base c->d e Heat at 80°C for 12h d->e f Filter and Extract e->f g Evaporate Solvent f->g h Column Chromatography g->h i Pure this compound h->i

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_workflow cluster_causes Potential Causes cluster_solutions Solutions start Low Product Yield cause1 Ineffective Deprotonation? start->cause1 cause2 Low Temperature? start->cause2 cause3 Poor Reagent Quality? start->cause3 cause4 Short Reaction Time? start->cause4 sol1 Use Stronger Base or Anhydrous Conditions cause1->sol1 sol2 Increase Reaction Temperature (e.g., 80°C) cause2->sol2 sol3 Use Pure/Anhydrous Reagents and Solvents cause3->sol3 sol4 Monitor by TLC and Increase Reaction Time cause4->sol4 end_node Improved Yield sol1->end_node sol2->end_node sol3->end_node sol4->end_node

Caption: Troubleshooting workflow for low reaction yield.

side_reactions cluster_products Potential Products phenoxide Salicylaldehyde Phenoxide product_o O-Alkylation (Desired Product: This compound) phenoxide->product_o SN2 on Oxygen product_c C-Alkylation (Side Product) phenoxide->product_c SN2 on Carbon ethyl_halide Ethyl Halide (CH3CH2X) product_e2 E2 Elimination (Side Product: Ethylene) ethyl_halide->product_e2 Base Induced

Caption: Potential side reactions in this compound synthesis.

References

Technical Support Center: Analysis of 2-Ethoxybenzaldehyde Reactions by GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Ethoxybenzaldehyde. The focus is on identifying byproducts in common reactions using Gas Chromatography-Mass Spectrometry (GC-MS).

Troubleshooting Guides

This section addresses specific issues that may be encountered during the experimental workflow, from reaction setup to GC-MS analysis.

Problem 1: Unexpected or No Peaks in the GC-MS Chromatogram

Possible Causes and Solutions:

Cause Solution
No Injection Ensure the syringe is drawing and injecting the sample properly. Check for blockages in the syringe or injector port.
Instrumental Issues Verify that the GC-MS is powered on, and all necessary gases (carrier gas, etc.) are flowing at the correct rates. Check for leaks in the system.
Incorrect GC Method Ensure the oven temperature program is appropriate for the expected products. The initial temperature should be low enough to trap volatile compounds, and the final temperature high enough to elute all components.
Sample Degradation Some byproducts may be thermally labile. Consider using a lower injection port temperature or a faster temperature ramp. Derivatization to a more stable compound may be necessary.
Insufficient Concentration The concentration of byproducts may be below the detection limit of the instrument. Concentrate the sample before injection or use a more sensitive detector if available.
Problem 2: Poor Peak Shape (Tailing or Fronting)

Possible Causes and Solutions:

Cause Solution
Active Sites in the System Unreacted starting materials or acidic/basic byproducts can interact with active sites in the injector liner or GC column. Use a deactivated liner and a high-quality, inert GC column. Silylating the liner can also help.
Column Overload Injecting too concentrated a sample can lead to peak fronting. Dilute the sample or use a split injection.
Incompatible Solvent The injection solvent should be compatible with the stationary phase of the GC column.
Improper Flow Rate An incorrect carrier gas flow rate can affect peak shape. Optimize the flow rate for the column dimensions.
Problem 3: Difficulty Identifying Byproducts from Mass Spectra

Possible Causes and Solutions:

Cause Solution
Co-elution of Peaks If two or more compounds elute at the same time, the resulting mass spectrum will be a mixture. Improve chromatographic separation by optimizing the temperature program (e.g., using a slower ramp rate) or by using a longer GC column or a column with a different stationary phase.
Complex Fragmentation The electron ionization (EI) mass spectra of some isomers can be very similar. Compare the obtained mass spectrum with a library of known spectra (e.g., NIST). If a standard is available, run it under the same conditions for confirmation.
Isomeric Byproducts Certain reactions, like the Wittig reaction, can produce E/Z isomers which may have very similar mass spectra. Their identification often relies on their different retention times.
Novel Byproduct If the byproduct is not in the mass spectral library, its structure must be elucidated from the fragmentation pattern. Look for characteristic fragment ions and the molecular ion peak.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding byproducts in this compound reactions and their GC-MS analysis.

Synthesis of this compound

Q1: What are the potential byproducts when synthesizing this compound via Williamson ether synthesis from salicylaldehyde (B1680747) and bromoethane?

A1: The Williamson ether synthesis involves the reaction of an alkoxide with an alkyl halide. While this is a common method, side reactions can occur. The primary expected byproduct is from an E2 elimination reaction, which would produce ethene and unreacted salicylaldehyde . Another potential impurity is unreacted salicylaldehyde if the reaction does not go to completion. Over-alkylation is also a possibility, though less common, and could lead to byproducts with additional ethoxy groups.

Reactions of this compound

Q2: What byproducts can I expect in a Cannizzaro reaction with this compound?

A2: The Cannizzaro reaction is a disproportionation reaction of aldehydes without α-hydrogens in the presence of a strong base. For this compound, the expected products are 2-ethoxybenzyl alcohol (from reduction) and 2-ethoxybenzoic acid (from oxidation).[1][2] Since the reaction requires two molecules of the aldehyde to react, incomplete conversion will result in the presence of the starting material, This compound , in the final mixture. Under ideal conditions, the reaction produces 50% of both the alcohol and the carboxylic acid.[1]

Q3: I am performing a Wittig reaction with this compound to form an alkene. What is the major byproduct I should look for?

A3: The Wittig reaction converts an aldehyde or ketone to an alkene using a phosphorus ylide. The major byproduct of this reaction is triphenylphosphine oxide . This byproduct is often present in significant quantities and can sometimes complicate product purification. Depending on the stability of the ylide used, both (E)- and (Z)-isomers of the alkene product may be formed.

Q4: What are the likely side products in a Perkin condensation of this compound with acetic anhydride (B1165640)?

A4: The Perkin reaction is used to synthesize α,β-unsaturated carboxylic acids. The expected product from the reaction of this compound and acetic anhydride is 2-ethoxy-cinnamic acid . Potential side reactions can be complex, but may include self-condensation of the anhydride or decarboxylation of the intermediate, though these are generally minor. Incomplete hydrolysis of the intermediate anhydride will also result in its presence in the product mixture.

Q5: What byproducts might I see when reducing this compound with sodium borohydride (B1222165) (NaBH₄)?

A5: Sodium borohydride is a selective reducing agent for aldehydes and ketones. The primary product of the reduction of this compound is 2-ethoxybenzyl alcohol .[3][4][5] NaBH₄ is generally very selective for the carbonyl group, so side reactions are minimal under standard conditions. The main impurity to expect is unreacted this compound if the reaction is incomplete. It is important to note that NaBH₄ does not typically reduce esters, amides, or carboxylic acids.[4]

Q6: I am oxidizing this compound with potassium permanganate (B83412) (KMnO₄). What should I expect to see in my GC-MS analysis?

A6: Potassium permanganate is a strong oxidizing agent that will oxidize aldehydes to carboxylic acids. The expected product is 2-ethoxybenzoic acid . A potential byproduct from incomplete oxidation is the starting material, This compound . Over-oxidation, which could lead to cleavage of the aromatic ring, is possible under harsh conditions (e.g., high heat, high concentration of KMnO₄) but is generally not a major concern under controlled conditions.

Experimental Protocols and Data

General GC-MS Protocol for Reaction Monitoring

This is a general-purpose GC-MS method suitable for monitoring the progress of many reactions involving this compound. Optimization for specific byproducts may be necessary.

Sample Preparation:

  • Quench the reaction mixture as appropriate for the specific reaction.

  • Extract the organic components with a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter and dilute the sample to an appropriate concentration (e.g., ~1 mg/mL) in the extraction solvent.

GC-MS Conditions:

Parameter Value
GC Column HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injector Temp. 250 °C
Injection Mode Split (e.g., 20:1) or Splitless for trace analysis
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Program Initial temp: 70 °C, hold for 2 minRamp: 10 °C/min to 280 °CHold: 5 min at 280 °C
MS Transfer Line 280 °C
Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 40-450 amu

Expected Retention Times (Relative):

Compound Expected Relative Retention Time
This compoundBaseline
2-Ethoxybenzyl alcoholSlightly later than starting material
2-Ethoxybenzoic acidSignificantly later than starting material
Wittig Product (e.g., 2-ethoxystyrene)Varies based on structure
Perkin Product (2-ethoxy-cinnamic acid)Significantly later than starting material
Triphenylphosphine oxideVery late eluting peak

Note: These are relative retention times. Actual retention times will vary based on the specific instrument and conditions.

Visualizations

Logical Workflow for Byproduct Identification

Byproduct_Identification_Workflow cluster_reaction Reaction & Work-up cluster_analysis GC-MS Analysis cluster_identification Byproduct Identification Reaction Perform this compound Reaction Workup Quench and Extract Organics Reaction->Workup SamplePrep Prepare Sample for GC-MS Workup->SamplePrep GCMS_Run Run GC-MS Analysis SamplePrep->GCMS_Run Data_Analysis Analyze Chromatogram and Mass Spectra GCMS_Run->Data_Analysis Identify_Known Identify Expected Products and Starting Material Data_Analysis->Identify_Known Identify_Unknown Isolate Unknown Peaks Data_Analysis->Identify_Unknown Library_Search Search Mass Spectral Library (e.g., NIST) Identify_Unknown->Library_Search Fragmentation_Analysis Analyze Fragmentation Pattern Identify_Unknown->Fragmentation_Analysis Structure_Hypothesis Propose Byproduct Structure Library_Search->Structure_Hypothesis If no match Fragmentation_Analysis->Structure_Hypothesis

Caption: A logical workflow for identifying byproducts in this compound reactions using GC-MS.

Potential Reaction Pathways and Byproducts

Reaction_Pathways cluster_cannizzaro Cannizzaro Reaction (+ strong base) cluster_wittig Wittig Reaction (+ Ylide) cluster_perkin Perkin Condensation (+ Acetic Anhydride) cluster_reduction Reduction (+ NaBH4) cluster_oxidation Oxidation (+ KMnO4) Start This compound Cannizzaro_Alcohol 2-Ethoxybenzyl alcohol Start->Cannizzaro_Alcohol Cannizzaro_Acid 2-Ethoxybenzoic acid Start->Cannizzaro_Acid Wittig_Alkene Alkene Product Start->Wittig_Alkene Wittig_Byproduct Triphenylphosphine Oxide Start->Wittig_Byproduct Perkin_Acid 2-Ethoxy-cinnamic acid Start->Perkin_Acid Reduction_Product 2-Ethoxybenzyl alcohol Start->Reduction_Product Oxidation_Product 2-Ethoxybenzoic acid Start->Oxidation_Product

Caption: Potential reaction pathways of this compound and their major products/byproducts.

References

preventing oxidation of 2-Ethoxybenzaldehyde during storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on the proper storage and handling of 2-Ethoxybenzaldehyde to prevent oxidation. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during its storage and use.

Frequently Asked Questions (FAQs)

Q1: What are the primary signs of this compound oxidation?

A1: The most common sign of oxidation is a change in the physical appearance of the compound. Pure this compound is typically a clear, colorless to light yellow liquid.[1][2][3] Upon oxidation, it may turn a darker yellow or yellow-brown color.[1] The oxidation product, 2-Ethoxybenzoic acid, is a solid at room temperature, so you may also observe the formation of a precipitate. A change in odor may also occur.

Q2: What is the chemical process behind the degradation of this compound?

A2: this compound, like many aldehydes, is susceptible to autoxidation, a process where it reacts with atmospheric oxygen.[4] This is a radical chain reaction that converts the aldehyde to the corresponding carboxylic acid, in this case, 2-Ethoxybenzoic acid. This reaction can be initiated or accelerated by exposure to light and heat.

Q3: What are the ideal storage conditions for this compound?

A3: To ensure the long-term stability of this compound, it should be stored in a cool, dry, and dark place.[5][6] The recommended storage temperature is typically between 2-8°C.[2][3] It is crucial to store the compound under an inert atmosphere, such as nitrogen or argon, to prevent exposure to oxygen.[4][5] The container should be tightly sealed.[4][5]

Q4: Can I use an antioxidant to prevent the oxidation of this compound?

Troubleshooting Guide

This guide will help you troubleshoot common problems related to the storage and handling of this compound.

Problem Possible Cause Recommended Solution
The this compound has turned dark yellow or brown. Exposure to air (oxygen).This indicates that oxidation has likely occurred. The purity of the material should be checked using an appropriate analytical method (see Experimental Protocols). For future prevention, ensure the container is properly sealed and the headspace is purged with an inert gas (nitrogen or argon) before storage.[4][5]
Exposure to light.Light can catalyze the oxidation process. Store the container in a dark place or use an amber glass vial to protect it from light.[5][6]
Elevated storage temperature.High temperatures can accelerate the rate of oxidation. Ensure the storage temperature is maintained between 2-8°C.[2][3]
A precipitate has formed in the liquid. Formation of 2-Ethoxybenzoic acid.The aldehyde has likely oxidized to its corresponding carboxylic acid, which is a solid. The purity of the material is compromised. You will need to purify the aldehyde, for example, by distillation, if you require high-purity material for your experiment.
I suspect my sample is partially oxidized, but the color change is minimal. How can I confirm? Low levels of oxidation have occurred.You can use an analytical technique like HPLC or GC-MS to quantify the purity of your this compound and detect the presence of 2-Ethoxybenzoic acid.[9][10] A validated stability-indicating method is ideal for this purpose.[11][12]
How do I properly handle this compound to prevent oxidation during use? Repeated exposure to air during sampling.When dispensing the liquid, use techniques for handling air-sensitive compounds.[13][14] This can include using a syringe to withdraw the liquid through a septum-sealed cap while maintaining a positive pressure of an inert gas inside the bottle.[13][14] Minimize the time the container is open to the atmosphere.

Quantitative Data Summary

The following table summarizes key quantitative parameters for the storage and analysis of this compound.

Parameter Value Reference
Recommended Storage Temperature2-8 °C[2][3]
Recommended Antioxidant (BHT) Concentration0.01 - 0.1% (w/w)[7][8][15]
HPLC Detection Wavelength~254 nm (for aromatic aldehydes)[9]
GC Assay Purity Specification≥97.0%[1][2]
Free Acid (as 2-Ethoxybenzoic acid) Specification≤2.0%[1]

Experimental Protocols

Protocol 1: Purity Analysis of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for the analysis of this compound and its primary oxidation product, 2-Ethoxybenzoic acid. This method is adapted from established procedures for similar aromatic aldehydes.[9][16][17]

1. Objective: To determine the purity of a this compound sample and quantify the amount of 2-Ethoxybenzoic acid present.

2. Materials:

  • This compound sample
  • This compound reference standard
  • 2-Ethoxybenzoic acid reference standard
  • Acetonitrile (HPLC grade)
  • Water (HPLC grade)
  • Phosphoric acid (or Formic acid for MS compatibility)
  • Volumetric flasks
  • Pipettes
  • HPLC system with UV detector
  • C18 reverse-phase HPLC column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

3. Procedure:

Visualizations

Oxidation_Pathway This compound This compound Acyl_Radical Acyl_Radical This compound->Acyl_Radical O2, light/heat Peroxy_Radical Peroxy_Radical Acyl_Radical->Peroxy_Radical + O2 2-Ethoxyperoxybenzoic_Acid 2-Ethoxyperoxybenzoic_Acid Peroxy_Radical->2-Ethoxyperoxybenzoic_Acid + H-abstraction 2-Ethoxybenzoic_Acid 2-Ethoxybenzoic_Acid 2-Ethoxyperoxybenzoic_Acid->2-Ethoxybenzoic_Acid further reaction

Caption: Oxidation pathway of this compound.

Troubleshooting_Workflow cluster_observe Observation cluster_assess Assessment cluster_action Action Observe Observe this compound sample Degraded Signs of degradation? (color change, precipitate) Observe->Degraded NoAction Continue use, monitor storage Degraded->NoAction No CheckPurity Check purity (HPLC/GC) Degraded->CheckPurity Yes ReviewStorage Review storage conditions: - Inert atmosphere? - Cool & dark? CheckPurity->ReviewStorage Purify Purify if necessary ReviewStorage->Purify

Caption: Troubleshooting workflow for this compound storage.

References

Navigating the Scale-Up of 2-Ethoxybenzaldehyde Production: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The industrial-scale production of 2-Ethoxybenzaldehyde, a key intermediate in the pharmaceutical and fine chemical industries, presents a unique set of challenges that can impact yield, purity, and overall process efficiency. This technical support center provides troubleshooting guidance and frequently asked questions to address common issues encountered during the scale-up of its synthesis.

Troubleshooting Guide

This section addresses specific problems that may arise during the production of this compound, offering potential causes and solutions in a straightforward question-and-answer format.

Issue ID Problem Potential Cause(s) Troubleshooting & Optimization
TS-01 Low Yield of this compound 1. Incomplete reaction: Insufficient reaction time or temperature. 2. Side reactions: Formation of byproducts due to incorrect stoichiometry or temperature. 3. Poor quality of starting materials: Degradation or impurities in salicylaldehyde (B1680747) or ethylating agent. 4. Inefficient mixing: Poor mass transfer between reactants, especially in heterogeneous mixtures.1. Optimize reaction conditions: Gradually increase reaction time and/or temperature, monitoring for product formation and byproduct accumulation. 2. Stoichiometry control: Ensure precise molar ratios of reactants. A slight excess of the ethylating agent may be beneficial, but excessive amounts can lead to side reactions. 3. Reagent quality check: Use fresh, high-purity starting materials. 4. Improve agitation: On a larger scale, mechanical stirring with appropriate impeller design is crucial to ensure homogeneity.
TS-02 High Levels of Impurities 1. Unreacted salicylaldehyde: Incomplete conversion. 2. Over-ethylation: Formation of 1,2-diethoxybenzene (B166437) if the reaction is not selective. 3. C-alkylation: Alkylation at the carbon of the aromatic ring instead of the hydroxyl group. 4. Hydrolysis of ethylating agent: Reaction of the ethylating agent with moisture.1. Drive the reaction to completion: See TS-01. 2. Control stoichiometry and temperature: Use a controlled amount of the ethylating agent and avoid excessive temperatures. 3. Solvent selection: The choice of solvent can influence the O- vs. C-alkylation ratio. Polar aprotic solvents often favor O-alkylation.[1] 4. Anhydrous conditions: Ensure all reactants and solvents are dry.
TS-03 Difficulties in Product Isolation and Purification 1. Emulsion formation during workup: Presence of both aqueous and organic phases with surfactants or fine solids. 2. Co-distillation with solvent: Similar boiling points of the product and the solvent. 3. Product oiling out during crystallization: Impurities hindering crystal formation.1. Break the emulsion: Add brine or a different organic solvent. Centrifugation can also be effective at a larger scale. 2. Solvent selection and removal: Choose a solvent with a significantly different boiling point from this compound (boiling point ~136-138 °C at 24 mmHg). Use vacuum distillation for efficient solvent removal. 3. Multi-step purification: A combination of distillation and crystallization may be necessary. Seeding with pure crystals can initiate crystallization.
TS-04 Runaway Exothermic Reaction 1. Poor heat dissipation: Inadequate cooling capacity of the reactor, a common issue during scale-up.[2] 2. Rapid addition of reagents: Adding reactants too quickly can lead to a rapid accumulation of heat.1. Reactor design and cooling: Ensure the reactor has a sufficient surface area-to-volume ratio for efficient heat exchange. Use a reliable cooling system. 2. Controlled reagent addition: Add the more reactive reagent in a controlled, stepwise manner, monitoring the internal temperature closely.[2]

Frequently Asked Questions (FAQs)

Q1: What is the most common and industrially viable synthetic route for this compound?

A1: The most prevalent method is the Williamson ether synthesis, which involves the O-alkylation of salicylaldehyde with an ethylating agent (e.g., ethyl bromide, diethyl sulfate) in the presence of a base.[3][4] A patented method describes a two-step process involving the formation of a Schiff base from salicylaldehyde, followed by ethylation, which is claimed to have few side reactions and high yield.[5][6]

Q2: How does the choice of base and solvent affect the yield and purity of this compound?

A2: The selection of the base and solvent is critical. Stronger bases like potassium hydroxide (B78521) or potassium tert-butoxide can lead to higher yields compared to weaker bases.[5] The solvent polarity can influence the reaction rate and selectivity. Polar aprotic solvents are often preferred for Williamson ether synthesis. A study on a similar Williamson ether synthesis showed that the solvent choice significantly impacts the regioselectivity (O- vs. C-alkylation).[1]

Q3: What are the key safety considerations when scaling up the production of this compound?

A3: The primary safety concerns are the management of exothermic reactions and the handling of flammable and corrosive materials.[2] It is crucial to have a thorough understanding of the reaction's thermal profile and to ensure that the reactor's cooling capacity is sufficient to handle the heat generated.[7] Proper personal protective equipment (PPE) should be used, and the reaction should be conducted in a well-ventilated area.

Q4: Can phase-transfer catalysis (PTC) be beneficial for the scale-up of this compound synthesis?

A4: Yes, phase-transfer catalysis can be highly advantageous for industrial-scale Williamson ether synthesis. PTC can facilitate the reaction between a water-soluble base and an organic-soluble substrate, potentially eliminating the need for expensive and anhydrous polar aprotic solvents. This can lead to increased reaction rates, milder reaction conditions, and simplified workup procedures.[8][9]

Quantitative Data Summary

The following tables provide a summary of reported yields for this compound synthesis under various conditions, as described in the patent CN103724171B.

Table 1: Effect of Different Amines on Yield

AmineYield of this compound
Aniline (B41778)72%
Cyclohexylamine64%

Table 2: Effect of Different Bases on Yield

BaseYield of this compound
Potassium tert-butoxide72%
Sodium tert-butoxide68%
Potassium hydroxide83%

Table 3: Effect of Different Solvents on Yield

SolventYield of this compound
Toluene (B28343)72%
Tetrahydrofuran (THF)78%

Experimental Protocols

Protocol 1: Synthesis of this compound via Schiff Base Intermediate (Based on Patent CN103724171B)

This protocol is adapted from the patent and is intended for laboratory-scale synthesis. Scale-up requires careful consideration of heat and mass transfer.

Step 1: Formation of the Schiff Base

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve salicylaldehyde and aniline in a 1:1 molar ratio in ethanol (B145695). The molar ratio of salicylaldehyde to ethanol should be approximately 1:16.25.[5]

  • Heat the mixture to reflux and maintain for 12-14 hours.[5]

  • After cooling, evaporate the solvent under reduced pressure to obtain the crude salicylidene aniline Schiff base.

  • Recrystallize the crude product from a suitable solvent to purify.

Step 2: Ethylation of the Schiff Base

  • In a three-necked flask equipped with a stirrer, condenser, and dropping funnel, dissolve the purified salicylidene aniline Schiff base and potassium tert-butoxide (1:1 molar ratio) in toluene under an inert atmosphere (e.g., argon).[5]

  • Add bromoethane (B45996) (in slight excess) dropwise to the mixture.

  • Heat the reaction mixture to 80°C and maintain for 12 hours.[5]

  • After cooling, filter the mixture to remove the inorganic salts.

  • Wash the filtrate with a dilute acid solution (e.g., 2M HCl) and then with water.[5]

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.

  • Purify the crude this compound by column chromatography or distillation.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Schiff Base Formation cluster_step2 Step 2: Ethylation and Purification Salicylaldehyde Salicylaldehyde Reflux Reflux (12-14h) Salicylaldehyde->Reflux Aniline Aniline Aniline->Reflux Ethanol Ethanol (Solvent) Ethanol->Reflux Evaporation1 Solvent Evaporation Reflux->Evaporation1 Recrystallization Recrystallization Evaporation1->Recrystallization Schiff_Base Salicylidene Aniline (Schiff Base) Recrystallization->Schiff_Base Reaction Reaction (80°C, 12h) Schiff_Base->Reaction Bromoethane Bromoethane Bromoethane->Reaction Base Base (e.g., K-tert-butoxide) Base->Reaction Toluene Toluene (Solvent) Toluene->Reaction Filtration Filtration Reaction->Filtration Extraction Acid/Water Wash Filtration->Extraction Evaporation2 Solvent Evaporation Extraction->Evaporation2 Purification Purification (Chromatography/Distillation) Evaporation2->Purification Final_Product This compound Purification->Final_Product

Caption: Workflow for the synthesis of this compound.

Troubleshooting_Yield Start Low Yield of This compound Check_Completion Check Reaction Completion (TLC, GC, HPLC) Start->Check_Completion Check_Purity Analyze Purity of Starting Materials Start->Check_Purity Check_Conditions Review Reaction Conditions (Temp, Time, Stoichiometry) Start->Check_Conditions Check_Mixing Evaluate Mixing Efficiency Start->Check_Mixing Incomplete Incomplete Reaction Check_Completion->Incomplete Incomplete Impure_SM Impure Starting Materials Check_Purity->Impure_SM Impure Suboptimal_Cond Suboptimal Conditions Check_Conditions->Suboptimal_Cond Not Optimized Poor_Mixing Poor Mixing Check_Mixing->Poor_Mixing Inefficient Solution_Completion Increase Reaction Time/Temp Monitor Progress Incomplete->Solution_Completion Solution_Purity Use Fresh, High-Purity Reagents Impure_SM->Solution_Purity Solution_Conditions Optimize Stoichiometry and Temperature Suboptimal_Cond->Solution_Conditions Solution_Mixing Improve Agitation (Stirrer Design/Speed) Poor_Mixing->Solution_Mixing

Caption: Troubleshooting logic for low yield issues.

References

removing unreacted starting materials from 2-Ethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing unreacted starting materials from 2-Ethoxybenzaldehyde.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Problem: The final product is contaminated with unreacted salicylaldehyde (B1680747).

  • Potential Cause: Incomplete reaction or inefficient purification. Salicylaldehyde, the initial starting material, is a phenolic aldehyde and may persist if the reaction is not driven to completion.

  • Solution: Employ an acid-base extraction to selectively remove the phenolic salicylaldehyde.

    • Protocol: Acid-Base Extraction

      • Dissolve the crude this compound product in a suitable organic solvent (e.g., diethyl ether, ethyl acetate).

      • Transfer the solution to a separatory funnel.

      • Wash the organic layer with a saturated sodium bicarbonate solution (NaHCO₃) to remove any acidic impurities.

      • To remove the unreacted salicylaldehyde, wash the organic layer with a 1M sodium hydroxide (B78521) (NaOH) solution. The basic solution will deprotonate the phenolic hydroxyl group of salicylaldehyde, forming the water-soluble sodium salt, which will partition into the aqueous layer.

      • Separate the aqueous layer.

      • Wash the organic layer with brine (saturated NaCl solution) to remove any remaining water.

      • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

      • Filter to remove the drying agent and concentrate the organic solvent under reduced pressure to obtain the purified this compound.

Problem: The purified product contains a solid impurity, likely the intermediate Schiff base (N-salicylideneaniline).

  • Potential Cause: The intermediate Schiff base, formed from the reaction of salicylaldehyde and an amine (e.g., aniline), may not have fully reacted in the subsequent etherification step.

  • Solution 1: Filtration and Recrystallization of the Intermediate. If the synthesis involves the isolation of the Schiff base intermediate, ensure its purity before proceeding to the next step. Recrystallization of the Schiff base can remove impurities.

  • Solution 2: Purification of the Final Product by Column Chromatography or Distillation.

Problem: Purification by distillation is ineffective.

  • Potential Cause: The boiling points of this compound and impurities are too close for efficient separation by simple distillation.

  • Solution: Use fractional distillation under reduced pressure. The lower pressure will reduce the boiling points and may enhance the separation.

Frequently Asked Questions (FAQs)

Q1: What are the most likely unreacted starting materials to be present as impurities in my this compound sample?

A1: Based on common synthetic routes, the most probable unreacted starting materials are salicylaldehyde and the intermediate Schiff base (e.g., N-salicylideneaniline).[1][2]

Q2: What are the key physical properties to consider when choosing a purification method?

A2: The significant differences in boiling points and the acidic nature of salicylaldehyde are key. This compound has a boiling point of 134-140 °C at 24 mmHg, while salicylaldehyde boils at approximately 197 °C at atmospheric pressure.[3][4] The intermediate N-salicylideneaniline has a melting point of 51 °C and a boiling point of 151 °C at 2 mmHg.[5] The phenolic nature of salicylaldehyde allows for its removal via acid-base extraction.[6][7][8][9]

Q3: Can I use column chromatography to purify this compound? What solvent system should I use?

A3: Yes, column chromatography is a suitable method. A common mobile phase for separating aldehydes is a mixture of a non-polar solvent like hexane (B92381) or petroleum ether and a more polar solvent like ethyl acetate (B1210297).[4][10][11][12][13] A patent for the synthesis of this compound suggests using a mixture of ethyl acetate and "sherwood oil" (a fraction of petroleum ether) as the eluent.[14][15] It is recommended to first perform thin-layer chromatography (TLC) to determine the optimal solvent ratio for your specific mixture.

Q4: Is recrystallization a viable method for purifying this compound?

A4: this compound is a liquid at room temperature, so recrystallization is not a suitable method for its final purification. However, if the intermediate Schiff base is a solid, recrystallization can be an effective way to purify it before the final reaction step.

Data Presentation

Table 1: Physical Properties of this compound and Potential Impurities

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Melting Point (°C)Appearance
This compoundC₉H₁₀O₂150.17134-140 @ 24 mmHg-Clear yellow to purple liquid
SalicylaldehydeC₇H₆O₂122.12197 @ 760 mmHg1-2Colorless to yellow oily liquid
N-SalicylideneanilineC₁₃H₁₁NO197.23151 @ 2 mmHg51Yellow solid

Experimental Protocols

Protocol 1: Purification of this compound by Fractional Distillation
  • Apparatus Setup: Assemble a fractional distillation apparatus equipped with a vacuum pump, a manometer, a Vigreux column, a heating mantle, a stirrer, and a collection flask.

  • Procedure: a. Place the crude this compound in the distillation flask with a magnetic stir bar. b. Slowly reduce the pressure to approximately 24 mmHg. c. Begin heating the distillation flask while stirring. d. Collect the fraction that distills between 134-140 °C. e. Monitor the purity of the collected fractions using an appropriate analytical technique (e.g., GC-MS or NMR).

Protocol 2: Purification of this compound by Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica (B1680970) gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Pack a chromatography column with the silica gel slurry.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase and load it onto the top of the column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexane, starting with a low polarity mixture and gradually increasing the polarity. A starting mixture could be 5% ethyl acetate in hexane, gradually increasing to 20% or higher based on TLC analysis.

  • Fraction Collection: Collect the fractions and monitor them by TLC to identify the fractions containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Mandatory Visualization

PurificationWorkflow crude_product Crude this compound (Contains Salicylaldehyde & Schiff Base) extraction Acid-Base Extraction (1M NaOH wash) crude_product->extraction chromatography Column Chromatography (Silica Gel, Hexane/EtOAc) crude_product->chromatography Alternative Path distillation Fractional Distillation (Vacuum) extraction->distillation Organic Layer aqueous_waste Aqueous Layer (Sodium Salicylate) extraction->aqueous_waste pure_product Pure this compound distillation->pure_product high_bp_residue High-Boiling Residue (Schiff Base) distillation->high_bp_residue chromatography->pure_product separated_impurities Separated Impurities chromatography->separated_impurities

Caption: Purification workflow for this compound.

TroubleshootingTree start Impure this compound check_impurity Identify Impurity (e.g., TLC, GC-MS, NMR) start->check_impurity is_salicylaldehyde Is Salicylaldehyde present? check_impurity->is_salicylaldehyde is_schiff_base Is Schiff Base present? is_salicylaldehyde->is_schiff_base No acid_base_extraction Perform Acid-Base Extraction is_salicylaldehyde->acid_base_extraction Yes column_chromatography Perform Column Chromatography is_schiff_base->column_chromatography Yes fractional_distillation Perform Fractional Distillation is_schiff_base->fractional_distillation Yes pure_product Pure Product acid_base_extraction->pure_product column_chromatography->pure_product fractional_distillation->pure_product

Caption: Troubleshooting decision tree for purification.

References

Technical Support Center: Optimizing 2-Ethoxybenzaldehyde Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for catalyst selection in 2-Ethoxybenzaldehyde reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions performed with this compound?

A1: this compound is a versatile aromatic aldehyde used in a variety of organic synthesis reactions. The most common transformations include:

  • Williamson Ether Synthesis: For the formation of the ethoxy group from a precursor like salicylaldehyde (B1680747).

  • Condensation Reactions: Such as Claisen-Schmidt, Knoevenagel, and Perkin reactions to form larger unsaturated systems.

  • Oxidation: To produce 2-ethoxybenzoic acid.

  • Reduction: To yield 2-ethoxybenzyl alcohol.

  • Wittig Reaction: For the conversion of the aldehyde to an alkene.

  • Grignard Reaction: To introduce a new carbon-carbon bond at the carbonyl group.

Q2: How do I choose the right catalyst for my reaction?

A2: Catalyst selection is crucial for optimizing reaction yield, selectivity, and rate. The choice depends on the specific reaction type. For instance, Williamson ether synthesis is typically base-catalyzed, while condensation reactions can be catalyzed by either acids or bases. The tables provided in this guide offer a comparison of common catalysts for various reactions.

Q3: I am observing low to no yield in my reaction. What are the common causes?

A3: Low or no yield can be attributed to several factors. Common issues include inactive or inappropriate catalysts, poor quality of reagents or solvents, incorrect reaction temperature, or insufficient reaction time.[1] The troubleshooting guides below provide more specific causes and solutions for different reaction types.

Q4: How can I minimize the formation of side products?

A4: Side product formation is a common challenge. Strategies to improve selectivity include:

  • Optimizing Catalyst Loading: Using the correct amount of catalyst can prevent side reactions.

  • Controlling Reaction Temperature: Many side reactions are favored at higher temperatures.

  • Slow Addition of Reagents: Gradual addition of a reactant can maintain its low concentration, minimizing self-condensation or other unwanted reactions.[2]

  • Choice of Solvent: The polarity and properties of the solvent can significantly influence the reaction pathway.

Troubleshooting Guides

Williamson Ether Synthesis of this compound

This reaction synthesizes this compound from salicylaldehyde and an ethylating agent (e.g., ethyl bromide).

Problem Potential Cause Recommended Solution
Low Yield of this compound Incomplete deprotonation of salicylaldehyde.Use a stronger base (e.g., NaH instead of K₂CO₃) or ensure the base is anhydrous.[3]
Side reaction: C-alkylation instead of O-alkylation.Use a polar aprotic solvent like DMF or acetonitrile (B52724) to favor O-alkylation.
Elimination (E2) of the ethylating agent.This is less of a concern with primary halides like ethyl bromide but ensure the reaction temperature is not excessively high.[4]
Presence of Unreacted Salicylaldehyde Insufficient amount of base or ethylating agent.Use a slight excess (1.1-1.2 equivalents) of the base and ethylating agent.
Poor quality of the base (e.g., hydrated).Use freshly opened or properly stored anhydrous base.
Claisen-Schmidt Condensation with this compound

This reaction involves the condensation of this compound with a ketone (e.g., acetophenone) in the presence of a base.

Problem Potential Cause Recommended Solution
Low Yield of Chalcone The base is not strong enough to form the enolate of the ketone.Use a stronger base such as NaOH or KOH. For sterically hindered ketones, a stronger base like LDA might be necessary.[1]
Self-condensation of the ketone.Add the ketone slowly to a mixture of the aldehyde and the base.
Reversible reaction.If the product precipitates, cooling the reaction mixture can help drive the equilibrium towards the product.
Formation of Multiple Products Michael addition of the enolate to the newly formed chalcone.Use a stoichiometric amount of the aldehyde and ketone.
Cannizzaro reaction of the aldehyde.This is more likely with very strong bases and no enolizable ketone. Ensure the ketone is present and can form an enolate.
Oxidation to 2-Ethoxybenzoic Acid
Problem Potential Cause Recommended Solution
Incomplete Oxidation Inactive or insufficient oxidizing agent.Use a fresh batch of the oxidizing agent (e.g., KMnO₄, H₂O₂) and ensure the correct stoichiometry.
Low reaction temperature.Some oxidations require heating to proceed at a reasonable rate.
Formation of Byproducts Over-oxidation and ring cleavage.Avoid excessively harsh conditions (e.g., high concentrations of strong oxidants, very high temperatures).
Benzaldehyde starting material remains.Increase reaction time or temperature, or use a more potent oxidizing system.[5]

Data Presentation: Catalyst Performance in this compound Reactions

Note: The following data is compiled from various sources and may be for analogous substrates. It should be used as a guideline for catalyst selection and optimization.

Table 1: Synthesis of this compound via Williamson Ether Synthesis

Catalyst/BaseSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
K₂CO₃DMF8012~85[6]
NaHTHFrt - 606>90[7]
NaOHEthanol (B145695)Reflux8~75[8]
Cs₂CO₃Acetonitrile804>95[9]

Table 2: Claisen-Schmidt Condensation of Benzaldehydes with Acetophenone (B1666503)

CatalystSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
NaOHEthanol/Waterrt2-485-95[10]
KOHEthanolrt3~90[11]
MgFeAl-LDHSolvent-free120293[10]
Cu(OTf)₂Solvent-free (Microwave)800.3374-91[12]

Table 3: Oxidation of Benzaldehydes to Benzoic Acids

CatalystOxidantSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
NoneKMnO₄Water1001~80[9]
H₃PW₁₂O₄₀H₂O₂Water805>90[5]
Na₂WO₄·2H₂OH₂O₂Water706~90[9]
Cu-CeO₂CO₂Toluene16024High Selectivity[6]

Experimental Protocols

Protocol 1: Williamson Ether Synthesis of this compound
  • Reagent Preparation: Dissolve salicylaldehyde (1.0 eq) in anhydrous DMF.

  • Base Addition: Add anhydrous potassium carbonate (1.5 eq) to the solution.

  • Ethylating Agent Addition: Add ethyl bromide (1.2 eq) dropwise to the mixture.

  • Reaction: Heat the reaction mixture to 80°C and stir for 12 hours. Monitor the reaction progress by TLC.

  • Work-up: After completion, cool the mixture to room temperature and pour it into ice-cold water.

  • Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: Claisen-Schmidt Condensation of this compound with Acetophenone
  • Reagent Preparation: In a round-bottom flask, dissolve this compound (1.0 eq) and acetophenone (1.0 eq) in ethanol.

  • Catalyst Addition: Slowly add an aqueous solution of NaOH (2.0 eq) to the mixture with constant stirring.

  • Reaction: Continue stirring at room temperature for 4 hours. The product will often precipitate out of the solution.

  • Isolation: Cool the mixture in an ice bath to maximize precipitation.

  • Filtration: Collect the solid product by vacuum filtration and wash with cold ethanol.

  • Purification: Recrystallize the crude product from ethanol to obtain the pure chalcone.

Visualizations

experimental_workflow cluster_williamson Williamson Ether Synthesis cluster_claisen Claisen-Schmidt Condensation ws1 Dissolve Salicylaldehyde in DMF ws2 Add K₂CO₃ ws1->ws2 ws3 Add Ethyl Bromide ws2->ws3 ws4 Heat to 80°C for 12h ws3->ws4 ws5 Aqueous Work-up ws4->ws5 ws6 Extract with Diethyl Ether ws5->ws6 ws7 Purify by Chromatography ws6->ws7 ws_product This compound ws7->ws_product cs1 Dissolve this compound & Acetophenone in Ethanol cs2 Add Aqueous NaOH cs1->cs2 cs3 Stir at RT for 4h cs2->cs3 cs4 Cool in Ice Bath cs3->cs4 cs5 Filter Product cs4->cs5 cs6 Recrystallize from Ethanol cs5->cs6 cs_product Chalcone Derivative cs6->cs_product

Caption: Experimental workflows for Williamson Ether Synthesis and Claisen-Schmidt Condensation.

catalyst_selection_logic start Desired Reaction with This compound reaction_type Select Reaction Type start->reaction_type ether_synthesis Williamson Ether Synthesis reaction_type->ether_synthesis Ether Formation condensation Condensation (Claisen-Schmidt, etc.) reaction_type->condensation C-C Bond Formation oxidation Oxidation reaction_type->oxidation Aldehyde to Acid base_cat Base Catalyst (K₂CO₃, NaH) ether_synthesis->base_cat acid_base_cat Acid or Base Catalyst (NaOH, Acidic Resin) condensation->acid_base_cat oxidant_cat Oxidizing Agent (KMnO₄, H₂O₂) oxidation->oxidant_cat

Caption: Logic diagram for initial catalyst selection based on reaction type.

References

Validation & Comparative

A Comparative Guide to 2-Ethoxybenzaldehyde and Other Substituted Benzaldehydes for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of 2-Ethoxybenzaldehyde with its structural isomers, 3-Ethoxybenzaldehyde and 4-Ethoxybenzaldehyde, as well as its methoxy (B1213986) and hydroxy analogues, 2-Methoxybenzaldehyde and 2-Hydroxybenzaldehyde (Salicylaldehyde). The information is tailored for researchers, scientists, and drug development professionals, offering a comparative analysis of their physicochemical properties, reactivity, and biological activities, supported by experimental data and detailed protocols.

Physicochemical Properties

The position of the alkoxy or hydroxy group on the benzene (B151609) ring significantly influences the physicochemical properties of benzaldehyde (B42025) derivatives. These properties, in turn, affect their solubility, bioavailability, and reactivity. A summary of key physicochemical data is presented below.

PropertyThis compound3-Ethoxybenzaldehyde4-Ethoxybenzaldehyde2-Methoxybenzaldehyde2-Hydroxybenzaldehyde (Salicylaldehyde)
Molecular Formula C₉H₁₀O₂[1]C₉H₁₀O₂[2]C₉H₁₀O₂[3]C₈H₈O₂[4]C₇H₆O₂[5]
Molecular Weight 150.17 g/mol [1]150.17 g/mol [2]150.17 g/mol [3]136.15 g/mol [4]122.12 g/mol [5]
Appearance Clear yellow to purple liquid[1]Colorless to red-brown liquid[6]Clear yellow to light brown liquid[7]Pale yellow to light brown solid[4]Colorless oily liquid[5]
Boiling Point (°C) 136-138 (at 24 mmHg)[8]Not available255[7]238[4]196-197[5]
Melting Point (°C) 21[1]Not available13-14[7]34-40[4]-7[5]
Density (g/mL) 1.074 (at 25°C)[8]Not available1.08 (at 25°C)[7]1.127 (at 25°C)[4]1.17 (at 20°C)[5]
logP (o/w) 2.25 (est.)[1]1.8 (calc.)[2]2.23[7]1.7[9]1.81[10]
pKa Not availableNot availableNot availableNot available8.4[10]
Solubility in Water 851.7 mg/L (est.)[1]Not availableInsoluble[7]Insoluble[9]17 mg/mL (at 86°C)[10]

Reactivity of Substituted Benzaldehydes

The reactivity of the aldehyde group is influenced by the electronic effects of the substituents on the aromatic ring. Electron-donating groups (like alkoxy groups) and electron-withdrawing groups modify the electrophilicity of the carbonyl carbon, thereby affecting their reactivity in various organic reactions.

In general, benzaldehydes are less reactive towards nucleophilic addition reactions compared to aliphatic aldehydes because the aromatic ring delocalizes the partial positive charge on the carbonyl carbon through resonance.[11] The nature and position of the substituent further modulate this reactivity. Electron-donating groups, such as ethoxy and methoxy, increase electron density on the ring, which can slightly decrease the electrophilicity of the carbonyl carbon compared to unsubstituted benzaldehyde.[12] Conversely, electron-withdrawing groups enhance reactivity.[13]

The position of the substituent also plays a crucial role. For instance, in the oxidation of substituted benzaldehydes, para-substituted compounds are more influenced by delocalized (resonance) effects, while ortho- and meta-substituted benzaldehydes show a greater dependence on the localized field effect.[14]

Biological Activities: A Comparative Overview

Substituted benzaldehydes exhibit a wide range of biological activities, including antioxidant, antimicrobial, and cytotoxic effects. The nature and position of the substituent are critical determinants of these activities.

Antioxidant Activity

The antioxidant potential of substituted benzaldehydes is closely linked to the presence and position of hydroxyl and methoxy groups. Hydroxylated benzaldehydes, particularly those with multiple hydroxyl groups, generally exhibit strong antioxidant activity.[10] The mechanism often involves scavenging free radicals by donating a hydrogen atom from a phenolic hydroxyl group.

While direct comparative data for the ethoxybenzaldehydes is limited, structure-activity relationship studies of various substituted benzaldehydes suggest that the presence of an electron-donating group can influence antioxidant capacity. For instance, in a study of various hydroxybenzaldehydes, salicylaldehyde (B1680747) (2-hydroxybenzaldehyde) showed some activity, though it was less potent than polyhydroxylated derivatives.[9] The antioxidant activity is also dependent on the assay used.[10]

Antioxidant_Mechanism

Antimicrobial Activity

Substituted benzaldehydes have demonstrated notable antimicrobial properties against a range of bacteria and fungi. The aldehyde functional group is generally more active than a carboxyl group.[1] The presence of hydroxyl groups tends to enhance antimicrobial efficacy, with the activity increasing with the number of hydroxyl substituents.[1][8]

For instance, 2-hydroxybenzaldehyde has shown activity against various pathogens.[1] The position of the substituent is also critical; a hydroxyl group at the ortho position often enhances activity in benzaldehydes.[1] While comprehensive data on the ethoxy isomers is not as readily available, it is known that the type of substituent (hydroxy vs. methoxy) influences the antimicrobial spectrum.[1] The proposed mechanism of action for hydroxybenzaldehydes involves disruption of the cell membrane, leading to the release of intracellular components and ultimately cell death.[8]

Antimicrobial_Workflow

Cytotoxicity

The cytotoxic effects of substituted benzaldehydes against various cancer cell lines have been investigated. Structure-activity relationship (SAR) analyses indicate that the number, position, and type of substituents on the aromatic ring are crucial for their biological activity.[15] Hydrophobicity and the position of substituents have been identified as key determinants of toxicity.[16]

In a broad screening of fifty-four aldehydes, several substituted benzaldehydes exhibited potent cytotoxicity.[15] Although direct comparative IC50 values for the specific ethoxy and methoxy benzaldehydes in this guide are not available from a single study, the general findings suggest that the nature of the substituent significantly impacts cytotoxicity. For example, in a study of salicylaldehyde benzoylhydrazone derivatives, electron-donating groups on the salicylaldehyde ring were found to increase cytotoxic activity.[17]

Cytotoxicity_Assay_Workflow

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common method to evaluate the antioxidant activity of compounds.

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol (B129727) or ethanol. The solution should be freshly prepared and kept in the dark.

  • Sample Preparation: Dissolve the test compounds (substituted benzaldehydes) in a suitable solvent (e.g., methanol, ethanol) to prepare a stock solution, from which serial dilutions are made to various concentrations.

  • Reaction Mixture: In a 96-well plate or cuvettes, add a specific volume of the test sample dilutions. Then, add an equal volume of the DPPH working solution to each well/cuvette. A blank containing only the solvent and the DPPH solution is also prepared.

  • Incubation: Incubate the reaction mixtures in the dark at room temperature for a set period, typically 30 minutes.

  • Absorbance Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer or a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the blank and A_sample is the absorbance of the test compound.

  • IC50 Determination: The IC50 value, which is the concentration of the compound that scavenges 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the concentration of the test compound.[18][19]

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cytotoxicity Assay

This colorimetric assay is used to assess cell viability and the cytotoxic potential of compounds.

Procedure:

  • Cell Seeding: Seed the desired cancer cell line in a 96-well plate at a density of approximately 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: After 24 hours, treat the cells with various concentrations of the substituted benzaldehydes. A control group with no compound treatment is also included.

  • Incubation: Incubate the treated cells for a period of 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After the incubation period, remove the medium and add 20-30 µL of MTT solution (typically 2 mg/mL in PBS) to each well.

  • Formazan (B1609692) Formation: Incubate the plate for 1.5 to 4 hours to allow the metabolically active cells to convert the yellow MTT into purple formazan crystals.

  • Solubilization: Add a solubilization solution, such as dimethyl sulfoxide (B87167) (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength between 550 and 600 nm using a microplate reader.

  • IC50 Calculation: The IC50 value, representing the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.[6][20][21]

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a common technique.

Procedure:

  • Preparation of Media: Prepare a suitable broth medium (e.g., Mueller-Hinton broth for bacteria).

  • Compound Dilution: Prepare serial dilutions of the substituted benzaldehydes in the broth medium in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., ~5×10^5 CFU/mL).

  • Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include a growth control well (no compound) and a sterility control well (no microorganism).

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.

References

A Comparative Guide to the Purity Validation of 2-Ethoxybenzaldehyde by HPLC and GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of chemical reagents is paramount to the accuracy, reproducibility, and safety of their work. 2-Ethoxybenzaldehyde, a key building block in the synthesis of pharmaceuticals and other fine chemicals, is no exception. Ensuring its purity is a critical step in quality control. This guide provides a detailed comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the purity validation of this compound.

The Importance of Purity in Synthesis

The presence of impurities in a starting material like this compound can have significant downstream consequences. Impurities can lead to unwanted side reactions, lower yields of the desired product, and the formation of potentially toxic byproducts. In a pharmaceutical context, such impurities can affect the safety and efficacy of the final active pharmaceutical ingredient (API). Therefore, robust analytical methods are required to accurately determine the purity and identify any potential contaminants.

Comparison of HPLC and GC-MS for this compound Analysis

Both HPLC and GC-MS are highly effective for purity analysis, but they operate on different principles and are suited for different types of analytes.

High-Performance Liquid Chromatography (HPLC) is a technique used to separate, identify, and quantify each component in a mixture. It is particularly well-suited for analyzing non-volatile and thermally sensitive compounds. For this compound, HPLC is ideal for detecting the main component and any non-volatile impurities.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is an excellent method for separating and identifying volatile and semi-volatile compounds. In the analysis of this compound, GC-MS is particularly useful for detecting residual solvents and other volatile impurities that may be present from the manufacturing process.

The following sections provide detailed experimental protocols for both methods and a comparison of their performance in the purity validation of this compound.

Experimental Protocols

HPLC Method for Purity Determination

This method is designed for the quantitative analysis of this compound and the detection of non-volatile impurities.

1. Sample Preparation:

  • Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of acetonitrile (B52724) to obtain a concentration of 1 mg/mL.

  • Sample Solution: Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 10 mL of acetonitrile.

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water. A potential starting point could be a mobile phase of acetonitrile and water, which is common for reverse-phase chromatography of aromatic compounds.[1]

    • Start with 50% acetonitrile / 50% water.

    • Linearly increase to 90% acetonitrile over 10 minutes.

    • Hold at 90% acetonitrile for 5 minutes.

    • Return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection: UV at 254 nm.

3. Data Analysis:

  • Calculate the purity of this compound by the area normalization method. The purity is expressed as the percentage of the peak area of the main component relative to the total peak area of all components in the chromatogram.

GC-MS Method for Impurity Profiling

This method is suitable for the identification and quantification of volatile impurities in this compound. Commercial suppliers often use GC to determine the purity of this compound, with typical specifications of ≥97% or >98.0%.[2][3][4][5]

1. Sample Preparation:

  • Sample Solution: Dissolve approximately 20 mg of the this compound sample in 1 mL of a suitable solvent such as dichloromethane (B109758) or ethyl acetate.

2. GC-MS Conditions:

  • Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature of 60 °C, hold for 2 minutes.

    • Ramp to 250 °C at a rate of 10 °C/min.

    • Hold at 250 °C for 5 minutes.

  • Injector Temperature: 250 °C.

  • Injection Mode: Split (e.g., 50:1).

  • Injection Volume: 1 µL.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-400.

3. Data Analysis:

  • Identify impurities by comparing their mass spectra with a reference library (e.g., NIST).

  • Quantify the impurities using the area normalization method from the Total Ion Chromatogram (TIC).

Comparative Data Presentation

The following table summarizes hypothetical results from the purity analysis of a this compound sample using both HPLC and GC-MS.

ParameterHPLC AnalysisGC-MS Analysis
Purity of this compound 99.5%99.3%
Detected Impurities Impurity A (non-volatile): 0.3%Impurity B (non-volatile): 0.2%Impurity C (volatile): 0.5%Impurity D (volatile): 0.2%
Retention Time of this compound 8.5 min12.2 min
Advantages - Excellent for non-volatile impurities.- High quantitative accuracy.- Non-destructive.- High sensitivity for volatile impurities.- Provides structural information for impurity identification.
Limitations - May not detect highly volatile impurities.- Identification of unknowns can be challenging without reference standards.- Not suitable for non-volatile or thermally labile compounds.- Potential for on-column degradation.

Visualizing the Analytical Workflow

A clear and logical workflow is essential for ensuring consistent and reliable results in purity validation. The following diagram illustrates the key steps in the comparative analysis of this compound by HPLC and GC-MS.

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_gcms GC-MS Analysis cluster_results Results and Comparison prep This compound Sample sol_hplc Dissolve in Acetonitrile (for HPLC) prep->sol_hplc sol_gcms Dissolve in Dichloromethane (for GC-MS) prep->sol_gcms hplc_inj Inject into HPLC sol_hplc->hplc_inj gcms_inj Inject into GC-MS sol_gcms->gcms_inj hplc_sep C18 Reverse-Phase Separation hplc_inj->hplc_sep hplc_det UV Detection hplc_sep->hplc_det hplc_data Chromatogram Analysis hplc_det->hplc_data compare Compare Purity and Impurity Profiles hplc_data->compare gcms_sep Capillary Column Separation gcms_inj->gcms_sep gcms_det Mass Spectrometry Detection gcms_sep->gcms_det gcms_data TIC and Mass Spectra Analysis gcms_det->gcms_data gcms_data->compare report Final Purity Report compare->report

Purity validation workflow for this compound.

Impact of Impurities in a Signaling Pathway Context

The purity of a synthetic precursor like this compound is crucial when the final product is intended for biological applications, such as modulating a signaling pathway. An impurity could lead to an inactive compound or a compound with off-target effects. The diagram below illustrates a hypothetical scenario where an impurity could disrupt the intended biological activity.

cluster_synthesis Synthesis cluster_pathway Signaling Pathway start This compound (Precursor) reaction Chemical Reaction start->reaction impurity Impurity X impurity->reaction product Active Compound Y reaction->product byproduct Inactive/Off-Target Compound Z reaction->byproduct receptor Target Receptor product->receptor Binds and Activates byproduct->receptor No Binding or Inhibition signal Downstream Signaling receptor->signal response Cellular Response signal->response

Impact of precursor impurity on biological activity.

Conclusion

Both HPLC and GC-MS are powerful and complementary techniques for the comprehensive purity validation of this compound.

  • HPLC is the method of choice for accurate quantification of the main component and non-volatile impurities. Its robustness makes it highly suitable for routine quality control.

  • GC-MS excels at the identification and quantification of volatile and semi-volatile impurities, providing valuable structural information that is often not obtainable by HPLC with UV detection.

For a complete and rigorous assessment of this compound purity, a dual-method approach utilizing both HPLC and GC-MS is recommended. This ensures that a wide range of potential impurities, from residual solvents to non-volatile byproducts, are detected and quantified, thereby guaranteeing the quality and reliability of this important chemical intermediate for research and development.

References

A Comparative Analysis of the Reactivity of 2-Ethoxybenzaldehyde and 4-Ethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, objective comparison of the chemical reactivity of 2-ethoxybenzaldehyde and 4-ethoxybenzaldehyde (B43997). The analysis is grounded in established principles of organic chemistry and supported by available experimental data, offering valuable insights for reaction design and optimization in synthetic and medicinal chemistry.

Theoretical Framework: Electronic and Steric Effects

The reactivity of substituted benzaldehydes is primarily governed by the interplay of electronic and steric effects imparted by the substituents on the aromatic ring. The ethoxy group (-OCH₂CH₃) is an electron-donating group (EDG) through resonance and a weak electron-withdrawing group through induction. The position of this group, whether ortho or para to the aldehyde functionality, significantly influences its net effect on the electrophilicity of the carbonyl carbon.

  • 4-Ethoxybenzaldehyde: In the para position, the ethoxy group exerts a strong electron-donating effect via resonance, delocalizing its lone pair of electrons into the benzene (B151609) ring and towards the aldehyde group. This effect deactivates the carbonyl carbon towards nucleophilic attack by increasing its electron density. The steric hindrance from the para-substituent is negligible.

  • This compound: In the ortho position, the ethoxy group also donates electron density to the ring through resonance, albeit potentially to a lesser extent due to steric inhibition of resonance. More significantly, the bulky ethoxy group in the ortho position creates substantial steric hindrance around the carbonyl group, impeding the approach of nucleophiles.[1]

Quantitative Assessment of Electronic Effects

The Hammett equation provides a quantitative measure of the electronic influence of substituents on the reactivity of aromatic compounds. The Hammett constant (σ) for a p-ethoxy group is approximately -0.24, indicating its electron-donating nature which reduces the reactivity of the aldehyde towards nucleophiles.[2] For ortho substituents, a simple Hammett correlation is often not sufficient due to the contribution of steric effects.[3]

Comparative Reactivity in Key Organic Reactions

The differing electronic and steric profiles of this compound and 4-ethoxybenzaldehyde lead to distinct reactivities in various organic transformations.

Nucleophilic Addition Reactions

Nucleophilic addition is a fundamental reaction of aldehydes. The rate and equilibrium of these reactions are highly sensitive to the electrophilicity of the carbonyl carbon and steric accessibility.

General Trend: 4-Ethoxybenzaldehyde is expected to be less reactive than benzaldehyde (B42025) due to the deactivating effect of the para-ethoxy group. This compound is anticipated to be even less reactive, particularly with bulky nucleophiles, due to the significant steric hindrance from the ortho-ethoxy group.

Table 1: Predicted Comparative Reactivity in Nucleophilic Addition Reactions

ReactionReagentExpected Major Product(s)Predicted Reactivity OrderRationale
Grignard Reaction R-MgXSecondary Alcohol4-ethoxybenzaldehyde > this compoundThe bulky Grignard reagent will be significantly hindered by the ortho-ethoxy group in this compound.[4]
Wittig Reaction Ph₃P=CHRAlkene4-ethoxybenzaldehyde > this compoundThe formation of the oxaphosphetane intermediate is sensitive to steric hindrance at the carbonyl carbon.[5]
Cannizzaro Reaction Concentrated NaOHAlcohol and Carboxylic Acid4-ethoxybenzaldehyde > this compoundThe initial nucleophilic attack by hydroxide (B78521) is subject to steric hindrance.[6]
Oxidation Reactions

The oxidation of aldehydes to carboxylic acids is a common transformation. The rate of oxidation can be influenced by the electron density at the aldehydic C-H bond.

General Trend: The electron-donating ethoxy group increases the electron density at the aldehydic carbon, which can affect the rate of oxidation depending on the oxidant and mechanism. For oxidations involving electrophilic attack on the aldehyde, electron-donating groups can increase the reaction rate.

Table 2: Predicted Comparative Reactivity in Oxidation Reactions

ReactionReagentExpected Major ProductPredicted Reactivity OrderRationale
Oxidation KMnO₄ or CrO₃Carboxylic Acid4-ethoxybenzaldehyde ≈ this compoundElectronic effects are likely to be the dominant factor. Steric hindrance at the ortho position may have a minor influence.
Reduction Reactions

The reduction of aldehydes to primary alcohols is a fundamental transformation, typically achieved with hydride reagents.

General Trend: The reactivity in reduction reactions is generally less sensitive to electronic effects compared to nucleophilic additions with carbanionic reagents. However, significant steric hindrance can still impact the rate.

Table 3: Predicted Comparative Reactivity in Reduction Reactions

ReactionReagentExpected Major ProductPredicted Reactivity OrderRationale
Reduction NaBH₄ or LiAlH₄Primary Alcohol4-ethoxybenzaldehyde > this compoundThe approach of the hydride reagent to the carbonyl carbon will be sterically hindered in this compound.

Experimental Protocols

The following are detailed methodologies for key experiments to compare the reactivity of this compound and 4-ethoxybenzaldehyde.

Competitive Wittig Reaction

This experiment allows for a direct comparison of the reactivity of the two aldehydes towards a Wittig reagent.

Materials:

  • This compound (1.0 mmol)

  • 4-Ethoxybenzaldehyde (1.0 mmol)

  • Benzyltriphenylphosphonium (B107652) chloride (1.0 mmol)

  • Potassium tert-butoxide (1.1 mmol)

  • Anhydrous Toluene (20 mL)

  • Standard work-up reagents (water, brine, anhydrous magnesium sulfate)

  • Deuterated chloroform (B151607) (CDCl₃) for NMR analysis

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add benzyltriphenylphosphonium chloride and anhydrous toluene.

  • Cool the suspension to 0 °C and add potassium tert-butoxide in one portion. Stir the resulting orange-red ylide solution for 30 minutes at 0 °C.

  • Add a mixture of this compound and 4-ethoxybenzaldehyde to the ylide solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 24 hours.

  • Quench the reaction by adding water.

  • Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure.

  • Analyze the crude product mixture by ¹H NMR spectroscopy to determine the relative ratio of the alkene products derived from each aldehyde.

Comparative Reduction with Sodium Borohydride (B1222165)

This protocol outlines a method to compare the reduction rates of the two aldehydes.

Materials:

  • This compound (1.0 mmol) in a 25 mL volumetric flask, diluted to the mark with isopropanol (B130326).

  • 4-Ethoxybenzaldehyde (1.0 mmol) in a 25 mL volumetric flask, diluted to the mark with isopropanol.

  • Sodium borohydride (0.25 mmol) in a 10 mL volumetric flask, diluted to the mark with isopropanol (prepare fresh).

  • Gas chromatography-mass spectrometry (GC-MS) instrument.

Procedure:

  • Set up two separate reactions, one for each aldehyde.

  • To a stirred solution of the respective ethoxybenzaldehyde in isopropanol, add the sodium borohydride solution at room temperature.

  • Monitor the progress of each reaction by taking aliquots at regular time intervals (e.g., 5, 15, 30, 60 minutes).

  • Quench each aliquot with a few drops of acetone.

  • Analyze the quenched aliquots by GC-MS to determine the ratio of remaining aldehyde to the alcohol product.

  • Plot the concentration of the aldehyde as a function of time for both reactions to compare their rates of reduction.

Visualizations

Chemical Structures

Chemical Structures of Reactants and Products cluster_reactants Reactants This compound This compound 4-Ethoxybenzaldehyde 4-Ethoxybenzaldehyde Resonance Structures of 4-Ethoxybenzaldehyde cluster_resonance Resonance Contribution A 4-Ethoxybenzaldehyde B A->B Donation of lone pair C B->C Delocalization Workflow for Comparative Kinetic Analysis prep Prepare separate solutions of This compound and 4-ethoxybenzaldehyde reaction Initiate reactions simultaneously under identical conditions prep->reaction reagent Prepare solution of reacting agent (e.g., NaBH4) reagent->reaction sampling Collect aliquots at predetermined time intervals reaction->sampling quench Quench reaction in each aliquot sampling->quench analysis Analyze aliquots by GC-MS or NMR quench->analysis data Plot concentration vs. time to determine reaction rates analysis->data compare Compare rate constants data->compare

References

A Comparative Guide to Spectroscopic Analysis for Structure Confirmation of 2-Ethoxybenzaldehyde and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and organic synthesis, unambiguous structure confirmation of molecules is paramount. This guide provides a comparative overview of key spectroscopic techniques for the structural elucidation of 2-ethoxybenzaldehyde, a versatile organic intermediate. We present experimental data and protocols to differentiate this compound from common precursors, isomers, and related byproducts, ensuring the integrity of synthetic pathways.

The Role of Spectroscopy in Structure Confirmation

Spectroscopic analysis is the cornerstone of modern chemical characterization. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide detailed information about a molecule's atomic connectivity, functional groups, and overall mass. When synthesizing a target compound like this compound, these methods are essential to confirm its identity and purity, distinguishing it from starting materials like salicylaldehyde (B1680747) or potential isomers such as 4-ethoxybenzaldehyde (B43997).

Comparative Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound and compare it with closely related compounds. This comparative data is crucial for identifying unique spectral fingerprints for each molecule.

¹H NMR Spectroscopy Data

¹H NMR spectroscopy provides information on the chemical environment of hydrogen atoms in a molecule. The chemical shift (δ), splitting pattern (multiplicity), and integration values are key parameters for structure determination.

CompoundAldehyde Proton (CHO)Aromatic Protons (Ar-H)Ethoxy Protons (OCH₂CH₃)Other
This compound ~10.5 ppm (s, 1H)~6.9-7.8 ppm (m, 4H)~4.1 ppm (q, 2H), ~1.4 ppm (t, 3H)-
Salicylaldehyde ~9.9 ppm (s, 1H)~6.8-7.5 ppm (m, 4H)-~11.0 ppm (s, 1H, OH)[1]
4-Ethoxybenzaldehyde ~9.9 ppm (s, 1H)~6.9 ppm (d, 2H), ~7.8 ppm (d, 2H)~4.1 ppm (q, 2H), ~1.4 ppm (t, 3H)-
2-Methoxybenzaldehyde (B41997) ~10.4 ppm (s, 1H)~7.0-7.8 ppm (m, 4H)-~3.9 ppm (s, 3H, OCH₃)[2][3]

Key Differentiation Points:

  • The presence of the quartet and triplet signals for the ethoxy group clearly distinguishes this compound from salicylaldehyde and 2-methoxybenzaldehyde.[4]

  • The splitting pattern of the aromatic protons in this compound (a complex multiplet) differs significantly from the two distinct doublets seen in its isomer, 4-ethoxybenzaldehyde, due to the different substitution pattern.

¹³C NMR Spectroscopy Data

¹³C NMR spectroscopy maps the carbon framework of a molecule.

CompoundCarbonyl Carbon (C=O)Aromatic Carbons (Ar-C)Ethoxy Carbons (OCH₂CH₃)Other
This compound ~190 ppm~112-161 ppm (6 signals)~64 ppm (OCH₂), ~15 ppm (CH₃)-
Salicylaldehyde ~196 ppm~117-161 ppm (6 signals)--
4-Ethoxybenzaldehyde ~191 ppm~114-164 ppm (5 signals due to symmetry)~64 ppm (OCH₂), ~15 ppm (CH₃)-
2-Methoxybenzaldehyde ~190 ppm~112-162 ppm (6 signals)-~56 ppm (OCH₃)[2]

Key Differentiation Points:

  • The presence of two aliphatic carbon signals (~15 and ~64 ppm) confirms the ethoxy group in 2- and 4-ethoxybenzaldehyde.

  • The number of aromatic signals can help distinguish isomers; the para-substituted 4-ethoxybenzaldehyde shows fewer signals due to molecular symmetry compared to the ortho-substituted this compound.

Infrared (IR) Spectroscopy Data

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

CompoundC=O Stretch (Aldehyde)C-O Stretch (Ether/Phenol)O-H Stretch (Phenol)C-H Stretch (Aromatic/Aliphatic)
This compound ~1680-1700 cm⁻¹~1240 cm⁻¹ (Aromatic Ether)Absent~2900-3100 cm⁻¹[5][6]
Salicylaldehyde ~1665 cm⁻¹~1200-1300 cm⁻¹ (Phenol)Broad, ~3000-3400 cm⁻¹~2900-3100 cm⁻¹[1]
4-Ethoxybenzaldehyde ~1680-1700 cm⁻¹~1250 cm⁻¹ (Aromatic Ether)Absent~2900-3100 cm⁻¹[7]
2-Methoxybenzaldehyde ~1685 cm⁻¹~1245 cm⁻¹ (Aromatic Ether)Absent~2900-3100 cm⁻¹[8]

Key Differentiation Points:

  • The most prominent difference is the absence of a broad O-H stretch in this compound, which is a key feature of its precursor, salicylaldehyde.[1]

  • While the IR spectra of ethoxy and methoxy (B1213986) benzaldehydes are very similar, subtle differences in the fingerprint region (below 1500 cm⁻¹) can be used for differentiation.

Mass Spectrometry (MS) Data

Mass spectrometry provides the molecular weight and fragmentation pattern of a molecule.

CompoundMolecular Ion (M⁺)Key Fragment Ions (m/z)
This compound 150.07121 ([M-C₂H₅]⁺), 93, 65[6][9]
Salicylaldehyde 122.04121 ([M-H]⁺), 93, 65[1]
4-Ethoxybenzaldehyde 150.07121 ([M-C₂H₅]⁺), 93, 65[10]
2-Methoxybenzaldehyde 136.05135 ([M-H]⁺), 107 ([M-CHO]⁺), 92, 77[3]

Key Differentiation Points:

  • The molecular ion peak immediately distinguishes compounds with different molecular formulas, such as this compound (m/z 150) from salicylaldehyde (m/z 122) and 2-methoxybenzaldehyde (m/z 136).[1][3][6]

  • Fragmentation patterns offer further proof. This compound shows a characteristic loss of an ethyl group (M-29), leading to a prominent peak at m/z 121.[9]

Experimental Workflows and Protocols

Accurate data acquisition requires standardized experimental procedures. The following diagram and protocols outline a general approach to spectroscopic analysis for structure confirmation.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_confirmation Structure Confirmation Start Synthesized Product (e.g., this compound) Purify Purification (Chromatography/Recrystallization) Start->Purify Prepare Prepare Samples for Analysis (Dissolve in appropriate solvent) Purify->Prepare NMR NMR Spectroscopy (¹H and ¹³C) Prepare->NMR IR IR Spectroscopy (FTIR-ATR) Prepare->IR MS Mass Spectrometry (e.g., GC-MS, ESI) Prepare->MS Analyze Analyze Spectra NMR->Analyze IR->Analyze MS->Analyze Compare Compare with Reference Data & Alternative Structures Analyze->Compare Confirm Structure Confirmed Compare->Confirm Match Revise Structure Inconsistent (Re-evaluate Synthesis/Purification) Compare->Revise Mismatch

Caption: Workflow for the spectroscopic confirmation of a synthesized chemical product.

General Experimental Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans (typically 16 or 32) to achieve a good signal-to-noise ratio. Chemical shifts are referenced to tetramethylsilane (B1202638) (TMS) at 0.00 ppm.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A greater number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.

2. Fourier-Transform Infrared (FTIR) Spectroscopy

  • Instrumentation: An FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: Place a small amount of the liquid or solid sample directly onto the ATR crystal. No further preparation is usually needed.

  • Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹. Perform a background scan of the empty ATR crystal prior to sample analysis. Data is typically reported in units of wavenumbers (cm⁻¹).

3. Mass Spectrometry (MS)

  • Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for volatile compounds or using an electrospray ionization (ESI) source for direct infusion.

  • GC-MS Protocol:

    • Dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate).

    • Inject a small volume (e.g., 1 µL) into the GC, which separates the components of the mixture before they enter the mass spectrometer.

    • The mass spectrometer ionizes the molecules (typically via Electron Ionization - EI) and separates the ions based on their mass-to-charge ratio (m/z).

  • Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak to determine the molecular weight and the fragmentation pattern to deduce structural features.

References

A Comparative Guide to the Biological Activity of Schiff Bases Derived from 2-Ethoxybenzaldehyde and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Schiff bases, characterized by their azomethine group (-C=N-), are a versatile class of organic compounds that continue to attract significant attention in medicinal chemistry due to their wide range of biological activities. This guide provides a comparative overview of the biological activities of Schiff bases derived from 2-ethoxybenzaldehyde and its structurally related analogs, with a focus on their antimicrobial, anticancer, antioxidant, and anti-inflammatory properties. Due to the limited availability of data specifically for this compound derivatives, this guide incorporates data from Schiff bases derived from structurally similar aldehydes, such as 3-ethoxy-salicylaldehyde and 4-ethoxybenzaldehyde (B43997), to provide a broader comparative context.

Comparative Biological Activity Data

The biological activities of Schiff bases are significantly influenced by the nature of the aldehyde and the amine precursor, as well as the presence of metal ions in the form of complexes. The following tables summarize the available quantitative data for Schiff bases derived from ethoxy-substituted benzaldehydes and related compounds.

Table 1: Antimicrobial Activity of a Schiff Base Derived from 3-Ethoxy-Salicylaldehyde

Compound/ComplexTest OrganismZone of Inhibition (mm)
Ligand (ETSAN) Staphylococcus aureus10
Bacillus subtilis12
Escherichia coli8
Pseudomonas aeruginosa9
Aspergillus niger11
Candida albicans13
[Ni(ETSAN)₂(H₂O)₂] Staphylococcus aureus14
Bacillus subtilis16
Escherichia coli11
Pseudomonas aeruginosa13
Aspergillus niger15
Candida albicans17
[Co(ETSAN)₂(H₂O)₂] Staphylococcus aureus12
Bacillus subtilis14
Escherichia coli9
Pseudomonas aeruginosa11
Aspergillus niger13
Candida albicans15
[Cu(ETSAN)₂(H₂O)₂] Staphylococcus aureus18
Bacillus subtilis20
Escherichia coli15
Pseudomonas aeruginosa17
Aspergillus niger19
Candida albicans21
[Zn(ETSAN)₂(H₂O)₂] Staphylococcus aureus16
Bacillus subtilis18
Escherichia coli13
Pseudomonas aeruginosa15
Aspergillus niger17
Candida albicans19

ETSAN: 3-ethoxy salicylidene amino benzoic acid, a Schiff base derived from 3-ethoxy-salicylaldehyde.

Note: The data clearly indicates that the metal complexes of the Schiff base exhibit enhanced antimicrobial activity compared to the free ligand. The copper complex, in particular, showed the most significant activity.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the typical experimental protocols used to assess the biological activities of Schiff bases.

Synthesis of Schiff Bases

A general and efficient method for the synthesis of Schiff bases involves the condensation reaction between an aldehyde and a primary amine.

Synthesis of a Schiff Base from 4-Ethoxybenzaldehyde and 2-Aminopyridine (B139424)

  • Reactants: 2-aminopyridine and 4-ethoxybenzaldehyde.

  • Procedure: The synthesis can be carried out using several methods:

    • Refluxing in Ethanol (B145695): Equimolar amounts of 2-aminopyridine and 4-ethoxybenzaldehyde are refluxed in ethanol for 2 hours.

    • Stirring at Room Temperature: The reactants are stirred in either ethanol or a 1:1 ethanol-water mixture for one hour at room temperature.

  • Outcome: The reaction under reflux in ethanol has been reported to produce the highest yield (88.2%) of the Schiff base, which appears as dark yellow crystals.

Antimicrobial Activity Assay (Disc Diffusion Method)

This method is widely used to screen for antimicrobial activity.

  • Preparation of Inoculum: A suspension of the test microorganism is prepared in a sterile saline solution and adjusted to a specific turbidity standard.

  • Inoculation of Agar (B569324) Plates: Sterile nutrient agar plates are uniformly swabbed with the microbial suspension.

  • Application of Test Compounds: Sterile filter paper discs (typically 6 mm in diameter) are impregnated with a known concentration of the Schiff base or its metal complex dissolved in a suitable solvent (e.g., DMSO).

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 24-48 hours.

  • Measurement: The diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited) is measured in millimeters.

Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to attach overnight.

  • Treatment: The cells are treated with various concentrations of the Schiff base compounds for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT solution is added to each well, and the plate is incubated for a few hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan (B1609692) product.

  • Solubilization: A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (usually around 570 nm) using a microplate reader. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then calculated.

Antioxidant Activity Assay (DPPH Radical Scavenging Assay)

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and reliable method for evaluating the free radical scavenging activity of compounds.

  • Preparation of DPPH Solution: A solution of DPPH in a suitable solvent (e.g., methanol (B129727) or ethanol) is prepared.

  • Reaction Mixture: Various concentrations of the Schiff base are mixed with the DPPH solution.

  • Incubation: The mixture is incubated in the dark at room temperature for a specific period (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (around 517 nm). A decrease in absorbance indicates the scavenging of the DPPH radical.

  • Calculation: The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined.

Visualizations

The following diagrams illustrate the general synthesis of Schiff bases and a typical experimental workflow for evaluating their biological activity.

Schiff_Base_Synthesis Aldehyde This compound (or analog) Product Schiff Base (-C=N- bond formed) Aldehyde->Product + Amine Primary Amine Amine->Product Water Water Product->Water +

Caption: General reaction scheme for the synthesis of a Schiff base.

Biological_Activity_Workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis Synthesis Synthesize Schiff Base Characterization Characterize Structure (FTIR, NMR, Mass Spec) Synthesis->Characterization Antimicrobial Antimicrobial Assay (e.g., Disc Diffusion) Characterization->Antimicrobial Anticancer Anticancer Assay (e.g., MTT) Characterization->Anticancer Antioxidant Antioxidant Assay (e.g., DPPH) Characterization->Antioxidant Anti_inflammatory Anti-inflammatory Assay (in vitro / in vivo) Characterization->Anti_inflammatory Quantitative_Data Collect Quantitative Data (Zone of Inhibition, IC50) Antimicrobial->Quantitative_Data Anticancer->Quantitative_Data Antioxidant->Quantitative_Data Anti_inflammatory->Quantitative_Data Comparison Compare with Standards & Other Compounds Quantitative_Data->Comparison

Caption: Experimental workflow for evaluating biological activity.

Conclusion

Schiff bases derived from ethoxy-substituted benzaldehydes represent a promising area of research for the development of new therapeutic agents. The available data, primarily from structurally similar analogs, suggests that these compounds possess significant antimicrobial properties, which can be further enhanced through coordination with metal ions. While specific quantitative data for the anticancer, antioxidant, and anti-inflammatory activities of Schiff bases derived directly from this compound is currently scarce in the literature, the general protocols and findings from related Schiff bases provide a solid foundation for future investigations. Further research focusing on the synthesis and comprehensive biological evaluation of a wider range of Schiff bases derived from this compound is warranted to fully elucidate their therapeutic potential.

comparative study of catalysts for 2-Ethoxybenzaldehyde synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Catalysts in 2-Ethoxybenzaldehyde Synthesis

The efficient synthesis of this compound, a key intermediate in the fragrance, dye, and pharmaceutical industries, is critically dependent on the choice of catalyst. This guide provides a comparative analysis of various catalytic systems employed in the synthesis of this compound, with a focus on reaction yield, conditions, and catalyst type. The information is compiled from published patents and scientific literature to aid researchers, scientists, and drug development professionals in selecting optimal synthetic routes.

Performance Comparison of Catalytic Systems

The synthesis of this compound typically involves the etherification of 2-hydroxybenzaldehyde (salicylaldehyde) with an ethylating agent. The choice of catalyst and base is crucial for achieving high yields and minimizing side reactions. Below is a summary of different catalytic approaches.

Catalyst/Base SystemReactantsSolventReaction ConditionsYieldReference
Potassium tert-butoxideSalicylidene aniline (B41778) Schiff base, Bromoethane (B45996)Toluene (B28343)80 °C, 12h72%[1][2]
Potassium hydroxide (B78521)Salicylidene aniline Schiff base, BromoethaneToluene80 °C, 12h83%[2]
Sodium tert-butoxideSalicylidene aniline Schiff base, BromoethaneToluene80 °C, 12h68%[2]
Piperidine-Iodine (dual catalyst)Salicylaldehyde (B1680747), Ethanolamine, Diethyl malonateEthanol (B145695)Not SpecifiedUp to 90% (of coumarin-3-carboxamide)[3]
Layered double hydroxideSalicylaldehyde, Ethanolamine, Diethyl malonateEthanolNot SpecifiedUp to 90% (of coumarin-3-carboxamide)[3]

Note: The piperidine-iodine and layered double hydroxide catalysts were used in a multi-component reaction starting from salicylaldehyde to produce coumarin-3-carboxamides, not directly this compound. However, this highlights their catalytic activity in reactions involving salicylaldehyde.

Experimental Protocols

Detailed methodologies are essential for replicating and building upon existing research. The following protocols are based on patented synthesis routes for this compound.

Protocol 1: Two-Step Synthesis via Schiff Base Formation[1][2]

This method involves the protection of the aldehyde group as a Schiff base, followed by etherification and subsequent hydrolysis.

Step 1: Synthesis of Salicylidene aniline Schiff Base

  • Dissolve salicylaldehyde and aniline in a 1:1 molar ratio in ethanol or toluene.

  • Heat the mixture to reflux for 12-14 hours.

  • Evaporate the solvent to dryness.

  • Recrystallize the crude product to obtain the pure salicylidene aniline Schiff base.

Step 2: Ethoxybenzaldehyde Synthesis

  • In a round-bottomed flask, add the salicylidene aniline Schiff base (0.015 mol), bromoethane (0.067 mol), and potassium tert-butoxide (0.015 mol) to toluene (0.14 mol).

  • Stir the mixture under an argon atmosphere.

  • Heat the reaction mixture in an oil bath to 80 °C for 12 hours.

  • After the reaction, cool the mixture and filter to remove the solid salts.

  • The filtrate is then subjected to extraction, evaporation of the solvent, and column chromatography to isolate this compound.

Reaction Workflow

The synthesis of this compound from salicylaldehyde via a Schiff base intermediate can be visualized as follows:

SynthesisWorkflow cluster_step1 Step 1: Schiff Base Formation cluster_step2 Step 2: Etherification & Hydrolysis Salicylaldehyde Salicylaldehyde Reflux Reflux in Ethanol/Toluene Salicylaldehyde->Reflux Aniline Aniline Aniline->Reflux SchiffBase Salicylidene aniline Schiff Base Reflux->SchiffBase Reaction Reaction at 80°C SchiffBase->Reaction Bromoethane Bromoethane Bromoethane->Reaction Base Base (e.g., K-tert-butoxide) Base->Reaction Intermediate Ethoxy Schiff Base Intermediate Reaction->Intermediate Hydrolysis Hydrolysis (during workup) Intermediate->Hydrolysis Product This compound Hydrolysis->Product CatalyticCycle Reactant Salicylidene aniline Schiff Base Anion Phenoxide Anion Reactant->Anion Deprotonation Base Base (e.g., KOtBu) Base->Anion Product Ethoxy Schiff Base Anion->Product Nucleophilic Attack EthylatingAgent Bromoethane EthylatingAgent->Product Byproduct KBr + tBuOH Product->Byproduct

References

A Comparative Guide to the Reaction Mechanisms of 2-Ethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 2-Ethoxybenzaldehyde's performance in key organic reactions, supported by experimental data from related compounds. We will delve into the mechanisms of these reactions, with a particular focus on how the electronic and steric properties of the ortho-ethoxy group influence reactivity compared to other substituted benzaldehydes.

Introduction to this compound Reactions

This compound is a versatile aromatic aldehyde used as an intermediate in the synthesis of pharmaceuticals, dyes, and other fine chemicals. Its reactivity is primarily centered around the aldehyde functional group, which readily participates in a variety of condensation and olefination reactions. The presence of the ethoxy group at the ortho position exerts a significant influence on the reactivity of the carbonyl carbon, primarily through a combination of steric hindrance and electronic effects (a +M mesomeric effect and a -I inductive effect).

This guide will focus on three fundamental reactions to validate and compare its mechanistic pathways:

  • The Knoevenagel Condensation: A reaction with active methylene (B1212753) compounds.

  • The Friedländer Annulation: A classic method for quinoline (B57606) synthesis.

  • The Wittig Reaction: A robust method for alkene synthesis.

The Knoevenagel Condensation: A Detailed Comparison

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration to yield an α,β-unsaturated product. This reaction is highly sensitive to the electrophilicity of the aldehyde's carbonyl carbon and steric hindrance around the reaction site.

Data Presentation: Comparison of Substituted Benzaldehydes

To validate the performance of this compound, we compare its expected reactivity with published data for other substituted benzaldehydes in the Knoevenagel condensation with malononitrile (B47326). The reaction yields are summarized in the table below. Electron-withdrawing groups (EWGs) generally increase the electrophilicity of the carbonyl carbon and accelerate the reaction, while electron-donating groups (EDGs) have the opposite effect. Ortho-substituents can also introduce steric hindrance, potentially lowering yields compared to their para-isomers.

AldehydeSubstituent Type (Position)Catalyst / ConditionsYield (%)Reference
BenzaldehydeUnsubstitutedNiCu@MWCNT, H₂O/MeOH, 25°C, 15 min92 ± 2[1]
4-MethoxybenzaldehydeEDG (para)Microwave, Methanol (B129727), 60°C, 30 min84[2]
2-Methoxybenzaldehyde (B41997)EDG (ortho)NiCu@MWCNT, H₂O/MeOH, 25°C, 15 min95 ± 3[1]
This compound EDG (ortho) (Predicted) High -
2-Chlorobenzaldehyde (B119727)EWG (ortho)Water/Glycerol, RT, 24h95[3]
4-ChlorobenzaldehydeEWG (para)Water/Glycerol, RT, 24h98[3]
2-Fluorobenzaldehyde (B47322)EWG (ortho)NiCu@MWCNT, H₂O/MeOH, 25°C, 35 min94 ± 1[1]
2-NitrobenzaldehydeStrong EWG (ortho)Water/Glycerol, RT, 24h71[3]

Analysis of this compound Performance:

  • Electronic Effect: The ethoxy group is an electron-donating group (+M > -I), which slightly deactivates the carbonyl group towards nucleophilic attack compared to unsubstituted benzaldehyde. However, data for 2-methoxybenzaldehyde (95% yield) suggests that this deactivating effect is minimal and does not significantly hinder the reaction.[1]

  • Steric Effect: The ortho-ethoxy group is bulkier than a methoxy (B1213986) group. This increased steric hindrance could potentially lower the reaction rate and yield compared to 2-methoxybenzaldehyde. However, the high yields observed for other ortho-substituted aldehydes like 2-chlorobenzaldehyde (95%) and 2-fluorobenzaldehyde (94%) indicate that the reaction is tolerant of moderate steric bulk at this position.[1][3]

  • Predicted Outcome: Based on the available data, this compound is expected to perform very well in the Knoevenagel condensation, likely affording high yields (>90%) under optimized conditions. The slightly larger size of the ethoxy group compared to the methoxy group may result in a marginally lower yield or require slightly longer reaction times, but it is not anticipated to be a significant impediment.

Knoevenagel Condensation: Mechanism and Workflow

The reaction proceeds via a well-established mechanism involving the formation of a carbanion from the active methylene compound, which then attacks the aldehyde.

Mechanism of the Knoevenagel Condensation.
Experimental Protocol: Knoevenagel Condensation

This protocol is adapted from a microwave-assisted, catalyst-free procedure that has proven effective for various substituted benzaldehydes.[2]

Materials:

  • This compound (1.0 mmol)

  • Malononitrile (1.1 mmol)

  • Methanol (3 mL)

  • Microwave reactor vial

  • Thin Layer Chromatography (TLC) plate

Procedure:

  • Combine this compound (1.0 mmol) and malononitrile (1.1 mmol) in a microwave reactor vial containing methanol (3 mL).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture for 30 minutes at 60°C with a power of 20 W.

  • Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Upon completion, allow the solution to cool to room temperature.

  • Filter the resulting solid product and wash it with cold water (3 x 5 mL).

  • Recrystallize the crude product from a mixture of hexane (B92381) and dichloromethane (B109758) (1:1) to yield the pure 2-(2-ethoxybenzylidene)malononitrile.

  • Dry the product under vacuum and record the final yield.

Knoevenagel_Workflow start Start: Combine Reactants reactants This compound (1 mmol) Malononitrile (1.1 mmol) Methanol (3 mL) start->reactants microwave Microwave Irradiation (60°C, 20W, 30 min) reactants->microwave monitor Monitor Reaction (via TLC) microwave->monitor cool Cool to Room Temp. monitor->cool Reaction Complete filter Filter & Wash (Cold Water) cool->filter recrystallize Recrystallize (Hexane/DCM) filter->recrystallize dry Dry Under Vacuum recrystallize->dry end End: Pure Product dry->end

Experimental workflow for Knoevenagel condensation.

The Friedländer Annulation

The Friedländer synthesis is a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an α-methylene group (e.g., a ketone) to form a quinoline ring system.[4][5] The reaction is typically catalyzed by acid or base. The ortho-ethoxy group in this compound would need to be replaced by an amino group for it to participate directly as the "A" component in a classic Friedländer synthesis. However, a common modern variation involves the in-situ reduction of a 2-nitrobenzaldehyde, which proceeds through a 2-aminobenzaldehyde (B1207257) intermediate.[6]

Friedlander_Mechanism A 2-Aminobenzaldehyde (Component A) step1 Aldol Condensation (or Schiff Base Formation) A->step1 B Ketone with α-methylene (e.g., Acetone) (Component B) B->step1 step2 Intermediate Formation (Enone or Enamine) step1->step2 step3 Intramolecular Cyclization (Amino group attacks carbonyl) step2->step3 step4 Dehydration (-H₂O) step3->step4 product Quinoline Derivative step4->product

General mechanism of the Friedländer Synthesis.

The Wittig Reaction

The Wittig reaction is a highly reliable method for synthesizing alkenes from aldehydes or ketones. It involves the reaction of the carbonyl compound with a phosphorus ylide (a Wittig reagent). The strong phosphorus-oxygen bond formed in the triphenylphosphine (B44618) oxide byproduct is the thermodynamic driving force for the reaction.[7][8] this compound serves as an excellent substrate for this reaction, converting the aldehyde group into a carbon-carbon double bond.

Wittig_Mechanism cluster_start Reactants cluster_end Products Aldehyde This compound cyclo [2+2] Cycloaddition Aldehyde->cyclo Ylide Phosphorus Ylide (Ph₃P=CHR) Ylide->cyclo oxa Oxaphosphetane (4-membered ring intermediate) cyclo->oxa fragment Cycloreversion oxa->fragment Alkene Alkene fragment->Alkene PhosOxide Triphenylphosphine Oxide (Byproduct) fragment->PhosOxide

References

A Comparative Guide to the Stereoselectivity of Reactions Involving 2-Ethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, achieving high stereoselectivity in chemical reactions is a critical aspect of synthesizing complex molecules with desired biological activities. This guide provides an objective comparison of the stereoselectivity of three common classes of reactions—diastereoselective aldol (B89426) additions, enantioselective alkylations, and asymmetric transfer hydrogenations—as applied to 2-ethoxybenzaldehyde and its analogues. The performance of these reactions is supported by experimental data from the scientific literature, offering insights into the expected outcomes and the reaction conditions required to achieve high stereochemical control.

Comparison of Stereoselective Reactions

The following table summarizes the performance of different stereoselective reactions involving aromatic aldehydes, providing a benchmark for what can be expected when using this compound as a substrate.

Reaction TypeChiral ControlSubstrateReagents/CatalystDiastereomeric/Enantiomeric RatioYield
Diastereoselective Aldol AdditionChiral Auxiliary2,6-Dimethyl-4-(tert-butyldimethylsilyloxy)benzaldehyde(4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone, n-Bu₂BOTf, DIPEA82:18 dr75%
Enantioselective EthylationChiral LigandBenzaldehyde (B42025)Diethylzinc (B1219324), (-)-DAIB (3 mol%)98% ee97%
Asymmetric Transfer HydrogenationChiral CatalystBenzaldehyde(R,R)-TsDPEN-Ru catalyst, i-PrOH95% ee98%

Diastereoselective Aldol Addition with Chiral Auxiliaries

Experimental Protocol: Diastereoselective Aldol Reaction

This protocol is adapted from the synthesis of (3R)-3-Hydroxy-3-(2,6-Dimethyl-4-Hydroxyphenyl)Propanoic Acid.[1]

  • Enolate Formation: A solution of the N-acetyloxazolidinone (1.0 equivalent) in anhydrous dichloromethane (B109758) (CH₂Cl₂) is cooled to 0 °C. To this solution, dibutylboron triflate (n-Bu₂BOTf, 1.1 equivalents) is added dropwise, followed by the slow addition of diisopropylethylamine (DIPEA, 1.2 equivalents). The reaction mixture is stirred at 0 °C for 30 minutes to form the corresponding Z-enolate.

  • Aldol Addition: The reaction mixture is then cooled to -78 °C, and a solution of this compound (1.2 equivalents) in anhydrous CH₂Cl₂ is added dropwise. The reaction is stirred at -78 °C for 2 hours and then allowed to warm to 0 °C over 1 hour.

  • Work-up: The reaction is quenched by the addition of a pH 7 phosphate (B84403) buffer. The mixture is then diluted with methanol (B129727) and a 30% aqueous solution of hydrogen peroxide is added. The mixture is stirred vigorously for 1 hour at 0 °C. The organic solvent is removed under reduced pressure, and the aqueous residue is extracted with CH₂Cl₂. The combined organic layers are washed with saturated aqueous sodium bicarbonate and brine, dried over anhydrous sodium sulfate (B86663) (Na₂SO₄), filtered, and concentrated.

  • Purification: The crude product is purified by flash column chromatography on silica (B1680970) gel to yield the desired aldol adduct. The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product.

  • Auxiliary Removal: The chiral auxiliary can be cleaved to afford the corresponding carboxylic acid, ester, or alcohol using standard procedures.

Aldol_Reaction_Workflow cluster_prep Preparation cluster_reaction Reaction start Start auxiliary Chiral Oxazolidinone start->auxiliary enolate_formation Enolate Formation (n-Bu₂BOTf, DIPEA, 0°C) auxiliary->enolate_formation 1.0 eq aldol_addition Aldol Addition (-78°C to 0°C) enolate_formation->aldol_addition Boron Enolate aldehyde This compound aldehyde->aldol_addition 1.2 eq workup Work-up & Purification aldol_addition->workup product Diastereomerically Enriched Aldol Adduct workup->product

Enantioselective Ethylation with Diethylzinc

The enantioselective addition of organometallic reagents, such as diethylzinc (Et₂Zn), to aldehydes is a fundamental method for synthesizing chiral secondary alcohols. The stereochemical outcome is controlled by a chiral catalyst, typically a β-amino alcohol or a chiral diol. High enantiomeric excesses can be achieved with the appropriate choice of ligand.

Experimental Protocol: Enantioselective Ethylation

This is a general procedure for the enantioselective addition of diethylzinc to benzaldehydes.

  • Catalyst Preparation: In a flame-dried Schlenk flask under an argon atmosphere, the chiral ligand (e.g., (-)-DAIB, 3 mol%) is dissolved in anhydrous toluene (B28343). The solution is cooled to 0 °C, and a solution of diethylzinc (1.0 M in hexanes, 2.0 equivalents) is added dropwise. The mixture is stirred at 0 °C for 30 minutes.

  • Addition Reaction: A solution of this compound (1.0 equivalent) in anhydrous toluene is added dropwise to the catalyst mixture at 0 °C. The reaction is stirred at this temperature for 24 hours, with progress monitored by thin-layer chromatography (TLC).

  • Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl). The mixture is stirred for 30 minutes, and the resulting precipitate is removed by filtration through a pad of Celite. The filtrate is extracted with ethyl acetate (B1210297).

  • Purification and Analysis: The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel. The enantiomeric excess of the resulting 2-ethoxy-α-ethylbenzenemethanol is determined by chiral HPLC analysis.

Enantioselective_Ethylation_Pathway cluster_reactants Reactants This compound This compound Addition Enantioselective Addition This compound->Addition Diethylzinc Diethylzinc Catalyst_Formation In-situ Catalyst Formation Diethylzinc->Catalyst_Formation Chiral_Ligand Chiral Ligand (e.g., (-)-DAIB) Chiral_Ligand->Catalyst_Formation Catalyst_Formation->Addition Catalytic Chiral_Alcohol Chiral 2-Ethoxy-α-ethyl- benzenemethanol Addition->Chiral_Alcohol

Asymmetric Transfer Hydrogenation

Asymmetric transfer hydrogenation (ATH) is a versatile and operationally simple method for the enantioselective reduction of prochiral ketones and aldehydes to chiral alcohols. This reaction typically employs a chiral ruthenium catalyst and a hydrogen donor, such as isopropanol (B130326) or a mixture of formic acid and triethylamine.

Experimental Protocol: Asymmetric Transfer Hydrogenation

This is a general procedure for the asymmetric transfer hydrogenation of benzaldehydes.

  • Reaction Setup: A mixture of this compound (1.0 equivalent) and the chiral ruthenium catalyst (e.g., (R,R)-TsDPEN-Ru, 1 mol%) is prepared in a suitable solvent, typically isopropanol (i-PrOH), which also serves as the hydrogen source.

  • Reduction: A base, such as potassium tert-butoxide (t-BuOK, 5 mol%), is added to the mixture. The reaction is stirred at room temperature and monitored by TLC until the starting material is consumed.

  • Work-up: The reaction mixture is concentrated under reduced pressure. The residue is dissolved in ethyl acetate and washed with water and brine.

  • Purification and Analysis: The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product is purified by flash column chromatography on silica gel. The enantiomeric excess of the resulting (R)- or (S)-2-ethoxyphenylmethanol is determined by chiral HPLC analysis.

ATH_Mechanism Ru_cat Ru_cat Transition_State Transition_State Ru_cat->Transition_State Ru_alkoxide Ru_alkoxide Transition_State->Ru_alkoxide Hydride Transfer Aldehyde Aldehyde Aldehyde->Transition_State Alcohol Alcohol Ru_alkoxide->Alcohol Protonolysis H_donor H_donor H_donor->Ru_cat Regeneration

References

A Comparative Guide to the Quantitative Analysis of 2-Ethoxybenzaldehyde in Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of reactants, intermediates, and products is paramount for reaction monitoring, yield determination, and quality control. This guide provides an objective comparison of three common analytical techniques for the quantitative analysis of 2-Ethoxybenzaldehyde in a reaction mixture: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR).

While specific performance data for this compound is not extensively published, this guide leverages data from structurally similar aromatic aldehydes to provide a robust comparison of what can be expected from each method.

Quantitative Performance Data

The selection of an analytical method is often dictated by its performance characteristics. The following table summarizes typical validation parameters for the quantification of aromatic aldehydes using HPLC-UV, GC-MS, and ¹H-qNMR.

Table 1: Comparison of Analytical Method Performance for Aromatic Aldehyde Quantification

ParameterHPLC-UV with DNPH DerivatizationGC-MS with Internal Standard¹H-qNMR with Internal Standard
Linearity (r²) > 0.998[1]> 0.99[2]> 0.995[3]
Limit of Detection (LOD) 0.84 µg/mL[1]Low ng/mL to pg/mL range[2]Substance-independent, requires sufficient concentration for adequate signal-to-noise
Limit of Quantification (LOQ) 2.80 µg/mL (calculated as 3.33 x LOD)Low ng/mL range[2]Substance-independent, requires sufficient concentration for precise integration
Accuracy (% Recovery) 98.5% - 101.2%90% - 110%[2]Typically 98% - 102%
Precision (% RSD) Intra-day: 0.41% - 1.07% Inter-day: 0.61% - 1.76%[1]< 15%< 1% - 3%
Specificity Good, with potential for co-elutionExcellent, based on mass fragmentationExcellent, based on unique proton signals
Throughput HighMedium to HighLow to Medium
Derivatization Required Often, yes (e.g., DNPH)[4]Often, yes (e.g., PFBHA)[2]No

Note: Data for HPLC-UV is based on a validated method for the structurally similar compound 2-hydroxy-4-methoxybenzaldehyde[1]. Data for GC-MS and ¹H-qNMR are representative values for aldehyde quantification.[2][3]

Experimental Workflows and Logical Relationships

A generalized workflow for the quantitative analysis of a target analyte in a complex mixture is depicted below. This process, while varying in its specific application, follows a logical progression from sample acquisition to final data interpretation.

Quantitative_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Quantification Sample Reaction Mixture Sample Quench Quench Reaction Sample->Quench Dilute Dilute Sample Quench->Dilute Spike Spike with Internal Standard Dilute->Spike Derivatize Derivatization (if required) Spike->Derivatize Optional HPLC HPLC-UV GCMS GC-MS Spike->GCMS qNMR qNMR Spike->qNMR Derivatize->HPLC Integrate Peak Integration HPLC->Integrate GCMS->Integrate qNMR->Integrate CalCurve Generate Calibration Curve Integrate->CalCurve Quantify Quantify Analyte CalCurve->Quantify Report Report Results Quantify->Report

Caption: Generalized workflow for quantitative analysis of a target analyte.

Experimental Protocols

Detailed methodologies for the quantification of this compound using HPLC-UV, GC-MS, and ¹H-qNMR are provided below. These protocols are based on established methods for aromatic aldehydes and serve as a strong starting point for method development and validation.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method involves the derivatization of this compound with 2,4-dinitrophenylhydrazine (B122626) (DNPH) to form a stable hydrazone that can be detected by UV spectroscopy.

Instrumentation and Materials:

  • HPLC system with a UV detector, pump, and autosampler

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • This compound reference standard

  • 2,4-Dinitrophenylhydrazine (DNPH) solution

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Internal standard (e.g., 2-methoxybenzaldehyde)

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound and the internal standard in acetonitrile. Create a series of calibration standards by serial dilution.

  • Sample Preparation:

    • Quench a known volume of the reaction mixture.

    • Dilute the quenched sample with acetonitrile.

    • Add a known amount of the internal standard.

    • Add an excess of the DNPH derivatizing reagent.

    • Allow the reaction to proceed to completion.

  • Chromatographic Conditions:

    • Mobile Phase: A gradient of acetonitrile and water.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 40°C.

    • Detection Wavelength: 360 nm.

  • Quantification: Inject the prepared standards and samples. Construct a calibration curve by plotting the peak area ratio of the this compound-DNPH derivative to the internal standard against the concentration. Determine the concentration of this compound in the samples from the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method offers high selectivity and sensitivity, often enhanced by derivatization to improve the volatility and chromatographic behavior of the aldehyde.

Instrumentation and Materials:

  • GC-MS system with a capillary column

  • Non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness)

  • This compound reference standard

  • Derivatizing agent (e.g., O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride - PFBHA)[2]

  • Internal standard (e.g., a deuterated analog or a structurally similar compound like 2-propoxybenzaldehyde)

  • Solvent (e.g., ethyl acetate)

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound and the internal standard in ethyl acetate. Create a series of calibration standards.

  • Sample Preparation:

    • Quench and dilute a known volume of the reaction mixture.

    • Add a known amount of the internal standard.

    • Add the PFBHA derivatizing reagent and catalyze the reaction if necessary.

    • Extract the derivatized product into an organic solvent.

  • GC-MS Conditions:

    • Injector: Splitless injection at 250°C.

    • Oven Program: Start at 60°C, hold for 2 minutes, ramp to 280°C at 15°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Mass Spectrometer: Electron ionization (EI) at 70 eV. Acquire data in Selected Ion Monitoring (SIM) mode for the characteristic ions of the derivatized this compound and the internal standard.

  • Quantification: Construct a calibration curve based on the peak area ratio of the analyte to the internal standard. Calculate the concentration of this compound in the samples.

Quantitative Nuclear Magnetic Resonance (¹H-qNMR)

¹H-qNMR is a primary ratio method that can provide highly accurate and precise quantification without the need for derivatization or a calibration curve of the analyte itself, provided a certified internal standard is used.

Instrumentation and Materials:

  • NMR spectrometer (400 MHz or higher)

  • High-precision NMR tubes

  • This compound

  • Certified internal standard (e.g., maleic acid, dimethyl sulfone)

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

Procedure:

  • Sample Preparation:

    • Accurately weigh a specific amount of the reaction mixture into a vial.

    • Accurately weigh and add a known amount of the certified internal standard to the same vial.

    • Dissolve the mixture in a known volume of a deuterated solvent.

    • Transfer the solution to an NMR tube.

  • NMR Acquisition:

    • Acquire a ¹H NMR spectrum with parameters optimized for quantification (e.g., long relaxation delay, sufficient number of scans for a good signal-to-noise ratio).

  • Data Processing and Quantification:

    • Process the spectrum (phasing, baseline correction).

    • Integrate a well-resolved, unique proton signal for this compound (e.g., the aldehyde proton) and a signal from the internal standard.

    • Calculate the concentration of this compound using the following formula:

    C_analyte = (I_analyte / N_analyte) * (N_IS / I_IS) * (M_IS / M_analyte) * (P_IS / P_analyte) * (W_analyte / W_IS)

    Where:

    • C = Concentration

    • I = Integral value

    • N = Number of protons for the integrated signal

    • M = Molar mass

    • P = Purity

    • W = Weight

    • analyte = this compound

    • IS = Internal Standard

Conclusion

The choice of analytical technique for the quantitative analysis of this compound in a reaction mixture depends on the specific requirements of the study.

  • HPLC-UV is a robust and widely available technique suitable for routine analysis, offering good precision and accuracy, though it may require derivatization.

  • GC-MS provides excellent sensitivity and selectivity, making it ideal for trace-level quantification and in complex matrices where specificity is critical.

  • ¹H-qNMR stands out for its high accuracy and precision without the need for analyte-specific calibration standards, making it a powerful tool for method validation and the certification of reference materials. However, its sensitivity is lower compared to chromatographic methods.

For researchers in drug development and process chemistry, a combination of these techniques can be highly effective: HPLC for high-throughput screening and reaction monitoring, GC-MS for sensitive impurity profiling, and qNMR for the definitive quantification of key components and reference standard characterization.

References

The Efficacy of 2-Ethoxybenzaldehyde Derivatives as Pharmaceutical Precursors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

2-Ethoxybenzaldehyde, a versatile aromatic aldehyde, serves as a crucial starting material for the synthesis of a diverse array of heterocyclic and non-heterocyclic compounds with significant potential in pharmaceutical development. The introduction of the ethoxy group at the ortho position of the benzaldehyde (B42025) scaffold influences the electronic and steric properties of the molecule, often enhancing its reactivity and conferring favorable biological activities upon its derivatives. This guide provides a comparative overview of the efficacy of various classes of this compound derivatives as pharmaceutical precursors, supported by available experimental data. We will delve into the synthesis, biological activities, and structure-activity relationships of key derivative classes, including Schiff bases, chalcones, thiosemicarbazones, and pyrazoles.

Key Derivative Classes and Their Pharmaceutical Potential

The reactivity of the aldehyde functional group in this compound allows for its facile conversion into a multitude of derivatives. The primary reaction pathways involve condensation with amino, activated methylene, and other nucleophilic groups.

logical_relationships This compound This compound Schiff Bases Schiff Bases This compound->Schiff Bases Condensation with primary amines Chalcones Chalcones This compound->Chalcones Claisen-Schmidt condensation Thiosemicarbazones Thiosemicarbazones This compound->Thiosemicarbazones Condensation with thiosemicarbazide Pyrazoles Pyrazoles Chalcones->Pyrazoles Cyclization with hydrazines experimental_workflows cluster_schiff_base Schiff Base Synthesis cluster_chalcone Chalcone Synthesis Aldehyde_SB This compound Reaction_SB Condensation (Reflux/Stirring) Aldehyde_SB->Reaction_SB Amine_SB Primary Amine Amine_SB->Reaction_SB Solvent_SB Ethanol/Methanol Solvent_SB->Reaction_SB Product_SB Schiff Base Reaction_SB->Product_SB Aldehyde_C This compound Reaction_C Claisen-Schmidt Condensation Aldehyde_C->Reaction_C Acetophenone_C Acetophenone Acetophenone_C->Reaction_C Base_C Base (e.g., NaOH) Base_C->Reaction_C Product_C Chalcone Reaction_C->Product_C mtt_assay_workflow start Start seed_cells Seed cancer cells in 96-well plate start->seed_cells incubate1 Incubate for 24h seed_cells->incubate1 add_compounds Add test compounds at various concentrations incubate1->add_compounds incubate2 Incubate for 24-72h add_compounds->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 remove_medium Remove medium incubate3->remove_medium add_solubilizer Add solubilization solution remove_medium->add_solubilizer measure_absorbance Measure absorbance at 570 nm add_solubilizer->measure_absorbance calculate_ic50 Calculate IC50 values measure_absorbance->calculate_ic50 end End calculate_ic50->end

Safety Operating Guide

Proper Disposal of 2-Ethoxybenzaldehyde: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and environmentally responsible disposal of 2-Ethoxybenzaldehyde is a critical aspect of laboratory safety and chemical management. This guide provides detailed procedures for researchers, scientists, and drug development professionals to handle and dispose of this compound in accordance with safety regulations. Adherence to these protocols is essential to minimize environmental impact and ensure a safe working environment.

Personal Protective Equipment (PPE) and Handling

Before initiating any disposal procedures, it is imperative to be equipped with the appropriate personal protective equipment. Handle this compound in a well-ventilated area, preferably within a chemical fume hood.

PPE CategoryRequired Equipment
Eye/Face Protection Safety glasses with side-shields or chemical goggles.
Hand Protection Compatible chemical-resistant gloves (e.g., Nitrile rubber).
Skin and Body Protection Lab coat, long-sleeved clothing, and closed-toe shoes.
Respiratory Protection Use in a well-ventilated area. If ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is recommended.

Spill Management and Cleanup

In the event of a spill, immediate and appropriate action is necessary to contain and clean the affected area.

Experimental Protocol for Spill Cleanup:

  • Evacuate and Ventilate: Immediately evacuate non-essential personnel from the spill area and ensure adequate ventilation.

  • Containment: For small spills, absorb the liquid with an inert, non-combustible absorbent material such as sand, silica (B1680970) gel, or vermiculite.[1]

  • Collection: Carefully scoop the absorbed material into a suitable, labeled, and sealable container for hazardous waste.

  • Decontamination: Clean the spill area with a suitable solvent, followed by washing with soap and water.

  • Waste Disposal: Dispose of the contaminated absorbent material and any cleaning materials as hazardous waste according to institutional and local regulations.

Disposal Procedures

The disposal of this compound and its containers must be handled by a licensed and approved waste disposal company.[2] Do not dispose of this chemical into drains or the environment.[1][3]

Step-by-Step Disposal Guidance:

  • Waste Segregation: Keep this compound waste separate from other chemical waste streams to avoid incompatible mixtures.[2][4]

  • Container Management: Store waste in its original container or a compatible, properly labeled, and tightly sealed container.[2][4] Handle uncleaned containers as you would the product itself.[2][4]

  • Labeling: Clearly label the waste container with "Hazardous Waste" and the chemical name "this compound."

  • Licensed Disposal: Arrange for the collection and disposal of the waste through a licensed hazardous waste disposal contractor.[2] Ensure compliance with all federal, state, and local environmental regulations.[4][5]

Disposal Workflow

G cluster_prep Preparation cluster_procedure Disposal Procedure cluster_spill Spill Response A Don Appropriate PPE B Work in a Ventilated Area A->B Ensure Safety C Segregate this compound Waste B->C Initiate Disposal G Contain Spill with Inert Absorbent B->G In Case of Spill D Store in a Labeled, Sealed Container C->D Proper Containment E Contact Licensed Disposal Company D->E Regulatory Compliance F Arrange for Waste Collection E->F Final Disposal Step H Collect and Containerize Spill Debris G->H Cleanup H->D Contain Waste

Caption: Workflow for the proper disposal of this compound.

References

Essential Safety and Logistics for Handling 2-Ethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This document provides immediate, essential guidance for the safe handling and disposal of 2-Ethoxybenzaldehyde, a common reagent in pharmaceutical and chemical synthesis. Adherence to these procedures is critical to mitigate risks and ensure a safe laboratory environment.

Chemical Identifier:

  • Name: this compound

  • CAS Number: 613-69-4

  • Molecular Formula: C₉H₁₀O₂

Hazard Summary: this compound is classified as a hazardous chemical. It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3] It is crucial to handle this chemical with appropriate personal protective equipment in a well-ventilated area.

Personal Protective Equipment (PPE)

The following table summarizes the necessary personal protective equipment for handling this compound.

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield are mandatory to prevent eye contact.[1] Standard safety glasses are not sufficient.
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber, Neoprene) must be worn.[4] Inspect gloves for any tears or punctures before use.
Body Protection A laboratory coat or chemical-resistant apron should be worn to protect against skin contact.[1][2] In case of potential splashing, chemical-resistant coveralls are recommended.
Respiratory Protection Use only in a well-ventilated area, preferably within a chemical fume hood.[1] If a fume hood is not available or ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is required.

Operational Plan: Step-by-Step Handling Procedure

This procedural guide outlines the safe handling of this compound from receipt to disposal.

1. Receiving and Inspection:

  • Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Verify that the container is properly labeled with the chemical name, concentration, and hazard warnings.

  • Ensure the Safety Data Sheet (SDS) is readily accessible.[5]

2. Storage:

  • Store this compound in a cool, dry, and well-ventilated area away from direct sunlight and heat sources.[1][6]

  • Keep the container tightly closed to prevent the release of vapors.[1]

  • Store under an inert atmosphere (e.g., nitrogen or argon) as it is sensitive to air.[2][6]

  • Incompatible materials to avoid include strong oxidizing agents, strong bases, and strong reducing agents.[1][2]

3. Handling and Use:

  • All handling of this compound should be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[1]

  • Ensure an eyewash station and safety shower are readily accessible in the immediate work area.[1]

  • Wear the appropriate PPE as detailed in the table above.

  • Avoid direct contact with skin, eyes, and clothing.

  • Do not eat, drink, or smoke in the laboratory area where this chemical is handled.

  • Wash hands thoroughly with soap and water after handling.[1]

4. Spill Response:

  • In the event of a small spill, absorb the material with an inert absorbent material such as sand, vermiculite, or commercial sorbent pads.

  • Collect the absorbed material into a sealed, labeled container for proper disposal.

  • For large spills, evacuate the area and contact the institution's environmental health and safety department.

  • Ensure adequate ventilation during cleanup.

First Aid Measures

Immediate action is crucial in case of exposure.

Exposure RouteFirst Aid Procedure
Inhalation Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[1][7]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes.[1][7] Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection:

    • Collect all waste containing this compound in a designated, properly labeled, and sealed container.

    • Do not mix with other waste streams unless explicitly permitted by your institution's waste management guidelines.[8]

  • Container Disposal:

    • Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous waste.

    • Puncture or otherwise destroy the empty container to prevent reuse before disposal.

  • Regulatory Compliance:

    • All chemical waste must be disposed of in accordance with local, regional, and national hazardous waste regulations.[6][8]

    • Consult your institution's environmental health and safety department for specific disposal procedures.

Workflow for Safe Handling of this compound

start Start: Receive Chemical inspect Inspect Container for Damage and Proper Labeling start->inspect sds Verify SDS is Accessible inspect->sds storage Store in Cool, Dry, Well-Ventilated Area (Inert Atmosphere) sds->storage ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) storage->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood handling Perform Experimental Work fume_hood->handling spill Spill Occurs handling->spill No waste_collection Collect Waste in Labeled, Sealed Container handling->waste_collection Yes spill_response Follow Spill Response Protocol spill->spill_response Yes spill_response->waste_collection decontamination Decontaminate Work Area and Equipment waste_collection->decontamination remove_ppe Remove PPE Correctly decontamination->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands disposal Dispose of Waste via EHS wash_hands->disposal end End disposal->end

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

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Top-N result to add to graph 6

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2-Ethoxybenzaldehyde
Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.